Tazemetostat hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRICAQPWZSJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45BrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027715 | |
| Record name | Tazemetostat hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467052-75-0 | |
| Record name | Tazemetostat hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467052750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazemetostat hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAZEMETOSTAT HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P89T5M073 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Tazemetostat Hydrobromide in Histone H3K27 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tazemetostat (B611178) hydrobromide, a first-in-class, orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), represents a significant advancement in epigenetic cancer therapy. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various malignancies. This technical guide provides an in-depth overview of the mechanism of action of tazemetostat, its impact on H3K27 methylation, and its therapeutic applications. It includes a compilation of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Epigenetic Landscape and EZH2
Epigenetic modifications, such as histone methylation, are crucial for regulating gene expression without altering the underlying DNA sequence.[1] The methylation of histone H3 at lysine 27 (H3K27) is a key repressive mark that leads to chromatin condensation and transcriptional silencing.[2] The enzyme responsible for mono-, di-, and tri-methylation of H3K27 is EZH2, the catalytic core of the PRC2 complex.[3][4] In several cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and tumor progression.[2][5]
Tazemetostat (formerly EPZ-6438) is a potent and selective inhibitor of EZH2.[6] It is approved for the treatment of certain patients with epithelioid sarcoma and follicular lymphoma.[7]
Mechanism of Action of Tazemetostat
Tazemetostat acts as a S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[5][8] By competing with the methyl donor SAM, tazemetostat blocks the methyltransferase activity of both wild-type and mutant forms of EZH2.[5][8] This inhibition leads to a global decrease in H3K27 methylation levels (H3K27me3, H3K27me2, and H3K27me1), which in turn results in the de-repression of PRC2 target genes.[9] The reactivation of these silenced genes, which often include tumor suppressors, can lead to reduced cell proliferation and the induction of apoptosis or cellular differentiation.[2][9]
Quantitative Data
The following tables summarize key quantitative data related to the activity and clinical efficacy of tazemetostat.
Table 1: In Vitro Potency of Tazemetostat
| Parameter | Target | Value | Assay Type | Reference |
| Ki | Wild-Type EZH2 | 2.5 nM | - | [6] |
| IC50 | Wild-Type EZH2 | 11 nM | Peptide Assay | [6] |
| IC50 | Wild-Type EZH2 | 16 nM | Nucleosome Assay | [6] |
| IC50 | Rat EZH2 | 4 nM | - | [6] |
| IC50 | EZH1 | 392 nM | - | [6] |
| IC50 | Lymphoma Cell Lines (EZH2 mutational status independent) | 9 nM (IC95: 2–38 nM) | - | [9] |
Table 2: Clinical Efficacy of Tazemetostat in Epithelioid Sarcoma (NCT02601950)
| Parameter | Value | 95% CI | Reference |
| Overall Response Rate (ORR) | 15% | 7% - 26% | [10] |
| Complete Response (CR) | 1.6% | - | [10] |
| Partial Response (PR) | 13% | - | [10] |
| Duration of Response (DOR) ≥ 6 months | 67% of responders | - | [10] |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.4 - 5.9 months | [11] |
| Median Overall Survival (OS) | 19.0 months | 11.0 - Not Estimable | [11] |
Table 3: Clinical Efficacy of Tazemetostat in Relapsed/Refractory Follicular Lymphoma (NCT01897571)
| Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DOR) | Reference |
| EZH2 Mutant (n=42) | 69% | 12% | 57% | 10.9 months | [12] |
| EZH2 Wild-Type (n=53) | 34% | 4% | 30% | 13.0 months | [12][13] |
Experimental Protocols
Histone H3K27me3 Quantification Assay (ELISA-based)
This protocol provides a general framework for quantifying global H3K27me3 levels in cells treated with tazemetostat. Commercial kits are available for this purpose.[14]
Materials:
-
Cell culture reagents
-
Tazemetostat hydrobromide
-
Histone extraction buffers
-
H3K27me3 quantification ELISA kit (containing capture and detection antibodies, standards, and developing solutions)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of tazemetostat or vehicle control for a specified period (e.g., 48-72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction according to the manufacturer's protocol of the chosen kit. This typically involves cell lysis and acid extraction of histones.
-
ELISA:
-
Add histone extracts and H3K27me3 standards to the wells of the microplate coated with a capture antibody.
-
Incubate to allow binding of H3K27me3 to the antibody.
-
Wash the wells to remove unbound material.
-
Add a detection antibody specific for H3K27me3.
-
Incubate to allow the formation of the antibody-H3K27me3 complex.
-
Wash the wells.
-
Add a developing solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the H3K27me3 standards. Calculate the concentration of H3K27me3 in the samples based on the standard curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a method to assess the effect of tazemetostat on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., EZH2-mutant and wild-type lymphoma lines)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled multi-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of tazemetostat. Include a vehicle-only control.
-
Incubation: Incubate the plate for a prolonged period (e.g., 7-11 days) to observe cytotoxic or cytostatic effects.[15]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of tazemetostat that inhibits cell viability by 50%.
Signaling Pathways and Resistance Mechanisms
EZH2 is involved in various signaling pathways that regulate cell cycle, apoptosis, and differentiation.[16] For instance, EZH2 can repress the expression of tumor suppressor genes like those in the RB1/E2F axis, leading to cell cycle progression.[1][17] Tazemetostat treatment can block this repression, leading to cell cycle arrest.[1]
Resistance to tazemetostat can develop through several mechanisms. In some cases, mutations in the EZH2 SET domain can prevent drug binding.[1] Additionally, alterations in downstream pathways, such as inactivating mutations in RB1 or CDKN2A (p16), can allow cells to bypass the tazemetostat-induced cell cycle arrest.[1][17]
Conclusion
This compound is a targeted epigenetic therapy that effectively inhibits EZH2, leading to a reduction in H3K27 methylation and the reactivation of silenced tumor suppressor genes. This mechanism of action has demonstrated significant clinical benefit in patients with epithelioid sarcoma and follicular lymphoma. Understanding the underlying biology of EZH2 and the mechanisms of action and resistance of tazemetostat is crucial for the continued development and optimal application of this and other epigenetic modifiers in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. apexbt.com [apexbt.com]
- 4. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tazemetostat - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tazverik (Tazemetostat) First FDA-Approved Treatment Specifically for Patients with Epithelioid Sarcoma [ahdbonline.com]
- 8. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA approves tazemetostat for advanced epithelioid sarcoma | FDA [fda.gov]
- 11. Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA granted accelerated approval to tazemetostat for follicular lymphoma | FDA [fda.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. EpiQuik Global Tri-Methyl Histone H3K27 Quantification Kit (Colorimetric) | EpigenTek [epigentek.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Tazemetostat Hydrobromide: A Technical Guide to Targeting Mutant EZH2 in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic dysregulation is a critical driver in the pathogenesis of various malignancies, including several subtypes of lymphoma. A key player in this process is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 functions as a histone methyltransferase, primarily mediating the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with chromatin condensation and transcriptional repression.[3] In normal germinal center (GC) B-cells, EZH2 is transiently upregulated to silence genes involved in cell cycle checkpoints and differentiation, facilitating B-cell proliferation.[4][5]
In approximately 20% of follicular lymphoma (FL) cases and a subset of diffuse large B-cell lymphomas (DLBCL), gain-of-function mutations in the EZH2 gene are observed.[2][6][7] These mutations, often occurring at hotspots like Y641 and A677, lead to hyper-catalytic activity, resulting in aberrant and widespread H3K27 hypermethylation.[2][3] This locks B-cells in a proliferative state, represses tumor suppressor genes, and ultimately drives lymphomagenesis.[5][8]
Tazemetostat (B611178) (Tazverik®, formerly EPZ-6438), a first-in-class, orally bioavailable small molecule inhibitor, was specifically designed to target EZH2.[8][9] It competitively inhibits EZH2 with respect to the S-adenosylmethionine (SAM) cofactor, effectively blocking its methyltransferase activity in both wild-type (WT) and mutant forms of the enzyme.[10][11] This targeted approach has demonstrated significant clinical activity, leading to its accelerated approval by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed or refractory (R/R) FL who have an EZH2 mutation and have received at least two prior systemic therapies, as well as for R/R FL patients with no satisfactory alternative treatment options.[12][13][14]
This technical guide provides an in-depth overview of tazemetostat, focusing on its mechanism of action, preclinical and clinical data in lymphoma, pharmacokinetic profile, and the experimental methodologies used in its evaluation.
Mechanism of Action
Tazemetostat is a potent and selective inhibitor of EZH2.[11] As the enzymatic core of the PRC2 complex, EZH2 transfers a methyl group from the SAM cofactor to histone H3 on lysine 27.[3] Gain-of-function mutations in EZH2 enhance this catalytic activity, leading to elevated global levels of H3K27me3 and the silencing of PRC2 target genes.[2]
Tazemetostat functions by competing with SAM for binding to the EZH2 catalytic site.[11] This inhibition prevents the trimethylation of H3K27, leading to a reduction in this repressive epigenetic mark.[8] The consequence is the derepression and reactivation of silenced PRC2 target genes, including tumor suppressor genes, which can induce cell cycle arrest, apoptosis, and cellular differentiation in lymphoma cells.[8][14][15] Notably, lymphoma cell lines with EZH2 mutations are generally more sensitive to the antiproliferative effects of tazemetostat than their wild-type counterparts, suggesting a dependency on the hyperactive EZH2 for their survival and proliferation.[8][16]
Quantitative Data Summary
Biochemical Activity
Tazemetostat demonstrates high potency against both wild-type and mutant forms of EZH2, with a significantly lower affinity for the related EZH1 methyltransferase, highlighting its selectivity.
Table 1: Biochemical Potency of Tazemetostat
| Enzyme Target | Assay Type | Value | Reference |
|---|---|---|---|
| EZH2 (Wild-Type) | Ki | 2.5 nM | [11] |
| EZH2 (Mutant Forms) | IC50 | 2–38 nM | [11] |
| EZH2 (Wild-Type) | IC50 | 11 nM | [11] |
| EZH1 | IC50 | 392 nM | [11] |
| Other Histone Methyltransferases | IC50 | >50,000 nM |[11] |
Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma
The approval of tazemetostat for FL was based on a multicenter, single-arm, Phase 2 clinical trial (NCT01897571).[7][13] The study evaluated the efficacy and safety of tazemetostat 800 mg twice daily in heavily pretreated patients, stratified by their EZH2 mutation status.[7][17]
Table 2: Efficacy of Tazemetostat Monotherapy in Follicular Lymphoma (Phase 2)
| Efficacy Endpoint | EZH2 Mutant (n=45) | EZH2 Wild-Type (n=54) | Reference |
|---|---|---|---|
| Overall Response Rate (ORR) | 69% (95% CI: 53–82%) | 35% (95% CI: 23–49%) | [7][17] |
| Complete Response (CR) | 13% | 4% | [6][18] |
| Partial Response (PR) | 56% | 31% | [18] |
| Median Duration of Response (DOR) | 10.9 months (95% CI: 7.2–NE) | 13.0 months (95% CI: 5.6–NE) | [7][13] |
| Median Progression-Free Survival (PFS) | 13.8 months (95% CI: 10.7–22.0) | 11.1 months (95% CI: 3.7–14.6) | [7][17] |
NE = Not Estimable
Pharmacokinetic Properties
Tazemetostat is administered orally and exhibits rapid absorption. Its metabolism is primarily hepatic via CYP3A enzymes.
Table 3: Key Pharmacokinetic Parameters of Tazemetostat
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Recommended Dose | 800 mg twice daily | Phase 2 dose for FL and ES. | [9][19] |
| Bioavailability | ~33% | Mean absolute oral bioavailability. | [8][9] |
| Time to Max. Concentration (Tmax) | ~1 hour | Reached quickly after administration. | [8] |
| Mean Terminal Half-life | 3.1 - 4 hours | Short half-life. | [8][9] |
| Metabolism | Hepatic via CYP3A | Forms inactive metabolites. | [9][20][21] |
| Excretion | Feces (~79%), Urine (~15%) | Primarily excreted through feces. | [9] |
| Drug Interactions | CYP3A inhibitors/inducers | Dose reduction needed with moderate CYP3A inhibitors. Avoid strong inducers/inhibitors. |[9][21][22] |
Mechanisms of Resistance
Despite the efficacy of tazemetostat, acquired resistance can emerge. Preclinical and clinical studies have identified that resistance mechanisms often converge on the retinoblastoma 1 (RB1)/E2F cell cycle regulatory axis.[23][24] In sensitive cells, tazemetostat inhibits EZH2, which leads to the derepression of RB1 and the cyclin-dependent kinase inhibitor p16 (encoded by CDKN2A).[24][25] This activates the RB1 pathway, resulting in a G1-S phase cell cycle arrest.[23][25] Resistance can occur through acquired inactivating mutations in key components of this pathway, such as RB1 or CDKN2A, which decouples cell cycle control from EZH2 activity and allows cells to evade the tazemetostat-induced arrest.[23][24][25]
References
- 1. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 4. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisionmedicineonline.com [precisionmedicineonline.com]
- 13. onclive.com [onclive.com]
- 14. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. UCSF Lymphoma Trial → Pharmacodynamics, and Pharmacokinetics of Tazemetostat in Combination With Lenalidomide Plus Rituximab Versus Placebo in Combination With Lenalidomide Plus Rituximab in Adult Patients at Least 18 Years of Age With Relapsed/Refractory Follicular Lymphoma. [clinicaltrials.ucsf.edu]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Epigenetic Modifications Induced by Tazemetostat Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tazemetostat (B611178) hydrobromide, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), has emerged as a significant therapeutic agent in oncology.[1][2] Its mechanism of action is rooted in the targeted inhibition of EZH2's methyltransferase activity, leading to profound alterations in the epigenetic landscape of cancer cells.[3][4] This guide provides a comprehensive technical overview of the epigenetic modifications induced by Tazemetostat, with a focus on its core mechanism, downstream effects, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.
Core Mechanism of Action: EZH2 Inhibition and Histone Demethylation
Tazemetostat functions as an S-adenosylmethionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][5] The PRC2 complex is a key regulator of gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin.[3] In various cancers, including certain lymphomas and solid tumors, EZH2 is often hyperactive due to gain-of-function mutations (e.g., Y641, A677) or overexpression, leading to aberrant gene silencing of tumor suppressor genes.[1][3]
By binding to the SAM-binding pocket of both wild-type and mutant EZH2, Tazemetostat effectively blocks its methyltransferase activity.[5] This direct inhibition leads to a global decrease in H3K27me3 levels, as well as reductions in H3K27me2 and H3K27me1.[6] The reduction of this repressive histone mark results in a more open chromatin structure at target gene loci, facilitating the binding of transcriptional machinery and the re-expression of previously silenced genes, including critical tumor suppressors.[3][7]
dot
Downstream Signaling and Cellular Consequences
The epigenetic reprogramming induced by Tazemetostat triggers a cascade of downstream cellular events, impacting key signaling pathways and ultimately leading to anti-tumor effects.
B-Cell Receptor (BCR) Pathway
In Diffuse Large B-cell Lymphomas (DLBCL), Tazemetostat treatment alters the dependency on B-cell activation signaling.[8] Gene set enrichment analysis (GSEA) has shown that Tazemetostat treatment leads to a decrease in the expression of BCR-responsive gene sets.[6] This suggests that EZH2 inhibition makes lymphoma cells more reliant on B-cell activation signals for survival, creating a vulnerability that can be exploited by combination therapies.[8] Indeed, synergistic anti-proliferative effects have been observed when Tazemetostat is combined with inhibitors of the BCR pathway, such as ibrutinib.[8]
dot
Upregulation of Pro-Apoptotic Bcl-2 Family Members
RNA sequencing analyses have revealed that Tazemetostat treatment leads to the enhanced expression of pro-apoptotic Bcl-2 family members, including BCL2L11 (Bim), BMF, and BCL2L14.[9] This upregulation suggests that these genes are direct or indirect targets of EZH2-mediated repression. The increased expression of these pro-apoptotic proteins primes mitochondria for apoptosis, providing a mechanistic rationale for the observed synergy between Tazemetostat and Bcl-2 inhibitors like venetoclax (B612062) in DLBCL.[9]
Quantitative Data on Tazemetostat's Effects
The following tables summarize key quantitative data from preclinical and clinical studies of Tazemetostat.
| Cell Line | EZH2 Status | IC50 (11-day proliferation assay) | Reference |
| DLBCL Lines | |||
| KARPAS-422 | Mutant | Orders of magnitude lower than WT | [6] |
| SU-DHL-5 | Wild-Type | Higher than mutant lines | [6] |
| Farage | Wild-Type | Higher than mutant lines | [6] |
| Other Lines | |||
| G401 (Rhabdoid) | SMARCB1-deleted | ~100 nM (7 days) | [3] |
| HCC1806 (Breast) | Wild-Type | >10 µM | [3] |
| Cell Line | Treatment | Fold Change in H3K27me3 Levels | Reference |
| KKU-055 | 0.3 µM Tazemetostat for 96h | -2 to -6 fold reduction | [5] |
| NOZ | 0.3 µM Tazemetostat for 96h | -2 to -6 fold reduction | [5] |
| OCUG-1 | 0.3 µM Tazemetostat for 96h | -2 to -6 fold reduction | [5] |
| Cancer Type | EZH2 Status | Objective Response Rate (ORR) | Reference |
| Follicular Lymphoma | Mutant | 77% | |
| Follicular Lymphoma | Wild-Type | 34% | |
| DLBCL | Mutant | 17% | |
| DLBCL | Wild-Type | 17% |
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of Tazemetostat on the viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Treatment: Prepare serial dilutions of Tazemetostat in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.[3]
-
Long-Term Incubation: Incubate the plate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Change the medium with freshly prepared inhibitor every 3-4 days.[3]
-
Lysis and Signal Detection: On the day of analysis, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Data Analysis: Measure the luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[3]
dot
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions where H3K27me3 is enriched and how this is altered by Tazemetostat.
-
Cell Fixation and Lysis: Treat cells with Tazemetostat or vehicle control for the desired time. Fix cells with 1% formaldehyde (B43269) and quench with glycine. Lyse the cells to isolate the chromatin.[6]
-
Chromatin Shearing: Sonicate the chromatin to shear the DNA to an average length of 300-500 bp.[6]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C. Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody-bead complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify regions of H3K27me3 enrichment, and compare the peak profiles between Tazemetostat-treated and control samples to identify differential binding.
dot
RNA Sequencing (RNA-seq)
This protocol is used to analyze the global changes in gene expression induced by Tazemetostat.
-
Cell Treatment and RNA Extraction: Treat cells with Tazemetostat or vehicle control. Harvest the cells and extract total RNA using a suitable kit.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA. This typically involves mRNA purification (for mRNA-seq), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to the reference genome. Quantify gene expression levels (e.g., as transcripts per million, TPM). Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon Tazemetostat treatment.[6]
Conclusion
Tazemetostat hydrobromide represents a paradigm of targeted epigenetic therapy. Its ability to specifically inhibit EZH2 and reverse the aberrant silencing of tumor suppressor genes underscores the critical role of histone methylation in cancer. The in-depth understanding of its mechanism of action, facilitated by the experimental protocols detailed in this guide, is crucial for the continued development of this and other epigenetic modulators. The quantitative data presented herein provide a clear picture of its potency and clinical efficacy. As research progresses, the continued application of these methodologies will undoubtedly unveil further intricacies of Tazemetostat's epigenetic influence and pave the way for novel combination therapies and expanded clinical applications.
References
- 1. Tazemetostat decreases β-catenin and CD13 protein expression in HEPG-2 and Hepatitis B virus-transfected HEPG-2 with decreased cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 8. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined EZH2 and Bcl-2 inhibitors as precision therapy for genetically defined DLBCL subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Tazemetostat Hydrobromide's Effect on Polycomb Repressive Complex 2 (PRC2): A Technical Guide
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining cellular identity and controlling gene expression during development.[1][2] Its core catalytic subunit, the Enhancer of Zeste Homolog 2 (EZH2), is a histone methyltransferase that specifically catalyzes the mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][3] This H3K27me3 mark is a hallmark of transcriptional repression, leading to chromatin compaction and the silencing of target genes.[4][5] Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in the EZH2 gene, is a key driver in various cancers, including follicular lymphoma, diffuse large B-cell lymphoma (DLBCL), and certain solid tumors like epithelioid sarcoma.[6][7][8] This aberrant activity results in the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and oncogenesis.[9]
Tazemetostat (B611178) (formerly EPZ-6438), an orally bioavailable small-molecule inhibitor, was developed to target this pathway.[6][10][11] It is a first-in-class, potent, and highly selective inhibitor of EZH2, active against both wild-type and mutant forms of the enzyme.[3][6][10] This guide provides a detailed technical overview of tazemetostat's mechanism of action, its quantitative effects on PRC2, and the experimental methodologies used for its characterization.
Core Mechanism of Action
Tazemetostat functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor-binding site within the SET domain of EZH2.[6][12][13] SAM is the universal methyl donor required for the methyltransferase activity of EZH2. By occupying this pocket, tazemetostat prevents SAM from binding, thereby blocking the transfer of a methyl group to the lysine 27 residue on histone H3.[12]
This direct inhibition of EZH2's catalytic function leads to a global, dose-dependent reduction in the levels of H3K27me1, H3K27me2, and H3K27me3.[6][9] The decrease in the repressive H3K27me3 mark on chromatin results in a more permissive chromatin state at PRC2 target gene loci. Consequently, previously silenced genes, including critical tumor suppressors, are de-repressed, and their transcription is reactivated.[9][14][15] This restoration of tumor suppressor function ultimately leads to anti-proliferative and pro-apoptotic effects in cancer cells dependent on PRC2 activity.[6][10]
Quantitative Data on Tazemetostat Activity
Tazemetostat's potency and selectivity have been extensively characterized through biochemical and cellular assays. It demonstrates high affinity for both wild-type (WT) and mutant EZH2 while showing significantly less activity against the closely related EZH1 and other histone methyltransferases (HMTs).
Table 1: Biochemical Inhibitory Activity of Tazemetostat
| Target Enzyme | Mutation Status | Assay Type | Value | Reference(s) |
|---|---|---|---|---|
| EZH2 | Wild-Type | Ki | 2.5 nM | [6][12] |
| EZH2 | Wild-Type | IC50 | 11 nM | [12][16] |
| EZH2 | Y641N, A677G, etc. | IC50 | 2 - 38 nM | [10][12] |
| EZH1 | Wild-Type | IC50 | 392 nM | [12][16] |
| Other HMTs | Wild-Type | IC50 | > 4,500-fold selectivity over EZH2 |[6][10] |
Table 2: Cellular Activity of Tazemetostat in Cancer Cell Lines
| Cell Line Type | EZH2 Status | Endpoint | IC50 Range | Reference(s) |
|---|---|---|---|---|
| DLBCL | WT & Mutant | H3K27me3 Reduction | 2 - 90 nM | [10][17] |
| DLBCL | Mutant | Proliferation Inhibition (11-day) | 0.49 - 500 nM | [17][18] |
| DLBCL | Wild-Type | Proliferation Inhibition (11-day) | 0.5 - 7.6 µM | [10][17] |
| Malignant Rhabdoid Tumor | SMARCB1-deficient | Proliferation Inhibition | nM range |[10][16] |
Note: IC50 values for proliferation are typically higher and observed over longer incubation periods (e.g., 6-11 days) compared to the IC50 for H3K27me3 inhibition (e.g., 4 days), reflecting the time required for epigenetic reprogramming to translate into anti-proliferative effects.[10][12]
Experimental Protocols
The characterization of tazemetostat involves several key experimental procedures to quantify its effects on enzyme activity, cellular histone methylation, and cancer cell viability.
This assay directly measures the enzymatic activity of the PRC2 complex and its inhibition by tazemetostat.
-
Objective: To determine the IC50 or Ki of tazemetostat against the methyltransferase activity of EZH2.
-
Methodology:
-
Compound Preparation: Serially dilute tazemetostat in a suitable solvent like DMSO.
-
Reaction Mixture: Prepare a reaction buffer containing recombinant human PRC2 complex, a histone H3 peptide or nucleosome substrate, and S-adenosyl-L-[3H]-methionine ([3H]-SAM) as the methyl donor.
-
Enzyme Incubation: Add the diluted tazemetostat or vehicle control (DMSO) to the reaction mixture and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation & Quenching: Initiate the methyltransferase reaction by adding the histone substrate. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C. Stop the reaction by adding an acid like trichloroacetic acid (TCA).
-
Measurement: Transfer the quenched reaction mixture to a filter plate to capture the precipitated, radiolabeled histone substrate. Wash the plate to remove unincorporated [3H]-SAM. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
-
References
- 1. PRC2 mediated H3K27 methylations in cellular identity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function [frontiersin.org]
- 3. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ercongressi.it [ercongressi.it]
- 5. tandfonline.com [tandfonline.com]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
Preclinical Evidence for Tazemetostat Hydrobromide in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the investigation of tazemetostat (B611178) hydrobromide, a potent and selective inhibitor of the EZH2 histone methyltransferase, in a variety of solid tumors. The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, outline experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Core Mechanism of Action
Tazemetostat is a small molecule inhibitor that selectively targets the S-adenosylmethionine (SAM) binding pocket of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification that leads to transcriptional repression of target genes.[1] In several cancers, the dysregulation of EZH2 activity, either through gain-of-function mutations or overexpression, contributes to oncogenesis by silencing tumor suppressor genes.[1][3] Tazemetostat competitively inhibits EZH2 activity, leading to a decrease in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of tumor cell proliferation.[1][2]
A critical aspect of tazemetostat's mechanism involves its activity in tumors with loss-of-function mutations in the SWI/SNF chromatin remodeling complex, particularly in genes like SMARCB1 (also known as INI1) and SMARCA4.[4][5] The SWI/SNF and PRC2 complexes have an antagonistic relationship.[5] In tumors lacking functional SWI/SNF components, there is an unopposed EZH2 activity, creating a dependency on this pathway for survival.[5] This creates a synthetic lethal interaction where inhibition of EZH2 by tazemetostat is particularly effective in these genetically defined tumors.[4]
Quantitative Preclinical Data
The following tables summarize key quantitative data from various preclinical studies of tazemetostat in solid tumors.
Table 1: In Vitro Potency of Tazemetostat
| Enzyme/Cell Line | Mutation Status | IC50 / Ki | Reference |
| Wild-Type EZH2 | Wild-Type | Ki: 2.5 nM, IC50: 11 nM | [1] |
| Mutated EZH2 | Various mutations | Ki: 2.5 nM, IC50: 2-38 nM | [1] |
| EZH1 | Wild-Type | IC50: 392 nM | [1] |
| Other Histone Methyltransferases | - | IC50: >50,000 nM | [1] |
Table 2: In Vivo Efficacy of Tazemetostat in Xenograft Models
| Tumor Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Rhabdoid Tumor | G401 | 250 mg/kg BID | Tumor regression | [1] |
| Rhabdoid Tumor | PPTP Xenografts (5 of 7 lines) | 400 mg/kg BID for 28 days | Significant differences in event-free survival | [4][6] |
| Rhabdoid Tumor | G401 | 400 mg/kg BID for 28 days | Stable disease, delayed tumor regression | [4][6] |
| Synovial Sarcoma | CTG-0771 PDX | 500 mg/kg (days 1-17) then 400 mg/kg (days 19-35) BID | Significant tumor growth inhibition | [7] |
| Synovial Sarcoma | CTG-0331 PDX | Not specified | Dose-dependent increase in survival | [7] |
| Mantle Cell Lymphoma | Mino | Not specified | Significant tumor growth delay in combination with zanubrutinib | [8][9] |
Experimental Protocols
This section details the methodologies for key preclinical experiments cited in the literature.
In Vivo Xenograft Studies in Rhabdoid Tumors
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) were used.
-
Tumor Implantation: Rhabdoid tumor cell lines (e.g., G401) or patient-derived xenograft (PDX) fragments were subcutaneously implanted.
-
Drug Formulation and Administration: Tazemetostat hydrobromide was formulated as a suspension in a vehicle such as 0.5% sodium carboxymethylcellulose and 0.1% Tween-80.[4] The drug was administered via oral gavage.
-
Dosing Regimen: A common dosing schedule was 400 mg/kg administered twice daily (BID) for a period of 28 days.[4][6]
-
Endpoint Measurement: Tumor volume was measured regularly using calipers. Event-free survival (EFS) was a primary endpoint, with an event defined as tumor volume reaching a predetermined size.[4][6] Pharmacodynamic assessment included measuring H3K27me3 levels in tumor tissues via immunohistochemistry or other methods to confirm target engagement.[4][6]
Preclinical Studies in Prostate Cancer Models
-
Rationale: Preclinical models have suggested that inhibiting EZH2 with tazemetostat may re-sensitize tumors to androgen-signaling inhibitors (ASIs) like abiraterone (B193195) and enzalutamide (B1683756).[10]
-
Combination Therapy: Studies have evaluated the combination of tazemetostat with ASIs in prostate cancer models.[10][11]
-
Outcome: The combination of tazemetostat with abiraterone or enzalutamide resulted in greater tumor growth reduction compared to single-agent treatments.[10] In some models, EZH2 inhibition was shown to activate interferon-stimulated genes, leading to an enhanced immune response and reversal of resistance to PD-1 inhibitors.[12]
Preclinical Evidence in Other Solid Tumors
-
Synovial Sarcoma: Preclinical evidence has demonstrated anti-tumor activity of tazemetostat in human models of synovial sarcoma.[7] This is linked to the characteristic SS18-SSX fusion protein which can displace INI1 from the SWI/SNF complex, creating a dependency on EZH2.[13]
-
Epithelioid Sarcoma: Due to the frequent loss of INI1 expression in epithelioid sarcoma, tazemetostat has shown preclinical promise and has since gained clinical approval for this indication.[1][14][15]
-
Non-Small Cell Lung Cancer (NSCLC): The combination of tazemetostat with immunotherapy agents like atezolizumab has been explored in preclinical and early clinical settings to potentially enhance the anti-cancer immune response.[16][17]
-
Biliary Tract Cancer: Initial in vitro studies suggest that tazemetostat can affect the clonogenic growth of biliary tract cancer cell lines.[18]
Conclusion
The preclinical data for this compound provides a strong rationale for its clinical development in a range of solid tumors, particularly those with specific genetic alterations such as loss of SMARCB1 or SMARCA4. The selective inhibition of EZH2 by tazemetostat leads to potent anti-tumor activity in both in vitro and in vivo models of rhabdoid tumors, synovial sarcoma, and other malignancies. Furthermore, preclinical studies are actively exploring the potential of tazemetostat in combination with other therapeutic agents, including androgen-signaling inhibitors and immunotherapies, to overcome resistance and enhance efficacy. This body of evidence underscores the importance of a genetically-driven approach to cancer therapy and highlights the potential of epigenetic modulators like tazemetostat in the treatment of solid tumors.
References
- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tazemetostat - Wikipedia [en.wikipedia.org]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. urologytimes.com [urologytimes.com]
- 11. urotoday.com [urotoday.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Epizyme Announces Updated Tazemetostat Phase 1 Data Showing Clinical Activity In A Broader Range Of Adults With INI1-Negative And SMARCA4-Negative Solid Tumors - BioSpace [biospace.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. medscape.com [medscape.com]
- 16. Genentech and Epizyme to study tazemetostat in Phase Ib/II combination trial for NSCLC - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. Tazemetostat + PD-1 Blockade for Non-Small Cell Lung Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Precision of Tazemetostat Hydrobromide: A Deep Dive into its Selectivity Profile
For Immediate Release
CAMBRIDGE, Mass. – December 22, 2025 – Tazemetostat hydrobromide, a first-in-class inhibitor of the histone methyltransferase EZH2, has emerged as a significant therapeutic agent in the treatment of certain cancers. This in-depth technical guide provides a comprehensive analysis of its selectivity profile, offering valuable insights for researchers, scientists, and drug development professionals. By examining its on-target potency, off-target interactions, and the methodologies used for these assessments, this guide illuminates the precise molecular interactions that underpin its clinical efficacy.
Tazemetostat is a potent, orally bioavailable small-molecule inhibitor of both wild-type and mutant forms of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Its mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM) cofactor binding site of EZH2, which prevents the methylation of histone H3 at lysine (B10760008) 27 (H3K27).[3][4] This inhibition leads to the de-repression of PRC2 target genes, ultimately resulting in the induction of cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[1][5]
Quantitative Selectivity Profile
The selectivity of Tazemetostat is a key determinant of its therapeutic window. Extensive biochemical and cellular assays have been conducted to quantify its inhibitory activity against its primary target, EZH2, as well as a panel of other histone methyltransferases (HMTs) and off-target proteins.
On-Target Activity
Tazemetostat demonstrates high potency against both wild-type and various mutant forms of EZH2. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) values highlight its strong affinity for the target enzyme.
| Target Enzyme | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| EZH2 (Wild-Type) | Biochemical | 2.5 | 11 | [4] |
| EZH2 (Mutants) | Biochemical | - | 2 - 38 | [4] |
| EZH2 (Rat) | Biochemical | - | 4 | |
| EZH1 | Biochemical | - | 392 | [4] |
Off-Target Selectivity
A critical aspect of a drug's safety and efficacy is its selectivity against other related and unrelated proteins. Tazemetostat has been profiled against a broad range of other histone methyltransferases, revealing a high degree of selectivity for EZH2.
| Off-Target Enzyme | Fold Selectivity vs. EZH2 (WT) | IC50 (nM) | Reference |
| Other HMTs (14 total) | >4,500-fold | >50,000 | [4] |
| M4 Muscarinic Receptor | - | 4,600 | [4] |
Tazemetostat also exhibits weak interactions with certain cytochrome P450 (CYP) enzymes, acting as a weak inhibitor of CYP2C8 and a weak inducer of CYP3A and CYP2C19.[4]
Experimental Protocols
The quantitative data presented above are derived from rigorous experimental methodologies. The following sections detail the protocols for the key assays used to determine the selectivity profile of Tazemetostat.
Biochemical Selectivity Assay: Scintillation Proximity Assay (SPA)
This assay quantifies the enzymatic activity of EZH2 by measuring the incorporation of a radiolabeled methyl group from [³H]-SAM onto a histone H3 peptide substrate.
Materials:
-
Recombinant PRC2 complex (containing EZH2)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Biotinylated Histone H3 (1-21) peptide substrate
-
Streptavidin-coated SPA beads
-
Assay Buffer (e.g., 20 mM BICINE, pH 7.6, 1 mM DTT, 0.002% Tween-20, 0.005% BSA)
-
Tazemetostat
-
384-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Tazemetostat in assay buffer.
-
Add the PRC2 complex to the wells of the microplate.
-
Add the Tazemetostat dilutions to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-enzyme control.
-
Incubate the plate to allow for compound binding to the enzyme.
-
Prepare a substrate mix containing the biotinylated H3 peptide, unlabeled SAM, and [³H]-SAM in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mix to all wells.
-
Incubate the plate to allow for histone methylation.
-
Stop the reaction by adding an excess of unlabeled SAM or a specific stop solution.
-
Add a suspension of streptavidin-coated SPA beads to each well to capture the biotinylated peptide.
-
Read the plates on a scintillation counter to measure the amount of [³H] incorporated into the peptide.
-
Calculate the percent inhibition for each Tazemetostat concentration and determine the IC50 value.
Cellular Target Engagement Assay: Western Blot for H3K27me3
This assay measures the ability of Tazemetostat to inhibit EZH2 activity within a cellular context by quantifying the levels of the H3K27 trimethylation mark.
Materials:
-
Cancer cell lines (e.g., DLBCL cell lines)
-
Cell culture medium and supplements
-
Tazemetostat
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cancer cells to the desired confluency.
-
Treat cells with various concentrations of Tazemetostat or vehicle control for a specified period (e.g., 48-96 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody against H3K27me3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in methylation.
Signaling Pathways and Visualizations
Tazemetostat's therapeutic effect is a direct consequence of its ability to modulate the EZH2-mediated signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway, the experimental workflow for assessing biochemical inhibition, and the process for evaluating cellular target engagement.
Conclusion
This compound exhibits a highly selective and potent inhibitory profile against its intended target, EZH2. The comprehensive data gathered from rigorous biochemical and cellular assays confirm its specificity, which is a cornerstone of its clinical utility. This in-depth guide provides the necessary technical details for researchers and drug development professionals to understand and further investigate the nuanced pharmacology of this important epigenetic modulator. The detailed protocols and visual representations of the underlying biological and experimental processes serve as a valuable resource for the scientific community engaged in the development of targeted cancer therapies.
References
The Epigenetic Impact of Tazemetostat Hydrobromide: A Technical Guide to its Influence on Gene Expression and Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tazemetostat (B611178), a potent and selective small-molecule inhibitor of the EZH2 histone methyltransferase, represents a significant advancement in epigenetic therapy. By targeting the catalytic activity of both wild-type and mutant forms of EZH2, tazemetostat modulates the epigenetic landscape of cancer cells, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects. This technical guide provides an in-depth analysis of tazemetostat's mechanism of action, its profound impact on global gene expression and specific transcriptional pathways, and detailed protocols for assessing its activity in a research setting.
Core Mechanism of Action: Reversing Transcriptional Repression
Tazemetostat's primary mechanism of action is the inhibition of the enhancer of zeste homolog 2 (EZH2) enzyme, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] In normal cellular function, PRC2 plays a crucial role in gene silencing during development by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive epigenetic mark.[2][3][4]
In many cancers, including certain lymphomas and solid tumors, EZH2 is either overexpressed or harbors gain-of-function mutations, leading to aberrant H3K27me3 deposition and the inappropriate silencing of genes that regulate cell differentiation, cell cycle, and apoptosis.[1][3][4][5] Tazemetostat acts as an S-adenosylmethionine (SAM)-competitive inhibitor, directly blocking the methyltransferase activity of EZH2.[6][7][8] This leads to a global reduction in H3K27me3 levels, which "unlocks" the repressed chromatin state and allows for the re-expression of these critical regulatory genes.[2][3][5]
Quantitative Impact on Gene Expression and Transcription
Treatment with tazemetostat leads to significant alterations in the transcriptional landscape of cancer cells. The primary effect is the de-repression of PRC2 target genes.[3] This effect is observed in cell lines with both wild-type and mutant EZH2, although cells harboring gain-of-function EZH2 mutations are often more sensitive to the drug's anti-proliferative effects.[3][9][10]
| Pathway/Gene Set | Effect of Tazemetostat | Description | Cancer Type(s) | References |
| Tumor Suppressor Genes | Upregulation | Reactivation of silenced tumor suppressor genes, inhibiting oncogenesis. | General | [1][2] |
| Cell Cycle & Spliceosome | Downregulation | Correlates with the anti-proliferative effect of tazemetostat. | Follicular Lymphoma | [3] |
| B-cell Differentiation | Upregulation | Induction of memory B-cell gene sets, including transcription factor PRDM1/BLIMP1. | DLBCL | [3][9] |
| Immune Surveillance | Upregulation | Restoration of MHC-I and MHC-II expression, potentially enhancing anti-tumor immune response. | DLBCL | [3] |
| Chemokine Signaling | Upregulation | Significant increase in CCL17/TARC expression, enhancing T-cell recruitment. | B-cell Lymphoma | [11] |
| BCR Signaling | Downregulation | Decreased expression of B-cell receptor (BCR)-responsive gene sets. | DLBCL | [9] |
Detailed Experimental Protocols
Assessing the impact of tazemetostat requires a multi-faceted approach, combining cellular assays with genomic and proteomic analyses.
General Experimental Workflow
The typical workflow involves treating cancer cell lines with tazemetostat followed by analysis at the histone, RNA, and protein levels to confirm target engagement and downstream effects.
Protocol: Cell Culture and Tazemetostat Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines (e.g., EZH2-mutant DLBCL line KARPAS-422, EZH2-wild-type epithelioid sarcoma line G401).
-
Culture Conditions: Culture cells in recommended media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Tazemetostat Preparation: Prepare a stock solution of tazemetostat hydrobromide in DMSO (e.g., 10-20 mM) and store at -80°C.
-
Treatment: Seed cells at a density of 2 x 10⁵ cells/mL. The following day, treat with the desired final concentration of tazemetostat (typically ranging from 1 µM to 10 µM) or an equivalent volume of DMSO as a vehicle control.[11][12]
-
Incubation: Incubate cells for a duration appropriate for the intended assay (e.g., 4 days for RNA-seq, 48-96 hours for protein analysis, up to 11 days for proliferation assays).[3][9][12]
Protocol: RNA Sequencing (RNA-seq) for Gene Expression
-
RNA Extraction: Following tazemetostat treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[11]
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples (RIN > 8.0) using a stranded mRNA library prep kit (e.g., TruSeq Stranded mRNA, Illumina).[11]
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Align sequenced reads to the appropriate reference genome (e.g., hg38).
-
Quantify gene expression levels (e.g., using HTSeq).
-
Perform differential gene expression analysis between tazemetostat-treated and control samples to identify significantly up- and down-regulated genes.
-
Conduct pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify modulated biological pathways.[9]
-
Protocol: Chromatin Immunoprecipitation (ChIP-seq) for H3K27me3
-
Cell Fixation: After treatment, cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10-20 minutes at room temperature. Quench the reaction with glycine.[13]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.[13]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C. Purify the DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and an input control sample. Perform sequencing.
-
Data Analysis: Align reads to the reference genome and use peak-calling algorithms (e.g., MACS2) to identify regions of H3K27me3 enrichment.[14] Compare peak profiles between tazemetostat-treated and control samples to identify differential enrichment at gene promoters and regulatory regions.
Mechanisms of Acquired Resistance
Despite its efficacy, clinical resistance to tazemetostat can emerge. A primary mechanism involves the decoupling of EZH2's role in differentiation from cell-cycle control. Studies have identified acquired mutations that converge on the RB1/E2F cell cycle regulatory axis.[12][15] Loss of function in the retinoblastoma (RB1) tumor suppressor allows cells to bypass the G1-S checkpoint, rendering them insensitive to the cytostatic effects of tazemetostat-induced differentiation programs.[12][15]
Conclusion
This compound fundamentally alters the transcriptional program of cancer cells by reversing epigenetic silencing mediated by EZH2. Its targeted inhibition of H3K27 trimethylation leads to the re-expression of key regulatory genes, resulting in decreased proliferation and increased differentiation. Understanding the precise molecular consequences of tazemetostat treatment, as outlined in this guide, is critical for optimizing its clinical application, identifying predictive biomarkers, and developing rational combination strategies to overcome resistance. The experimental frameworks provided herein serve as a foundation for further research into the expanding role of epigenetic modifiers in oncology.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAZVERIK® (tazemetostat) | Mechanism of Action | HCP [tazverik.com]
- 6. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tazemetostat for advanced epithelioid sarcoma: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. H3.3K27M mutant proteins reprogram epigenome by sequestering the PRC2 complex to poised enhancers | eLife [elifesciences.org]
- 15. aacrjournals.org [aacrjournals.org]
Initial in vitro studies of Tazemetostat hydrobromide efficacy
An In-Depth Technical Guide to the Initial In Vitro Efficacy of Tazemetostat (B611178) Hydrobromide
Introduction
Tazemetostat (formerly EPZ-6438), an orally bioavailable small-molecule inhibitor, selectively targets the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[3] Dysregulation of EZH2 activity, through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various malignancies, including non-Hodgkin lymphoma and certain solid tumors.[2][3] Tazemetostat is designed to inhibit both wild-type and mutant forms of EZH2.[2][4] This guide provides a detailed overview of the foundational in vitro studies that have characterized the efficacy and mechanism of action of Tazemetostat hydrobromide.
Mechanism of Action
Tazemetostat functions as a potent and S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[1] By competing with the SAM cofactor, it effectively blocks the methyltransferase activity of EZH2, leading to a global reduction in H3K27 trimethylation (H3K27me3).[1][2] This decrease in the repressive H3K27me3 mark results in the de-repression of PRC2 target genes, which can include tumor suppressors.[2][3] The downstream cellular effects include cell cycle arrest, induction of apoptosis, and cellular differentiation in susceptible cancer cell lines.[2][5]
Quantitative Analysis of In Vitro Efficacy
Initial biochemical and cellular assays demonstrated Tazemetostat's high potency and selectivity for EZH2 over other histone methyltransferases.[1][6] The inhibitory effects were observed in the nanomolar range for both enzymatic activity and cellular histone methylation.
Table 1: Biochemical and Cellular Activity of Tazemetostat
| Parameter | Target | IC50 / Ki Value | Comments | Reference |
| Inhibition Constant (Ki) | Wild-Type & Mutant EZH2 | 2.5 nM | Calculated in vitro value. | [1] |
| Biochemical IC50 | Wild-Type EZH2 | 11 nM | - | [1] |
| Biochemical IC50 | Mutant EZH2 Forms | 2–38 nM | Includes common gain-of-function mutations. | [1][5] |
| Biochemical IC50 | EZH1 | 392 nM | Demonstrates >35-fold selectivity for EZH2 over EZH1. | [1][2] |
| Biochemical IC50 | Other HMTs | >50,000 nM | Highly selective against other histone methyltransferases. | [1] |
| Cellular H3K27me3 IC50 | Lymphoma Cell Lines | 9 nM (Range: 2-38 nM) | Potent inhibition of the target epigenetic mark in cells. | [2] |
Table 2: Anti-Proliferative Activity of Tazemetostat in B-Cell Lymphoma Cell Lines
| Cell Line EZH2 Status | Response Type | Proliferation IC50 | Comments | Reference |
| EZH2 Mutant | Cytotoxic | Orders of magnitude lower than WT | Highly sensitive to EZH2 inhibition, leading to cell death. | [7] |
| EZH2 Wild-Type (WT) | Cytostatic | Higher than mutant lines | Less sensitive, leading primarily to inhibition of growth. | [7] |
Note: Proliferation IC50 values are generally 10- to 100-fold higher than the IC50 values for H3K27me3 inhibition, suggesting that sustained target inhibition is required for anti-proliferative effects.[1]
Detailed Experimental Protocols
Cell Proliferation and Viability Assays
These assays are fundamental to determining the cytotoxic or cytostatic effect of Tazemetostat on cancer cells.
-
Objective: To measure the effect of Tazemetostat on the growth and viability of cancer cell lines over time.
-
Cell Lines: A panel of diffuse large B-cell lymphoma (DLBCL) cell lines, including those with EZH2 gain-of-function mutations (e.g., KARPAS-422) and EZH2 wild-type (e.g., SU-DHL-5, Farage).[7]
-
Methodology:
-
Cells are seeded in multi-well plates and cultured under standard conditions.
-
Tazemetostat is added at a range of concentrations.
-
The cells are incubated for an extended period, typically 11 to 15 days, to observe the anti-proliferative effects.[1][2]
-
Cell viability is assessed at various time points using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated from dose-response curves.
-
Histone Methylation Assays
These experiments confirm the on-target effect of Tazemetostat by measuring the levels of H3K27me3.
-
Objective: To quantify the reduction in H3K27me3 levels in cells following treatment with Tazemetostat.
-
Methodology:
-
Cells are treated with various concentrations of Tazemetostat for a defined period, often around 4 days.[1]
-
Histones are extracted from the cell nuclei.
-
Levels of H3K27me3 are quantified using methods such as Western Blot or ELISA with antibodies specific to the H3K27me3 mark.
-
The results are normalized to total Histone H3 levels to ensure equal loading.[2]
-
Apoptosis Assays
These assays determine whether the reduction in cell viability is due to programmed cell death.
-
Objective: To measure the induction of apoptosis in response to Tazemetostat treatment, particularly in combination with other agents.
-
Cell Lines: KARPAS-422, SU-DHL-5, and Farage.[7]
-
Methodology:
-
Cells are pre-treated with Tazemetostat for 4 days, followed by co-treatment with a second agent (e.g., the BTK inhibitor ibrutinib) for an additional 3 days.[7]
-
Cells are harvested and stained with Annexin V and 7-Aminoactinomycin D (7-AAD).
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells.
-
7-AAD is a fluorescent chemical that intercalates with DNA but is excluded by viable cells, thus identifying necrotic or late-stage apoptotic cells.
-
The stained cell population is analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and viable cells.[7]
-
Signaling Pathway Interactions
In vitro studies have revealed that inhibiting EZH2 with Tazemetostat can alter the dependency of cancer cells on other survival pathways. In DLBCL models, Tazemetostat treatment makes cells more dependent on signals from the B-cell receptor (BCR) pathway for survival.[7] This creates a synthetic lethal interaction, where simultaneous inhibition of both EZH2 and a key component of the BCR pathway (e.g., BTK with ibrutinib) results in a synergistic increase in apoptosis, particularly in EZH2 wild-type cells that are less sensitive to Tazemetostat alone.[7]
References
- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Follicular Lymphoma: Background, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- 5. Tazemetostat for tumors harboring SMARCB1/SMARCA4 or EZH2 alterations: results from NCI-COG pediatric MATCH APEC1621C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Tazemetostat Hydrobromide: A Deep Dive into its Role in Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tazemetostat (B611178) hydrobromide, a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), has emerged as a significant therapeutic agent in oncology.[1] Its mechanism of action, centered on the epigenetic modulation of gene expression, leads to profound anti-tumor effects, primarily through the induction of cell cycle arrest and apoptosis.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning tazemetostat's role in these critical cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Introduction: The Epigenetic Basis of Tazemetostat's Action
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3][4] This epigenetic mark leads to chromatin compaction and transcriptional repression. In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes that are critical for controlling cell proliferation and survival.[3]
Tazemetostat competitively inhibits the S-adenosylmethionine (SAM)-binding site of both wild-type and mutant forms of EZH2, leading to a global decrease in H3K27me3 levels.[5] This reduction in repressive histone methylation results in the reactivation of previously silenced tumor suppressor genes, which in turn triggers downstream pathways culminating in cell cycle arrest and apoptosis.[3]
Tazemetostat-Induced Cell Cycle Arrest: A G1 Phase Blockade
A hallmark of tazemetostat's anti-proliferative effect is the induction of cell cycle arrest, predominantly in the G1 phase.[6][7] This is achieved through the derepression of key cell cycle inhibitors.
Signaling Pathway of G1 Arrest
The inhibition of EZH2 by tazemetostat leads to the re-expression of tumor suppressor genes, most notably those encoding for the cyclin-dependent kinase inhibitors (CDKIs) p16INK4a and p21CIP1.[6][8][9] These proteins play a pivotal role in regulating the G1/S transition.
-
p16INK4a: This inhibitor specifically binds to and inhibits CDK4 and CDK6.[9]
-
p21CIP1: This versatile inhibitor can bind to and inactivate a broader range of cyclin-CDK complexes, including cyclin D-CDK4/6 and cyclin E-CDK2.[9]
The upregulation of p16INK4a and p21CIP1 leads to the inhibition of CDK4/6 and CDK2 activity. This prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and DNA replication. This sequence of events effectively halts the cell cycle in the G1 phase.[6]
Quantitative Data on Cell Cycle Arrest
The following table summarizes the effect of tazemetostat on the cell cycle distribution in various cancer cell lines.
| Cell Line | Cancer Type | Tazemetostat Concentration | Treatment Duration | % Cells in G0/G1 Phase (Control vs. Treated) | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 1 µM | 10 days | Data not specified, but G1 arrest reported | [6] |
| Ly7 | B-cell Lymphoma | 1 µM | 24 hours | G1 or S phase arrest reported | [10] |
| Ramos | B-cell Lymphoma | 1 µM | 24 hours | G1 or S phase arrest reported | [10] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | G0/G1 arrest reported | [11] |
Note: Specific quantitative data on cell cycle distribution is often presented graphically in publications and may not always be available in tabular format.
Tazemetostat-Mediated Apoptosis: Activating Cell Death Pathways
In addition to inducing cell cycle arrest, tazemetostat promotes programmed cell death, or apoptosis, in cancer cells. This occurs through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]
Signaling Pathways of Apoptosis
EZH2 inhibition by tazemetostat leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
-
Intrinsic Pathway: Tazemetostat treatment has been shown to increase the expression of pro-apoptotic Bcl-2 family members such as BAX and BIM (BCL2L11), while decreasing the expression of the anti-apoptotic protein Bcl-2.[12][13][14] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, starting with caspase-9 and culminating in the activation of executioner caspases like caspase-3 and caspase-7.
-
Extrinsic Pathway: While less extensively characterized for tazemetostat, the reactivation of certain tumor suppressor genes can sensitize cells to extrinsic death signals mediated by death receptors on the cell surface, leading to the activation of caspase-8.
Both pathways converge on the activation of effector caspases, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 4. jadpro.com [jadpro.com]
- 5. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Independent induction of senescence by p16INK4a and p21CIP1 in spontaneously immortalized human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of p21WAF1/CIP1 and Inhibition of Cdk2 Mediated by the Tumor Suppressor p16INK4a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. haematologica.org [haematologica.org]
- 11. Cell Cycle Status Influences Resistance to Apoptosis Induced by Oxidative Stress in Human Breast Cancer Cells, Which Is Accompanied by Modulation of Autophagy [mdpi.com]
- 12. Combined EZH2 and Bcl-2 inhibitors as precision therapy for genetically defined DLBCL subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tazemetostat Hydrobromide in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of tazemetostat (B611178) hydrobromide, a potent and selective inhibitor of the histone methyltransferase EZH2, in in vitro cell culture experiments. The provided information is intended to guide researchers in designing and executing experiments to evaluate the effects of tazemetostat on cancer cell lines.
Tazemetostat (EPZ-6438) is an orally bioavailable small molecule that inhibits both wild-type and mutant forms of EZH2 by competing with the S-adenosylmethionine (SAM) cofactor.[1][2] This inhibition leads to a decrease in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[3] Consequently, tazemetostat can reactivate silenced tumor suppressor genes, leading to reduced cell proliferation and, in some cases, apoptosis.[1][3]
Quantitative Data Summary
The in vitro efficacy of tazemetostat hydrobromide varies across different cell lines, largely dependent on their EZH2 mutation status. Cell lines with gain-of-function mutations in EZH2 are generally more sensitive to the anti-proliferative effects of the drug.[4][5]
| Parameter | Value | Cell Lines/Conditions | Reference |
| Biochemical IC50 | 11 nM (peptide assay), 16 nM (nucleosome assay) | Cell-free assays | [6][7] |
| Ki | 2.5 nM | Human polycomb repressive complex 2 (PRC2) | [8][9] |
| Cellular H3K27me3 IC50 | 2-90 nM | DLBCL cell lines | [1] |
| Cell Proliferation IC50 (Mutant EZH2) | 0.49 nM - 8.6 nM | Pfeiffer (A682G), KARPAS-422 (Y646N), SU-DHL-6 (Y646N), WSU-DLCL2 (Y646F) | [10] |
| Cell Proliferation IC50 (Wild-Type EZH2) | 99 nM - 7.6 µM | Farage, DOHH-2, OCI-LY19, Toledo | [10] |
| Cell Proliferation IC50 (SMARCB1-deleted) | 32 nM - 1000 nM | Malignant rhabdoid tumor (MRT) cell lines | [6] |
| Treatment Duration (H3K27me3 reduction) | 3-4 days (maximal effect) | DLBCL cell lines | [1] |
| Treatment Duration (Anti-proliferative effect) | 4-7 days (initial effect), 6-11 days (maximal effect) | GC-derived lymphoma cell cultures, DLBCL cell lines | [1][8] |
| Treatment Duration (Apoptosis) | 11-14 days | DLBCL cell lines | [1] |
Signaling Pathway and Experimental Workflow
EZH2 Signaling Pathway and Tazemetostat's Mechanism of Action
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Dissolving Tazemetostat Hydrobromide: A Guideline for Laboratory Use
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the dissolution of Tazemetostat (B611178) hydrobromide for laboratory applications. It includes detailed solubility data, step-by-step protocols for preparing stock and working solutions, and visual representations of the experimental workflow and the relevant biological pathway.
Introduction
Tazemetostat, an inhibitor of the histone methyltransferase EZH2, is a key therapeutic agent in development and clinical use for various cancers.[1][2] Proper dissolution and handling of its hydrobromide salt are critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This document outlines the recommended procedures for preparing Tazemetostat hydrobromide solutions for laboratory use.
Solubility Data
This compound exhibits varying solubility in common laboratory solvents. The following table summarizes the available quantitative data for dissolving this compound. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.[3]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 152.98 | Use of fresh, moisture-free DMSO is recommended.[3] Sonication or gentle warming (up to 60°C) can aid dissolution.[4] |
| DMSO | 58.33 | 101.84 | Requires sonication, warming, and heating to 60°C for complete dissolution.[4] |
| DMSO | 102 | 156.05 | Sonication is recommended. |
| Ethanol | 3 | - | - |
| Water | Insoluble | - | This compound is slightly soluble in water, with pH-dependent solubility. It is more soluble at acidic pH.[5] |
| Water (pH < 4) | ~7 | - | [5] |
| Water (pH > 5.5) | ≤ 0.5 | - | [5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for long-term storage and subsequent dilution for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.5365 mg of this compound (Molecular Weight: 653.65 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously to ensure complete dissolution. If necessary, gently warm the tube to aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Cell Treatment: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired duration.
Preparation of a Formulation for In Vivo Studies
For animal studies, this compound is typically formulated as a suspension or a clear solution using a combination of solvents. The following is an example of a common formulation.
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile water or saline
Procedure:
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[3]
-
Co-solvent Addition: In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Homogenization: Sequentially add the other components of the vehicle, ensuring the solution is mixed thoroughly after each addition to maintain clarity. A common formulation involves a stepwise addition of PEG300, followed by Tween 80, and finally sterile water or saline.[3] For example, to prepare a 1 mL working solution, 50 µL of a 100 mg/mL DMSO stock can be added to 400 µL of PEG300, mixed well, followed by the addition of 50 µL of Tween 80, and a final volume adjustment to 1 mL with ddH2O.[3]
-
Immediate Use: It is recommended to use the freshly prepared formulation immediately for optimal results.[3]
Visualizations
The following diagrams illustrate the experimental workflow for dissolving this compound and the signaling pathway it targets.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tazemetostat Hydrobromide in Lymphoma Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazemetostat (B611178) (formerly EPZ-6438), an orally bioavailable small molecule, is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[2][3] Dysregulation of EZH2 activity, through gain-of-function mutations or overexpression, is a key driver in various malignancies, including non-Hodgkin lymphomas such as follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL).[2][4][5]
Tazemetostat competitively inhibits EZH2, leading to decreased H3K27 trimethylation (H3K27me3), reactivation of silenced tumor suppressor genes, and subsequent inhibition of tumor cell proliferation.[1][3] Preclinical studies in xenograft mouse models of lymphoma have demonstrated that tazemetostat induces dose-dependent tumor growth inhibition, and in some cases, complete and sustained tumor regressions, particularly in models with EZH2 mutations.[1][6] These application notes provide an overview of the use of tazemetostat hydrobromide in lymphoma xenograft models, including detailed experimental protocols and a summary of key findings.
Mechanism of Action of Tazemetostat
Tazemetostat targets the EZH2 enzyme, a key component of the PRC2 complex. In normal B-cell development, EZH2 is crucial for proliferation and differentiation within the germinal center.[5] However, in certain lymphomas, hyperactivity of EZH2 contributes to oncogenesis by suppressing tumor suppressor genes.[5] Tazemetostat's inhibition of EZH2 leads to a reduction in H3K27me3 levels, which reverses this aberrant gene silencing and can induce cell cycle arrest and apoptosis in lymphoma cells.[2][4]
Caption: Mechanism of action of Tazemetostat in inhibiting the EZH2 signaling pathway.
Data Presentation
The following tables summarize quantitative data from various preclinical studies using tazemetostat in lymphoma xenograft models.
Table 1: Antitumor Activity of Tazemetostat in EZH2-Mutant Lymphoma Xenograft Models
| Cell Line | EZH2 Mutation | Mouse Strain | Treatment Schedule | Outcome |
| WSU-DLCL2 | Y646F | SCID | 250-500 mg/kg, oral, BID for 28 days | Dose-dependent tumor growth inhibition, including complete and sustained tumor regressions.[3][7] |
| KARPAS-422 | Y646N | Nude | 80 mg/kg, oral, BID for 28 days | Complete and sustained tumor regressions.[8] |
| KARPAS-422 | Y646N | Nude | 90 mg/kg, oral, BID | Tumor growth inhibition to stasis.[8] |
| KARPAS-422 | Y646N | Nude | 361 mg/kg, oral, BID | Complete responses.[8] |
| Pfeiffer | A682G | SCID | 114 mg/kg, oral, QD for 28 days | Tumor regressions.[8] |
Table 2: Antitumor Activity of Tazemetostat in EZH2-Wild-Type Lymphoma Xenograft Models
| Cell Line | Mouse Strain | Treatment Schedule | Outcome |
| OCI-LY19 | SCID | 125 or 500 mg/kg, oral, BID | Significant dose-dependent tumor growth inhibition.[9] |
| SU-DHL-5 | SCID | 125 or 500 mg/kg, oral, BID | Modest tumor growth inhibition.[9] |
| Toledo | SCID | 125 or 500 mg/kg, oral, BID | Modest tumor growth inhibition.[9] |
| Mino (MCL) | - | Combination with zanubrutinib | Significant tumor growth delay compared to single agents.[10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving tazemetostat in lymphoma xenograft models.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment and Treatment
This protocol is a generalized framework based on studies with WSU-DLCL2, KARPAS-422, OCI-LY19, SU-DHL-5, and Toledo cell lines.[3][9]
Materials:
-
Lymphoma cell lines (e.g., WSU-DLCL2, KARPAS-422)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (BD Biosciences)
-
Immunocompromised mice (e.g., SCID, Nude, or NSG), 6-8 weeks old
-
This compound
-
Vehicle solution: 0.5% Sodium Carboxymethylcellulose (NaCMC) + 0.1% Tween-80 in sterile water[3]
-
Oral gavage needles
-
Calipers
Procedure:
-
Cell Culture: Culture lymphoma cells according to standard protocols to achieve exponential growth phase.
-
Cell Preparation for Injection:
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment Initiation:
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize mice into treatment and control groups.[9]
-
-
Drug Administration:
-
Endpoint Analysis:
-
Continue treatment for the specified duration (e.g., 28 days).[3]
-
Monitor tumor volume and animal body weight regularly.[9]
-
The study endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when signs of toxicity are observed.[9]
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., H3K27me3 levels by ELISA or immunohistochemistry).[12]
-
Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment and Treatment
This protocol is based on a study with a hepatosplenic T-cell lymphoma PDX model.[12]
Materials:
-
Patient-derived lymphoma tissue or cells
-
Ficoll-Paque for mononuclear cell isolation (if starting from blood or bone marrow)
-
NOD/SCID IL2Rγnull (NSG) mice, 6-8 weeks old
-
Flow cytometry antibodies (e.g., human CD45)
-
This compound and vehicle
-
Standard surgical and injection equipment
Procedure:
-
PDX Establishment:
-
Process patient tumor tissue to create a single-cell suspension or isolate mononuclear cells.
-
Inject the cells into irradiated NSG mice (e.g., intravenously or subcutaneously).
-
-
Monitoring Disease Engraftment:
-
Periodically collect peripheral blood and use flow cytometry to detect the presence of human lymphoma cells (e.g., positive for hCD45).[12]
-
-
Passaging and Expansion:
-
Once the initial mice show signs of disease, harvest the tumor (e.g., spleen) and passage the cells into new cohorts of NSG mice to expand the model.
-
-
Efficacy Study:
-
Inject a cohort of NSG mice with cells from an established PDX model.
-
After a designated period (e.g., 2 weeks), confirm disease establishment via flow cytometry.[12]
-
Randomize mice into treatment and control groups.
-
Administer tazemetostat or vehicle as described in Protocol 1.
-
-
Endpoint Analysis:
Experimental Workflow and Signaling Pathway Diagrams
Caption: A typical experimental workflow for a lymphoma xenograft study with Tazemetostat.
Conclusion
This compound has demonstrated significant antitumor activity in a range of lymphoma xenograft models, particularly those harboring EZH2 mutations. The provided protocols offer a framework for conducting preclinical in vivo studies to evaluate the efficacy and pharmacodynamics of tazemetostat. Careful selection of cell lines, animal models, and appropriate endpoints are crucial for the successful execution of these experiments and for the translation of preclinical findings to clinical applications.
References
- 1. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting EZH2 for the treatment of hepatosplenic T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of H3K27me3 Changes Following Tazemetostat Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazemetostat is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] This epigenetic modification is a hallmark of transcriptional repression and is often dysregulated in various cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[2][3] Tazemetostat competitively binds to the S-adenosylmethionine (SAM)-binding pocket of EZH2, thereby inhibiting its methyltransferase activity and leading to a global reduction in H3K27me3 levels.[3] This application note provides a detailed protocol for utilizing Western blot to quantify the pharmacodynamic effects of Tazemetostat on H3K27me3 levels in cancer cells.
Signaling Pathway of Tazemetostat Action
Tazemetostat targets the EZH2-mediated methylation of Histone H3. As the catalytic component of the PRC2 complex, EZH2 facilitates the transfer of a methyl group to lysine 27 on histone H3. The resulting H3K27me3 mark serves as a docking site for other repressive protein complexes, leading to chromatin compaction and gene silencing. By inhibiting EZH2, Tazemetostat prevents the formation of H3K27me3, which in turn leads to the reactivation of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of Tazemetostat action on the EZH2 pathway.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot to analyze H3K27me3 levels after treating cells with Tazemetostat. This workflow ensures a systematic approach from cell culture to final data analysis.
Caption: Workflow for Western blot analysis of H3K27me3.
Quantitative Data Summary
Tazemetostat treatment results in a dose- and time-dependent decrease in H3K27me3 levels across a variety of cancer cell lines. Significant inhibition is typically observed in the nanomolar to low micromolar range.
| Cell Line Type | Cell Line(s) | Treatment Conditions | Result |
| Diffuse Large B-cell Lymphoma (DLBCL) | Various | 3-4 days of incubation | IC₅₀ for H3K27me3 methylation: 2-90 nM[1] |
| Lymphoma | WSU-DLCL2 (EZH2 Y646F) | 4 days, concentration-dependent | IC₅₀ for H3K27me3 reduction: 9 nM |
| Lymphoma | Various | Not specified | IC₅₀ for H3K27 methylation: 9 nM (95% CI: 2–38 nM)[2] |
| Biliary Tract Cancer | KKU-055, NOZ, OCUG-1 | 0.3 µM Tazemetostat for 96 hours | 2- to 6-fold reduction in H3K27me3 levels.[4] |
| T-cell Acute Lymphoblastic Leukemia | CEM, HH | 48 hours, 0.5-50 µM | Dose-dependent reduction in H3K27me3.[5] |
| Uveal Melanoma | OMM1 | Not specified | Dose-dependent decrease in H3K27me3.[6] |
Detailed Experimental Protocol
This protocol outlines the steps for performing a Western blot to detect changes in H3K27me3 levels following Tazemetostat treatment.
Cell Culture and Tazemetostat Treatment
-
Culture your cancer cell line of interest in the appropriate growth medium and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of Tazemetostat in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of Tazemetostat concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined duration (e.g., 48, 72, or 96 hours).
Histone Extraction (Acid Extraction Method)
This method is recommended for enriching histone proteins.[7][8]
-
Harvest the cells by scraping or trypsinization and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with protease inhibitors) and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and resuspend the nuclear pellet in 0.4 N H₂SO₄. Incubate with gentle rotation for at least 1 hour or overnight at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Transfer the supernatant containing the histones to a new tube and precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20%. Incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend it in ultrapure water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
SDS-PAGE
-
Prepare protein samples by mixing 15-20 µg of histone extract with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[8]
-
Load the samples onto a 15% SDS-PAGE gel to ensure optimal resolution of low molecular weight histone proteins.[8]
-
Run the gel at 100-120V until the dye front approaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a 0.2 µm pore size nitrocellulose or PVDF membrane.[9] A smaller pore size is crucial for the efficient retention of small histone proteins.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
Membrane Blocking and Antibody Incubation
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for H3K27me3, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
For a loading control, a parallel blot or a stripped and re-probed blot should be incubated with a primary antibody against total Histone H3.
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7]
-
Wash the membrane again three times for 10 minutes each with TBST.[7]
Signal Detection and Data Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the H3K27me3 band to the intensity of the total Histone H3 band to account for any loading differences. The results can be expressed as a fold change relative to the vehicle-treated control.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
Application Notes and Protocols for ChIP-seq Analysis of Tazemetostat Hydrobromide Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze the effects of Tazemetostat hydrobromide on cancer cells. Tazemetostat, a potent and selective inhibitor of the EZH2 methyltransferase, is a critical area of study in oncology due to its role in epigenetic regulation.[1] This document outlines the mechanism of action, experimental workflows, and data interpretation, offering valuable insights for researchers investigating epigenetic therapies.
Introduction to Tazemetostat and its Mechanism of Action
Tazemetostat is an orally bioavailable small molecule that selectively inhibits the S-adenosylmethionine (SAM)-binding pocket of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][3] This epigenetic mark is associated with condensed chromatin and transcriptional repression of target genes, including numerous tumor suppressor genes.[3] By inhibiting EZH2, Tazemetostat leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of these silenced genes and exerting anti-tumor effects.[1][4] Preclinical and clinical studies have demonstrated its activity in various malignancies, including follicular lymphoma and certain solid tumors.[1]
Signaling Pathway of Tazemetostat Action
Tazemetostat's primary mechanism involves the disruption of the PRC2-mediated gene silencing pathway. The following diagram illustrates the core signaling cascade affected by Tazemetostat.
Experimental Design and Workflow
A typical ChIP-seq experiment to assess the effect of Tazemetostat involves several key stages, from cell culture and treatment to bioinformatics analysis of the sequencing data.
Data Presentation: Quantitative Analysis of H3K27me3 Modification
Treatment with Tazemetostat is expected to cause a significant reduction in H3K27me3 enrichment at the promoter regions of EZH2 target genes. The following table provides a representative summary of quantitative ChIP-seq data, illustrating the fold change in H3K27me3 levels at specific tumor suppressor and cell cycle regulation genes after Tazemetostat treatment.
| Gene Locus | Function | Fold Change in H3K27me3 Enrichment (Tazemetostat vs. Vehicle) |
| CCL17 Promoter | Chemokine involved in T-cell recruitment | -4.5 |
| PRDM1 (BLIMP1) Promoter | B-cell differentiation and tumor suppression | -3.8 |
| CDKN2A (p16) Promoter | Cell cycle inhibitor, tumor suppressor | -5.2 |
| MYT1 Promoter | PRC2 target gene, cell cycle regulation | -4.1 |
| HOXA9 Promoter | Developmental regulator, often silenced in cancer | -6.0 |
| GAPDH Promoter (Negative Control) | Housekeeping gene, not an EZH2 target | -1.1 (no significant change) |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection and Culture:
-
Select a cancer cell line known to be sensitive to EZH2 inhibition (e.g., KARPAS-422 for lymphoma, or other lines with known EZH2 mutations or dependency).
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Tazemetostat Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
Seed cells at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth for 24 hours.
-
Treat cells with the desired concentration of Tazemetostat (typically in the range of 100 nM to 1 µM) or with a vehicle control (DMSO at the same final concentration).
-
Incubate the cells for a period sufficient to observe changes in histone methylation, typically 48 to 96 hours.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted for histone modifications and can be adjusted based on cell type and antibody specifics.
Reagents and Buffers:
-
10X PBS: Prepare a 10X stock solution of phosphate-buffered saline.
-
Fixation Solution: 1% Formaldehyde (B43269) in cell culture medium.
-
Quenching Solution: 1.25 M Glycine (B1666218).
-
Lysis Buffer 1 (LB1): 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease inhibitors.
-
Lysis Buffer 2 (LB2): 10 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, and protease inhibitors.
-
Lysis Buffer 3 (LB3) / Shearing Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine, and protease inhibitors.
-
ChIP Dilution Buffer: 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS.
-
Wash Buffer Low Salt: 20 mM Tris-HCl (pH 8.1), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.
-
Wash Buffer High Salt: 20 mM Tris-HCl (pH 8.1), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.
-
Wash Buffer LiCl: 10 mM Tris-HCl (pH 8.1), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Sodium Deoxycholate.
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
Elution Buffer: 1% SDS, 0.1 M NaHCO₃.
-
Protein A/G Magnetic Beads
Procedure:
-
Crosslinking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and sequentially resuspend and incubate in LB1 and LB2.
-
Resuspend the nuclear pellet in LB3.
-
Sonicate the chromatin to obtain DNA fragments in the range of 200-500 bp. The optimal sonication conditions should be empirically determined.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-H3K27me3 antibody (and a negative control IgG) overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
Elute the chromatin from the beads by incubating with Elution Buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Protocol 3: Library Preparation and Sequencing
-
Library Preparation:
-
Quantify the purified ChIP DNA.
-
Prepare sequencing libraries from the ChIP and input DNA using a commercial library preparation kit suitable for Illumina sequencing. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification of the libraries.
-
-
Sequencing:
-
Perform size selection of the amplified libraries.
-
Quantify the final libraries and pool them for sequencing.
-
Sequence the libraries on an Illumina sequencing platform, generating 50-150 bp single-end or paired-end reads.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the epigenetic effects of Tazemetostat in cancer cells using ChIP-seq. By carefully following these methodologies, researchers can gain valuable insights into the genome-wide changes in H3K27me3 and identify key target genes that are re-activated by EZH2 inhibition. This information is crucial for understanding the therapeutic mechanisms of Tazemetostat and for the development of novel epigenetic cancer therapies.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Genome-wide ChIP-seq analysis of EZH2-mediated H3K27me3 target gene profile highlights differences between low- and high-grade astrocytic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition | PLOS One [journals.plos.org]
Application Note: Assessing Tazemetostat Hydrobromide Efficacy in 3D Spheroid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tazemetostat is a potent, first-in-class small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences gene expression by methylating histone H3 at lysine (B10760008) 27 (H3K27me3).[1] Aberrant EZH2 activity is a known driver in various cancers, including follicular lymphoma and certain solid tumors.[1][2][3] Tazemetostat targets both wild-type and mutant forms of EZH2, leading to the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest and apoptosis in cancer cells.[1][3][4]
Three-dimensional (3D) spheroid cultures are increasingly adopted in drug discovery because they more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell monolayers.[5][6][7] Spheroids replicate key aspects of solid tumors, such as cell-cell interactions, nutrient and oxygen gradients, and the presence of quiescent, proliferative, and necrotic zones.[8][9] These features make them superior models for evaluating the efficacy of anti-cancer agents, including epigenetic modulators like Tazemetostat.
This application note provides a detailed framework and protocols for assessing the efficacy of Tazemetostat hydrobromide in 3D spheroid cultures using a multi-parametric approach. We describe methods for spheroid formation, drug treatment, and subsequent analysis of viability, apoptosis, and morphology.
Mechanism of Action of Tazemetostat
Tazemetostat functions by competitively inhibiting the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the methylation of H3K27. This leads to a global decrease in H3K27me3 levels, reversing the aberrant gene silencing that drives oncogenesis. The reactivation of tumor suppressor genes ultimately inhibits cell proliferation and promotes programmed cell death (apoptosis).
Experimental Workflow
A systematic workflow is crucial for reproducible results. The process involves generating uniform spheroids, treating them with a dose range of Tazemetostat, and subsequently performing various endpoint assays to measure the biological response.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAZVERIK® (tazemetostat) | Mechanism of Action | HCP [tazverik.com]
- 5. A Framework for Optimizing High-Content Imaging of 3D Models for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. insphero.com [insphero.com]
- 7. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Confocal Imaging of Spheroids for Screening Cancer Therapeutics [moleculardevices.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Tazemetostat Hydrobromide in Sarcoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tazemetostat (B611178) hydrobromide, a potent and selective inhibitor of the histone methyltransferase EZH2, to study epigenetic regulation in various sarcoma cell lines. Detailed protocols for key experiments are provided to facilitate research into the mechanism of action and therapeutic potential of tazemetostat in this context.
Introduction
Tazemetostat hydrobromide is an S-adenosyl-L-methionine (SAM)-competitive inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing.[1] In several cancers, including certain sarcomas, dysregulation of EZH2 activity contributes to tumorigenesis.[2] Tazemetostat blocks EZH2-mediated methylation, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.[1][3]
Tazemetostat is FDA-approved for the treatment of adults and pediatric patients aged 16 years and older with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection.[4] Its activity is also being investigated in other sarcoma subtypes.
Mechanism of Action
Tazemetostat's primary mechanism of action involves the inhibition of EZH2, which leads to a reduction in global H3K27me3 levels. This epigenetic modification results in the derepression of PRC2 target genes, which can include tumor suppressors, thereby inducing cell cycle arrest, differentiation, and apoptosis in susceptible cancer cells.[1]
Caption: Mechanism of action of tazemetostat in sarcoma cells.
Data Presentation
In Vitro Efficacy of Tazemetostat in Sarcoma Cell Lines
| Sarcoma Subtype | Cell Line | Parameter | Value | Treatment Duration | Reference |
| Synovial Sarcoma | Fuji | IC50 | 0.15 µM | 14 days | [5] |
| Synovial Sarcoma | HS-SY-II | IC50 | 0.52 µM | 14 days | [5] |
| Ewing Sarcoma | SK-ES-1 | GD2 Upregulation | 1 µM | 7-14 days | N/A |
| Ewing Sarcoma | MS-EwS-4 | GD2 Upregulation | 1 µM | 7-14 days | N/A |
| Osteosarcoma | U2OS | GD2 Upregulation | Not specified | Not specified | [6] |
| Osteosarcoma | 143B | GD2 Upregulation | Not specified | Not specified | [6] |
| Rhabdomyosarcoma | Various | Cell Viability Reduction | Not specified | Not specified | [7] |
| Liposarcoma | SW872 | Cell Viability | Little effect alone | 96 hours | [8] |
| Undifferentiated Pleomorphic Sarcoma | GCT | Cell Viability | Little effect alone | 96 hours | [8] |
Clinical Efficacy of Tazemetostat in Epithelioid Sarcoma
| Parameter | Value | 95% Confidence Interval | Reference |
| Overall Response Rate (ORR) | 15% | 7% - 26% | [4] |
| Complete Response (CR) | 1.6% | N/A | N/A |
| Partial Response (PR) | 13% | N/A | N/A |
| Duration of Response ≥ 6 months | 67% of responders | N/A | N/A |
Experimental Protocols
Experimental Workflow Overview
Caption: General experimental workflow for studying tazemetostat.
Tazemetostat Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay (Example for Synovial Sarcoma)
Materials:
-
Synovial sarcoma cell lines (e.g., Fuji, HS-SY-II)
-
Complete cell culture medium
-
Tazemetostat stock solution (10 mM)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed synovial sarcoma cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, prepare serial dilutions of tazemetostat in complete medium. A suggested concentration range is 0.01 µM to 20 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of tazemetostat or vehicle control.
-
Incubate the plates for 14 days, refreshing the medium with freshly prepared tazemetostat every 3-4 days.[5]
-
At the end of the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration using appropriate software (e.g., GraphPad Prism).
Western Blot for H3K27me3
Materials:
-
Sarcoma cell lines
-
Tazemetostat stock solution (10 mM)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% for histones)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed sarcoma cells and treat with desired concentrations of tazemetostat (e.g., 0.1 µM, 1 µM) or DMSO vehicle control for 72-96 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 15-20 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 15% gel.[9]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the H3K27me3 signal to the total Histone H3 signal.
Gene Expression Analysis by RT-qPCR
Materials:
-
Sarcoma cell lines
-
Tazemetostat stock solution (10 mM)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., CDKN2A, ATF3, EGR1) and a housekeeping gene (e.g., GAPDH, ACTB)[10]
-
Real-time PCR instrument
Protocol:
-
Treat sarcoma cells with tazemetostat or DMSO vehicle control for the desired time (e.g., 48, 72, or 96 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green or TaqMan master mix, cDNA template, and specific primers for your genes of interest and housekeeping gene.
-
Set up the qPCR reaction in triplicate for each sample and gene.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.[11]
Chromatin Immunoprecipitation (ChIP)
Materials:
-
Sarcoma cell lines
-
Tazemetostat stock solution (10 mM)
-
Formaldehyde (B43269) (37%)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody for ChIP
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR of target gene promoters
Protocol:
-
Treat sarcoma cells with tazemetostat or DMSO for the desired duration.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells and perform cell and nuclear lysis.
-
Fragment the chromatin by sonication to an average size of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K27me3 antibody or an IgG control.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analyze the enrichment of specific genomic regions by qPCR using primers designed for the promoter regions of target genes.
Conclusion
This compound is a valuable tool for investigating the role of EZH2 and H3K27me3-mediated gene silencing in the pathobiology of various sarcomas. The protocols outlined in these application notes provide a framework for conducting robust in vitro studies to explore the epigenetic mechanisms of tazemetostat and to identify potential biomarkers of response. Careful optimization of experimental conditions for specific sarcoma cell lines is recommended for achieving reliable and reproducible results.
References
- 1. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Tazemetostat for advanced epithelioid sarcoma: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tazemetostat for Advanced Epithelioid Sarcoma - The ASCO Post [ascopost.com]
- 5. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 6. A novel therapeutic strategy for osteosarcoma using anti-GD2 ADC and EZH2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining Tazemetostat Hydrobromide with Chemotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazemetostat (B611178), a potent and selective inhibitor of the EZH2 methyltransferase, has shown significant promise in the treatment of various malignancies, particularly those with EZH2 mutations or reliance on the PRC2 complex.[1][2] Preclinical research has increasingly focused on combining tazemetostat with conventional chemotherapy to enhance anti-tumor efficacy and overcome resistance.[3][4] Preclinical studies have demonstrated synergistic anti-tumor activity with doxorubicin (B1662922).[5][6] These application notes provide a summary of key preclinical findings and detailed protocols for evaluating the combination of tazemetostat hydrobromide with chemotherapy in various cancer models.
Data Presentation
The following tables summarize quantitative data from representative preclinical studies investigating the combination of EZH2 inhibitors, including tazemetostat, with chemotherapy.
Table 1: In Vitro Cytotoxicity of EZH2 Inhibitors in Combination with Chemotherapy
| Cell Line | Cancer Type | EZH2 Inhibitor | Chemotherapy | IC50 (Chemotherapy Alone) | IC50 (Chemotherapy + EZH2 Inhibitor) | Fold Change | Reference |
| DU-145 | Prostate Cancer | GSK-126 (10 µM) | Carboplatin (B1684641) | ~50 µM | ~25 µM | 2.0 | [7] |
| OPT7714 | Prostate Cancer | GSK-126 (10 µM) | Carboplatin | ~40 µM | ~20 µM | 2.0 | [7] |
| KKU-055 | Biliary Tract Cancer | Tazemetostat (30 µM) | Cisplatin (B142131) | Not Specified | No significant synergistic cytotoxicity observed | - | [8] |
| NOZ | Biliary Tract Cancer | Tazemetostat (30 µM) | Cisplatin | Not Specified | No significant synergistic cytotoxicity observed | - | [8] |
Note: Specific IC50 values for tazemetostat in combination with doxorubicin were not available in the reviewed literature. The data for GSK-126 and carboplatin is provided as a representative example of synergy.
Table 2: In Vivo Tumor Growth Inhibition of Tazemetostat in Synovial Sarcoma Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 35 (mm³) | Percent Tumor Growth Inhibition (%) | Reference |
| CTG-0771 | Vehicle | - | ~1500 | - | [9] |
| Doxorubicin | 10 mg/kg, Days 1, 7, 14 | ~500 | ~67 | [9] | |
| Tazemetostat | 250 mg/kg BID | ~750 | ~50 | [9] | |
| Tazemetostat | 400-500 mg/kg BID | ~250 | ~83 | [9] | |
| CTG-0331 | Vehicle | - | ~1200 | - | [9] |
| Doxorubicin | 10 mg/kg, Days 1, 7, 14 | ~400 | ~67 | [9] | |
| Tazemetostat | 250 mg/kg BID | ~600 | ~50 | [9] | |
| Tazemetostat | 400 mg/kg BID | ~400 | ~67 | [9] |
Note: This study did not report data for the combination of tazemetostat and doxorubicin in the same treatment arm.
Experimental Protocols
In Vitro Cell Viability Assay (Resazurin Assay)
This protocol is adapted from a study evaluating tazemetostat in combination with cisplatin and can be modified for use with other chemotherapeutic agents like doxorubicin.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., doxorubicin, dissolved in a suitable solvent)
-
96-well microplates
-
Resazurin (B115843) sodium salt solution
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of tazemetostat and the chemotherapeutic agent separately in serum-free medium.
-
Combination: Prepare a fixed, sub-lethal concentration of tazemetostat and a serial dilution of the chemotherapeutic agent in serum-free medium.
-
-
Incubation: Remove the culture medium from the wells and add 100 µL of the drug-containing medium. Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence on a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis. Synergy can be assessed using software that calculates the Combination Index (CI).
Western Blot Analysis for Protein Expression
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-total H3, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in protein lysis buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify changes in protein expression relative to a loading control.
In Vivo Xenograft Model
This protocol is a generalized procedure based on methodologies described in preclinical studies of tazemetostat.[9][10][11]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapeutic agent formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in serum-free medium, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Drug Administration:
-
Tazemetostat: Administer tazemetostat orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 250-500 mg/kg, twice daily).[9]
-
Chemotherapy: Administer the chemotherapeutic agent (e.g., doxorubicin) via the appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule (e.g., 10 mg/kg, weekly).[9]
-
Combination: Administer both agents according to their respective schedules.
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualization of Pathways and Workflows
Caption: Synergistic mechanism of Tazemetostat and Chemotherapy.
Caption: Preclinical workflow for Tazemetostat-Chemotherapy combination studies.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Tazemetostat in Combination With Doxorubicin as Frontline Therapy for Advanced Epithelioid Sarcoma | Clinical Research Trial Listing [centerwatch.com]
- 3. researchgate.net [researchgate.net]
- 4. Combining EZH2 inhibitors with other therapies for solid tumors: more choices for better effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. EZH2 inhibition enhances the activity of Carboplatin in aggressive-variant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Tazemetostat Hydrobromide Treatment of Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazemetostat (B611178) hydrobromide (marketed as Tazverik®) is a first-in-class, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[3][4] Through its histone methyltransferase activity, EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[3][5] In various cancers, including certain lymphomas and solid tumors, overexpression or gain-of-function mutations in the EZH2 gene lead to aberrant gene silencing, including the silencing of tumor suppressor genes, which promotes cell proliferation and survival.[1][3][6]
Tazemetostat acts as a competitive inhibitor with respect to the S-adenosylmethionine (SAM) cofactor, selectively blocking the methyltransferase activity of both wild-type and mutated forms of EZH2.[4][7] This inhibition leads to a global decrease in H3K27me3 levels, resulting in the de-repression of PRC2 target genes.[8][9] The reactivation of these silenced genes can induce cell cycle arrest, apoptosis, and cellular differentiation.[3][8]
Due to the epigenetic nature of its mechanism, the cellular effects of tazemetostat are often not immediate. Long-term treatment protocols are frequently necessary to allow for the accumulation of epigenetic changes and subsequent alterations in gene expression, leading to observable phenotypic effects like reduced cell viability and proliferation.[5][10] Cytotoxic effects may require prolonged exposure, often exceeding 11 days in some cancer cell lines.[8][10] These application notes provide detailed protocols for the long-term in vitro treatment of cell lines with tazemetostat hydrobromide to assess its efficacy and mechanism of action.
Mechanism of Action: EZH2 Signaling Pathway
The following diagram illustrates the canonical EZH2 signaling pathway and the point of intervention for tazemetostat. In normal cellular processes, the PRC2 complex, with its catalytic subunit EZH2, methylates H3K27, leading to chromatin condensation and silencing of target genes involved in cell cycle control and differentiation. In cancer, hyperactive EZH2 enhances this repression. Tazemetostat inhibits EZH2, leading to reduced H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent anti-tumor effects.
Summary of In Vitro Activity
The following table summarizes the activity of tazemetostat across various cancer cell lines, detailing the treatment conditions and observed outcomes. Long-term exposure is critical for observing cytotoxic or strong anti-proliferative effects.
| Cell Line | Cancer Type | EZH2 Status | Treatment Duration | Assay | Key Findings (IC50 / Effect) | Reference(s) |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | Mutant (Y646F) | 11-42 days | Proliferation | Cytotoxic response; highly sensitive. | [10][11] |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | Mutant (A682G) | Not Specified | Proliferation | IC50: 2 nM | [4] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (DLBCL) | Mutant (Y641) | 11 days | Proliferation | Sensitive to tazemetostat. | [4][10] |
| SU-DHL-5 | Diffuse Large B-cell Lymphoma (DLBCL) | Wild-Type | 42 days | Proliferation | Cytostatic response observed. | [10] |
| Farage | Diffuse Large B-cell Lymphoma (DLBCL) | Wild-Type | 42 days | Proliferation | Cytostatic response observed. | [10] |
| G401 | Rhabdoid Tumor | Wild-Type (SMARCB1-deleted) | Not Specified | Proliferation | IC50: 2.7 nM | [4] |
| MINO | Mantle Cell Lymphoma (MCL) | Wild-Type | Not Specified | Proliferation | Retained sensitivity in BTK-inhibitor resistant models. | [12][13] |
| KKU-055 | Biliary Tract Cancer (BTC) | Wild-Type | 7-15 days (360h) | Colony Formation, Viability | Impaired clonogenic growth; reduced viability with long-term incubation. | [5] |
| HEPG2 | Hepatocellular Carcinoma (HCC) | Wild-Type | 48 hours | Viability (MTT) | Significant decrease in viability at ≥0.5 µM. | [14] |
| Various | B-cell Lymphoma | Wild-Type & Mutant | 4-7 days | Gene Expression | Upregulation of CCL17 expression. | [15] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability and Proliferation Assay
This protocol assesses the long-term effect of tazemetostat on cell viability. Due to the delayed cytotoxic effects, endpoints beyond the typical 72 hours are necessary.[5][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well clear-bottom white plates (for luminescence) or clear plates (for colorimetric assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Include wells for no-cell background control.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of tazemetostat in complete medium. Remove the existing medium from the cells and add 100 µL of the drug-containing medium or vehicle control (DMSO concentration should be consistent across all wells, typically ≤0.1%).
-
Long-Term Incubation: Incubate the plates for the desired long-term period (e.g., 7, 11, 14, or up to 42 days).[10]
-
Media Refresh: To maintain cell health and consistent drug concentration, carefully replace the medium with freshly prepared drug or vehicle-containing medium every 3-4 days.
-
Viability Measurement (using CellTiter-Glo®):
-
At the desired time point, equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[16]
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all experimental wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage viability against the log of tazemetostat concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blotting for H3K27me3 Reduction
This protocol is used to confirm the on-target activity of tazemetostat by measuring the reduction in global H3K27me3 levels.
References
- 1. Tazemetostat - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the therapeutic limitations of EZH2 inhibitors in Burkitt’s lymphoma: a comprehensive study on the combined effects of MS1943 and Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. onclive.com [onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tazemetostat decreases β-catenin and CD13 protein expression in HEPG-2 and Hepatitis B virus-transfected HEPG-2 with decreased cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Tazemetostat Hydrobromide Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazemetostat, an orally available small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), has shown promise in the treatment of various malignancies.[1] As the catalytic component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[2] In several cancers, the overexpression or mutation of EZH2 leads to the silencing of tumor suppressor genes, thereby promoting cell proliferation and survival.[3]
Tazemetostat hydrobromide competitively inhibits EZH2, leading to a decrease in H3K27me3 levels and the subsequent reactivation of silenced genes, including those involved in cell cycle regulation and apoptosis.[2] Understanding the pro-apoptotic effects of Tazemetostat is crucial for its preclinical and clinical development. This document provides detailed protocols for the analysis of apoptosis by flow cytometry following Tazemetostat exposure, along with data presentation guidelines and visual representations of the underlying signaling pathways and experimental workflow.
Mechanism of Action: Tazemetostat-Induced Apoptosis
Tazemetostat's induction of apoptosis is a multi-faceted process initiated by the inhibition of EZH2's methyltransferase activity. This leads to the derepression of pro-apoptotic genes. Key signaling pathways implicated in this process include the intrinsic apoptotic pathway, regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, and the mTOR signaling pathway.[4][5]
Upon Tazemetostat treatment, the expression of pro-apoptotic Bcl-2 family members such as BMF, BCL2L11 (Bim), and BCL2L14 is upregulated.[4] These proteins antagonize the anti-apoptotic effects of Bcl-2, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[4] Additionally, EZH2 inhibition can activate mTOR inhibitors, which suppresses mTOR signaling and further promotes apoptosis.[5]
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes quantitative data on the induction of apoptosis by Tazemetostat in different lymphoma cell lines, as determined by flow cytometry.
| Cell Line | EZH2 Status | Treatment | Assay | Apoptosis Measurement | Reference(s) |
| KARPAS-422 | Mutant | 1 µmol/L Tazemetostat for 10 days | Annexin V/PI | ~25% Early Apoptotic Cells | [4] |
| Farage | Wild-Type | 1 µmol/L Tazemetostat for 10 days | Annexin V/PI | ~5% Early Apoptotic Cells | [4] |
| SU-DHL-5 | Wild-Type | 1 µmol/L Tazemetostat (in combination with Ibrutinib) for 7 days | Annexin V/7-AAD | Significant increase in apoptosis compared to single agents | [6] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the treatment period.
-
Tazemetostat Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the Tazemetostat-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol facilitates the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Tazemetostat-treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin.
-
For suspension cells, collect the cells by centrifugation.
-
Collect the supernatant from both adherent and suspension cultures to include any floating apoptotic cells.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and reliable method for quantifying apoptosis induced by this compound. The provided protocols and background information offer a comprehensive guide for researchers to investigate the pro-apoptotic effects of this EZH2 inhibitor. Careful execution of these experiments will yield valuable insights into the therapeutic potential of Tazemetostat and its mechanism of action in various cancer models.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Establishing a Tazemetostat-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazemetostat, an inhibitor of the histone methyltransferase EZH2, has shown promise in the treatment of various cancers, particularly those with mutations in the SWI/SNF chromatin remodeling complex, such as epithelioid sarcomas and malignant rhabdoid tumors. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of in vitro Tazemetostat-resistant cell line models is crucial for understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.
These application notes provide a comprehensive guide to generating and characterizing Tazemetostat-resistant cancer cell lines. The protocols detailed below are based on established methodologies for inducing drug resistance and validating the resistant phenotype.
Mechanisms of Tazemetostat Resistance
Acquired resistance to Tazemetostat has been shown to converge on the dysregulation of the RB1/E2F cell cycle regulatory axis.[1][2][3][4] In sensitive cells, Tazemetostat inhibits EZH2, leading to the de-repression of target genes, including the tumor suppressors RB1 and CDKN2A (encoding p16). This results in cell cycle arrest at the G1-S transition.[2][3] Resistance can emerge through various genetic alterations that bypass this checkpoint, allowing cells to proliferate despite EZH2 inhibition.
Key identified mechanisms of resistance include:
-
Inactivating mutations or deletions of RB1 : Loss of RB1 function decouples EZH2 inhibition from cell cycle control, allowing cells to continue dividing.[1][4]
-
Inactivating mutations or deletions of CDKN2A : This prevents the induction of p16, a key inhibitor of cyclin-dependent kinases that phosphorylate and inactivate RB1.[2][3]
-
Mutations in the EZH2 SET domain : Specific mutations, such as Y666N, can potentially alter the drug-binding pocket, although this is a less commonly reported mechanism for Tazemetostat compared to other EZH2 inhibitors.[2][3]
-
Activation of alternative pro-survival signaling pathways : In other contexts of EZH2 inhibitor resistance, activation of pathways like PI3K/AKT and MAPK has been observed.[5]
Experimental Workflow for Generating and Validating Tazemetostat-Resistant Cell Lines
The following diagram illustrates the overall workflow for establishing and characterizing a Tazemetostat-resistant cell line model.
Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol is essential for determining the initial sensitivity of the parental cell line to Tazemetostat and for confirming the degree of resistance in the newly established cell line.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
Tazemetostat (and appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or MTS)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare a 2X serial dilution of Tazemetostat in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium and add 100 µL of the various Tazemetostat concentrations or vehicle control to the respective wells.
-
Incubation: Incubate the plates for an extended period, typically 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[6] Refresh the medium with the appropriate drug concentrations every 3-4 days.
-
Viability Assessment (using CellTiter-Glo®):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[6]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of a Tazemetostat-Resistant Cell Line
This protocol describes the generation of a resistant cell line through long-term, continuous exposure to escalating doses of Tazemetostat.[7][8]
Materials:
-
Parental cancer cell line (e.g., G401 for malignant rhabdoid tumor)
-
Complete cell culture medium
-
Tazemetostat
-
Cell culture flasks (T25, T75)
Procedure:
-
Initiation of Treatment: Culture the parental cells in complete medium containing Tazemetostat at a concentration equal to the IC20 or IC30 determined in Protocol 1.
-
Monitoring and Maintenance: Monitor the cells for growth. Initially, a significant reduction in proliferation and/or an increase in cell death is expected. Continue to culture the cells, changing the medium with fresh drug every 3-4 days.
-
Dose Escalation: Once the cells resume a stable growth rate (this may take several weeks to months), passage them and increase the Tazemetostat concentration by 1.5- to 2-fold.
-
Iterative Escalation: Repeat step 3, gradually increasing the drug concentration. The goal is to culture a population of cells that can proliferate in the presence of a high concentration of Tazemetostat (e.g., >1 µM).[4]
-
Establishment of the Resistant Line: Once the cells are consistently growing in a high concentration of Tazemetostat, they are considered a resistant pool.
-
Stability Testing: To ensure the resistance phenotype is stable, culture a subset of the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50.[9] A stable resistant line will maintain its high IC50.
Protocol 3: Western Blot Analysis of Resistance Markers
This protocol is for assessing changes in protein expression that are characteristic of Tazemetostat resistance.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Total Histone H3, anti-RB1, anti-p16, anti-CCNA2, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse parental and resistant cells (both untreated and treated with Tazemetostat for a defined period, e.g., 11 days) and determine protein concentration.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imager.[6]
-
Analysis: Quantify band intensities and normalize to the loading control. Compare the expression levels of target proteins between parental and resistant cells.
Protocol 4: qRT-PCR Analysis of EZH2 Target Genes
This protocol is used to measure changes in the expression of EZH2 target genes.
Materials:
-
Parental and resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., EZH2, CDKN2A, CCNA2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from parental and resistant cells and synthesize cDNA.[10]
-
qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and master mix.
-
Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the parental cells.[11]
Data Presentation
Table 1: Hypothetical Tazemetostat Sensitivity in Parental and Resistant Cell Lines
| Cell Line | Tazemetostat IC50 (µM) | Resistance Fold-Change |
| Parental G401 | 0.05 | 1x |
| Tazemetostat-Resistant G401 | 2.5 | 50x |
Table 2: Expected Protein Expression Changes in Tazemetostat-Resistant Cells
| Protein | Expected Change in Resistant vs. Parental Cells | Rationale |
| EZH2 | No change or slight increase | Resistance is often downstream of EZH2 inhibition.[4] |
| H3K27me3 (in presence of Tazemetostat) | Decreased in both | Confirms on-target effect of the drug.[4] |
| RB1 | Absent or significantly decreased | Key mechanism of resistance.[1] |
| p16 (CDKN2A) | Absent or no induction upon treatment | Key mechanism of resistance.[1] |
| CCNA2 (Cyclin A2) | Increased or not suppressed by treatment | E2F target gene, indicates cell cycle progression.[1] |
Signaling Pathway Diagram
The diagram below illustrates how mutations in the RB1/E2F pathway can lead to Tazemetostat resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Tazemetostat Hydrobromide in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Tazemetostat (B611178) hydrobromide (Tazverik®), a potent and selective inhibitor of the histone methyltransferase EZH2, in patient-derived xenograft (PDX) models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of Tazemetostat in a variety of cancer types.
Introduction
Tazemetostat is an orally bioavailable small molecule that targets the enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the methylation of histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression of target genes.[1] Dysregulation of EZH2 activity, through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various malignancies, including epithelioid sarcoma and follicular lymphoma, for which Tazemetostat has received FDA approval.[2][3][4]
Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue into immunodeficient mice, are invaluable tools in preclinical oncology research. They are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts. This makes PDX models particularly well-suited for evaluating the efficacy of targeted therapies like Tazemetostat.
Mechanism of Action
Tazemetostat competitively inhibits the S-adenosyl-methionine (SAM) binding pocket of both wild-type and mutant forms of EZH2.[1] This inhibition blocks the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels. The decrease in this repressive histone mark results in the de-repression of silenced tumor suppressor genes, which can induce cell cycle arrest, apoptosis, and cellular differentiation, ultimately inhibiting tumor growth.[5]
Quantitative Data Summary
The following tables summarize the reported dosages, treatment schedules, and efficacy of Tazemetostat in various PDX models.
Table 1: Tazemetostat Monotherapy in Solid Tumor PDX Models
| Cancer Type | PDX Model | Tazemetostat Dose (mg/kg) | Dosing Schedule | Duration | Efficacy Outcome |
| Chordoma | CD39 (PBRM1-mutated) | 75 | Twice daily, 5 days/week | Until sacrifice | 71.5% optimal Tumor Growth Inhibition (TGI), 100% Overall Response Rate (ORR)[6] |
| Pediatric Brain Tumors | IC-L1115ATRT | 400 | Twice daily | Not specified | 101% prolongation in survival[7] |
| IC-2305GBM | 250 | Twice daily | Not specified | 32% prolongation in survival[7] | |
| IC-2305GBM | 400 | Twice daily | Not specified | 45% prolongation in survival[7] | |
| Synovial Sarcoma | Patient-Derived | 400-500 | Twice daily | 35 days | Significant tumor growth inhibition in 2 out of 3 models[8] |
| Rhabdoid Tumor | G401 | 250 | Twice daily | Not specified | Tumor regressions observed[1] |
Table 2: Tazemetostat Monotherapy in Hematological Malignancy PDX Models
| Cancer Type | PDX Model | Tazemetostat Dose (mg/kg) | Dosing Schedule | Duration | Efficacy Outcome |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-LY19, SU-DHL-5, Toledo | 125 or 500 | Twice daily | Until tumor volume >2000 mm³ | Modest tumor growth inhibition in SU-DHL-5 and Toledo models[9] |
| Lymphoma | Pfeiffer | 114 | Once daily | Not specified | Tumor regressions observed[1] |
| Lymphoma | KARPAS-422 | 80 | Twice daily | Not specified | Tumor regressions observed[1] |
Experimental Protocols
Protocol 1: Establishment and Propagation of PDX Models
This protocol outlines the general steps for establishing and passaging PDX models. Specifics may vary depending on the tumor type and institutional guidelines.
-
Tumor Tissue Acquisition: Obtain fresh, sterile patient tumor tissue from surgical resection or biopsy in a suitable transport medium on ice.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Implant a small fragment (approx. 2-3 mm³) of the tumor tissue subcutaneously into the flank of the mouse.
-
For orthotopic models, implant the tissue into the corresponding organ.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor engraftment and growth.
-
Measure tumor dimensions with calipers 2-3 times per week once tumors become palpable.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved, fixed for histology, or used for subsequent passaging.
-
For passaging, fragment the tumor and implant it into new host mice as described in step 2.
-
References
- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tazemetostat for advanced epithelioid sarcoma: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tazemetostat for Advanced Epithelioid Sarcoma - The ASCO Post [ascopost.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tazemetostat Hydrobromide Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to the EZH2 inhibitor, Tazemetostat hydrobromide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Tazemetostat?
A1: Acquired resistance to Tazemetostat in cancer cells primarily develops through two main avenues:
-
Secondary mutations in the EZH2 gene: Specific mutations can arise in the SET domain (e.g., Y661D, Y666N) or the D1 domain (e.g., Y111L) of EZH2.[1][2] These mutations can interfere with the binding of Tazemetostat to EZH2, thereby reducing the drug's inhibitory effect.[3]
-
Alterations in cell cycle regulatory pathways: Mutations that activate the RB1/E2F pathway can decouple cell cycle control from EZH2's differentiation-inducing effects.[4][5] This allows cancer cells to bypass the G1 cell cycle arrest that is typically induced by Tazemetostat.[4][5] Common alterations include inactivating mutations in RB1 and CDKN2A.[6]
Q2: Are there EZH2-independent mechanisms of Tazemetostat resistance?
A2: Yes, in some cases, resistance can emerge through bypass mechanisms where the cancer cells no longer depend on EZH2 for their survival and proliferation.[1] One such mechanism involves the activation of pro-survival signaling pathways like IGF-1R, PI3K, and MEK, which can promote cell survival despite the inhibition of EZH2.[3]
Q3: My Tazemetostat-sensitive cell line is showing reduced response over time. What could be the cause?
A3: A gradual loss of sensitivity could indicate the emergence of a resistant subclone. This is a common occurrence in long-term cell culture with targeted therapies. We recommend performing single-cell cloning to isolate and characterize potentially resistant populations. You should then assess these clones for the known resistance mechanisms, such as EZH2 mutations or alterations in the RB1 pathway.
Q4: What are the most promising combination therapies to overcome Tazemetostat resistance?
A4: Several combination strategies have shown preclinical promise:
-
AURKB Inhibitors (e.g., Barasertib): Targeting Aurora Kinase B can bypass the resistance conferred by RB1 pathway alterations and has been shown to slow tumor growth in mouse models when combined with Tazemetostat.[7]
-
DOT1L Inhibitors (e.g., Pinometostat): This combination has been shown to be effective in B-cell lymphomas that have developed resistance to Tazemetostat, with studies showing tumor shrinkage in preclinical models.[8][9]
-
Other combinations: Preclinical studies have also explored combinations with immunomodulatory drugs (e.g., lenalidomide), BCL-2 inhibitors (e.g., venetoclax), and CDK4/6 inhibitors (e.g., palbociclib) in various cancer types.[10][11]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Tazemetostat in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range for all experiments. |
| Seeding Density | Inconsistent initial cell numbers can affect proliferation rates and apparent drug sensitivity. Optimize and strictly control the seeding density for your specific cell line. |
| Assay Duration | The anti-proliferative effects of Tazemetostat can be slow to manifest.[12] Ensure a sufficiently long incubation period (e.g., 7-14 days), and keep it consistent across experiments. |
| Reagent Quality | Degradation of Tazemetostat or viability assay reagents can lead to inaccurate results. Prepare fresh drug dilutions for each experiment and ensure reagents are within their expiry dates. |
Problem 2: No significant decrease in global H3K27me3 levels after Tazemetostat treatment in a supposedly sensitive cell line.
| Possible Cause | Recommended Solution |
| Insufficient Drug Concentration or Incubation Time | The kinetics of H3K27me3 reduction can vary between cell lines. Perform a time-course (e.g., 24, 48, 72, 96 hours) and dose-response experiment to determine the optimal treatment conditions for your specific cell line. |
| Antibody Quality | The primary antibody for H3K27me3 may not be performing optimally. Validate your antibody using a positive control (e.g., lysate from a sensitive cell line with known high H3K27me3 levels) and a negative control (e.g., lysate from a cell line with low EZH2 expression). |
| Emergence of Resistance | The cell line may have developed resistance. Verify the identity and purity of your cell line. If resistance is suspected, analyze for EZH2 mutations and RB1 pathway status. |
| Loading Control Issues | Inaccurate protein quantification or inconsistent loading can mask true changes. Use a stable loading control like total Histone H3 for normalization of histone modifications. |
Quantitative Data Summary
Table 1: Tazemetostat IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | Resistance Mutation(s) | Tazemetostat IC50 (nM) | Reference |
| WSU-DLCL2 | DLBCL | Y641F | None (Sensitive) | ~10 | [1] |
| KARPAS-422 | DLBCL | Y641N | None (Sensitive) | <10 | [13] |
| SU-DHL-6 | DLBCL | Y641N | None (Sensitive) | <10 | [13] |
| U2940 | PMBCL | Wild-Type | Y661N, Y111H (Resistant) | >10,000 | [1] |
| G401 | Rhabdoid Tumor | Wild-Type | None (Sensitive) | ~100-200 | [4] |
| A204 | Rhabdoid Tumor | Wild-Type | None (Sensitive) | ~500 | [14] |
Note: IC50 values can vary depending on the assay conditions and duration.
Table 2: Preclinical Synergy Data for Tazemetostat Combinations
| Combination | Cancer Type | Model | Observed Effect | Reference |
| Tazemetostat + Barasertib | Epithelioid Sarcoma, Rhabdoid Tumors | Mouse Xenograft | Slowed tumor growth | [7] |
| Tazemetostat + Pinometostat | B-cell Lymphoma | Mouse Model | Tumor shrinkage in resistant models | [8][9] |
| Tazemetostat + Ibrutinib | Mantle Cell Lymphoma | Xenograft Model | Combination benefit | [10] |
| Tazemetostat + Lenalidomide | DLBCL | Cell Lines | Synergistic antiproliferative effects | [11] |
| Tazemetostat + Venetoclax | Mantle Cell Lymphoma | Cell Lines | Robust synergy | [10] |
Key Experimental Protocols
Protocol 1: Generation of Tazemetostat-Resistant Cell Lines
-
Determine Initial IC50: Perform a cell viability assay (e.g., CellTiter-Glo®) with a dose-response of Tazemetostat (e.g., 0.1 nM to 10 µM) for 7-14 days to determine the initial IC50 value for the parental cell line.
-
Initial Chronic Dosing: Culture the parental cells in media containing Tazemetostat at a concentration equal to the IC20-IC30.
-
Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the Tazemetostat concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring: At each step, monitor cell viability and morphology. Allow the cells to adapt and recover their growth rate before the next dose escalation.
-
Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a high concentration of Tazemetostat (e.g., >1 µM or at least 10-fold higher than the parental IC50).
-
Characterization: Once a resistant line is established, perform a full dose-response curve to confirm the shift in IC50. Characterize the resistant cells for known resistance mechanisms (EZH2 sequencing, RB1/CDKN2A status, etc.).
Protocol 2: Western Blot for H3K27me3 Inhibition
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with various concentrations of Tazemetostat (and a DMSO vehicle control) for 72-96 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or an acid extraction protocol.
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer: Separate 10-15 µg of histone extract on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K27me3 (e.g., Cell Signaling Technology, #9733) and total Histone H3 (as a loading control, e.g., Cell Signaling Technology, #4499).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Protocol 3: CRISPR/Cas9-mediated Knockout of RB1
-
sgRNA Design: Design at least two sgRNAs targeting an early exon of the RB1 gene using a reputable online tool (e.g., CHOPCHOP, Synthego).
-
Vector Cloning/sgRNA Synthesis: Clone the designed sgRNAs into a Cas9 expression vector (e.g., pX459, which also contains a puromycin (B1679871) resistance cassette) or synthesize the sgRNAs for use with recombinant Cas9 protein.
-
Transfection: Transfect the target cancer cell line with the Cas9/sgRNA plasmid or ribonucleoprotein (RNP) complex using a suitable method (e.g., lipofection, electroporation).
-
Selection (for plasmid-based approach): 24-48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform limiting dilution to isolate single-cell clones.
-
Validation of Knockout: Expand the single-cell clones and screen for RB1 knockout by Western blot to confirm the absence of RB1 protein. Further validation can be done by sequencing the targeted genomic locus to identify the specific indel mutations.
Visualized Pathways and Workflows
Caption: Mechanisms of acquired resistance to Tazemetostat.
Caption: Workflow for generating and characterizing Tazemetostat-resistant cell lines.
Caption: Logic for overcoming RB1-mediated resistance with an AURKB inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of secondary mutations in wild-type and mutant EZH2 alleles cooperates to confer resistance to EZH2 inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. curehunter.com [curehunter.com]
- 6. researchgate.net [researchgate.net]
- 7. mskcc.org [mskcc.org]
- 8. trial.medpath.com [trial.medpath.com]
- 9. oncologynews.com.au [oncologynews.com.au]
- 10. researchgate.net [researchgate.net]
- 11. P1109: TRIAL IN PROGRESS: PHASE 1B/2 TRIAL OF TAZEMETOSTAT IN COMBINATION WITH VARIOUS TREATMENTS IN PATIENTS WITH RELAPSED OR REFRACTORY HEMATOLOGIC MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Identifying Off-Target Effects of Tazemetostat Hydrobromide in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying potential off-target effects of Tazemetostat (B611178) hydrobromide in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tazemetostat?
A1: Tazemetostat is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][3] By inhibiting EZH2, Tazemetostat leads to a decrease in global H3K27me3 levels, resulting in the de-repression of PRC2 target genes.[1]
Q2: How selective is Tazemetostat for EZH2?
A2: Tazemetostat exhibits high selectivity for EZH2 over its close homolog EZH1 and other histone methyltransferases (HMTs).[1] Preclinical data demonstrates that Tazemetostat is approximately 35-fold more potent against EZH2 than EZH1 and over 4,500-fold more selective for EZH2 compared to 14 other HMTs.[1]
Q3: Are there any known non-HMT off-target effects of Tazemetostat?
A3: Yes, in vitro screening has identified a few potential off-target activities for Tazemetostat at higher concentrations. Notably, it has been shown to inhibit the M4 muscarinic receptor.[2] Additionally, recent studies have identified Tazemetostat as a triple inhibitor of the ATP-binding cassette (ABC) efflux transporters ABCB1, ABCC1, and ABCG2, which could have implications for multidrug resistance.
Q4: How can I differentiate between a direct off-target effect and a downstream consequence of EZH2 inhibition?
A4: Differentiating between direct off-target effects and downstream signaling events is a critical aspect of mechanistic studies. A multi-pronged approach is recommended:
-
Biochemical vs. Cellular Assays: A direct off-target effect should be observable in a purified, cell-free biochemical assay (e.g., an enzymatic assay with a purified kinase). In contrast, a downstream effect of EZH2 inhibition will only be present in a cellular context where signaling pathways are intact.
-
Time-Course Experiments: Direct off-target effects are typically rapid and occur shortly after compound addition. Downstream effects of EZH2 inhibition, which rely on changes in gene expression, often have a delayed onset.
-
Rescue Experiments: If a suspected off-target effect is observed, expressing a drug-resistant mutant of the primary target (EZH2) should not rescue the phenotype if it is a true off-target effect.
-
Orthogonal Approaches: Using structurally different EZH2 inhibitors can help to confirm if the observed phenotype is due to EZH2 inhibition or an off-target effect specific to the chemical scaffold of Tazemetostat.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in a Cell-Based Assay
-
Possible Cause 1: Off-Target Effect.
-
Troubleshooting Step:
-
Perform a literature search for known off-targets of Tazemetostat.
-
Conduct a broad off-target screening against a panel of kinases, GPCRs, ion channels, and transporters.
-
Validate any potential hits from the screen in secondary biochemical and cellular assays.
-
-
Expected Outcome: Identification of a specific off-target responsible for the observed phenotype.
-
-
Possible Cause 2: Downstream Effect of EZH2 Inhibition.
-
Troubleshooting Step:
-
Perform a time-course experiment to determine the onset of the phenotype relative to the inhibition of H3K27me3.
-
Conduct transcriptomic (e.g., RNA-seq) or proteomic analyses to identify changes in gene and protein expression that could explain the phenotype.
-
Use pathway analysis tools to connect the observed changes to the phenotype.
-
-
Expected Outcome: Elucidation of the signaling pathway downstream of EZH2 inhibition that leads to the observed phenotype.
-
Issue 2: Inconsistent Results in in vitro Assays
-
Possible Cause 1: Compound Solubility Issues.
-
Troubleshooting Step:
-
Ensure Tazemetostat hydrobromide is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous buffers or cell culture media.
-
Determine the final solvent concentration in your assay and include a vehicle control with the same concentration.
-
Visually inspect solutions for any precipitation.
-
-
Expected Outcome: Consistent and reproducible results due to accurate compound concentration.
-
-
Possible Cause 2: Long Incubation Time Required for Phenotypic Effects.
-
Troubleshooting Step:
-
For cell proliferation or differentiation assays, extend the incubation time with Tazemetostat. Effects of EZH2 inhibition on cell phenotype can take several days to manifest.
-
Monitor target engagement at earlier time points by measuring H3K27me3 levels to confirm the compound is active in your system.
-
-
Expected Outcome: Observation of the expected cellular phenotype after a sufficient treatment duration.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of Tazemetostat
| Target | Assay Type | IC50 / Ki | Selectivity vs. EZH2 | Reference |
| EZH2 (Wild-Type) | Biochemical | IC50: ~2-38 nM | - | [1] |
| EZH2 (Mutant) | Biochemical | IC50: ~2-38 nM | - | [1] |
| EZH1 | Biochemical | IC50: ~392 nM | ~35-fold | [1] |
| Other HMTs (14 total) | Biochemical | IC50: >4,500-fold | >4,500-fold | [1] |
Table 2: Known Off-Target Activities of Tazemetostat
| Off-Target | Assay Type | IC50 | Notes | Reference |
| Muscarinic M4 Receptor | Radioligand Binding | 4.6 µM | - | [2] |
| ABCB1 Transporter | Cellular Efflux | - | Inhibits efflux | |
| ABCC1 Transporter | Cellular Efflux | - | Inhibits efflux | |
| ABCG2 Transporter | Cellular Efflux | - | Inhibits efflux |
Key Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay
This protocol provides a general framework for assessing the inhibitory activity of Tazemetostat against a panel of HMTs.
-
Materials:
-
Purified recombinant HMTs (EZH2, EZH1, and other HMTs of interest)
-
Histone H3 substrate (full-length or peptide)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound serially diluted in assay buffer
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail and microplates
-
Scintillation counter
-
-
Procedure:
-
In a microplate, combine the HMT enzyme, histone H3 substrate, and Tazemetostat at various concentrations.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction and transfer the reaction mixture to a filter membrane that captures the histone substrate.
-
Wash the membrane to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the dried membrane in a new microplate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each Tazemetostat concentration and determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment.
-
Materials:
-
Cells expressing the target protein (e.g., EZH2)
-
This compound
-
Cell lysis buffer with protease inhibitors
-
Antibodies for the target protein for Western blotting
-
Thermal cycler
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Treat cultured cells with Tazemetostat or vehicle control for a defined period.
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Quantify the band intensities and plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the Tazemetostat-treated samples indicates target engagement.
-
Visualizations
Caption: Mechanism of action of Tazemetostat on the EZH2 signaling pathway.
Caption: Experimental workflow for differentiating off-target vs. downstream effects.
References
Tazemetostat hydrobromide solubility issues and solutions for experiments
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting solutions for experiments involving Tazemetostat (B611178) hydrobromide, focusing on its solubility characteristics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility properties of Tazemetostat hydrobromide?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class 2 drug, meaning it has high permeability but low solubility.[1][2] Its solubility is highly dependent on the solvent and the pH. It is a white to off-white solid.[3][4]
Q2: I am having trouble dissolving this compound in water. Is this expected?
A2: Yes, this is expected. This compound is considered insoluble or only slightly soluble in water, especially at neutral or higher pH.[1][5] Its aqueous solubility is pH-dependent, showing higher solubility at a low pH (acidic conditions). For instance, its solubility is approximately 7 mg/mL at a pH below 4, but this drops to 0.5 mg/mL or less at a pH above 5.5.[1][2]
Q3: What is the best solvent to prepare a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5][6] Solubility in DMSO is reported to be as high as 100-102 mg/mL.[5][6] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility.[5] For lower concentration solutions, ethanol (B145695) can also be used, with a reported solubility of around 3-6 mg/mL.[5]
Q4: My DMSO stock solution appears cloudy or has precipitated after storage. What went wrong?
A4: Cloudiness or precipitation can occur for several reasons:
-
Moisture Absorption: DMSO is hygroscopic and can absorb moisture from the air, which will decrease the solubility of this compound.[5] Always use fresh, high-purity, anhydrous DMSO and keep stock solutions tightly sealed.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to precipitation. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid this.[5]
-
Storage Temperature: While powdered this compound is stable at -20°C for years, solutions in DMSO should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[5]
Q5: How should I prepare this compound for in vitro cell culture experiments?
A5: For in vitro assays, you will first prepare a high-concentration stock solution in DMSO (e.g., 50-100 mM). This stock solution is then serially diluted to the final working concentration using your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q6: I need to administer this compound to animals (in vivo). How can I prepare a suitable formulation for oral gavage?
A6: Due to its poor water solubility, a simple aqueous solution is not feasible for in vivo studies. You will need to prepare a suspension or a clear solution using specific formulation vehicles. Several established protocols exist:
-
Suspension: A common formulation is a suspension in a vehicle containing 0.5% sodium carboxymethylcellulose (CMC-Na) and 0.1% Tween-80 in saline or water.[7][8] Sonication may be required to achieve a homogeneous suspension.[7]
-
Clear Solution: For a clear solution, co-solvents are necessary. One protocol involves a multi-step addition of solvents: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[8] Another option for a clear solution involves using 5% DMSO and 95% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.[8]
-
Corn Oil Formulation: A simple formulation can be made by diluting a DMSO stock solution into corn oil (e.g., 50 µL of a 12 mg/mL DMSO stock into 950 µL of corn oil).[5]
It is recommended to prepare these formulations fresh daily.[7]
Solubility Data Summary
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 58.33 - 102 mg/mL | 101.8 - 156.1 mM | Use fresh, anhydrous DMSO. Sonication or warming may be needed.[5][6][8] |
| Ethanol | 3 - 6 mg/mL | ~4.6 - 9.2 mM | |
| Water | Insoluble | Insoluble | Solubility is pH-dependent.[5] |
| Aqueous Buffer (pH < 4) | ~7 mg/mL | ~10.7 mM | [1][2] |
| Aqueous Buffer (pH > 5.5) | ≤ 0.5 mg/mL | ≤ 0.76 mM | [1][2] |
Molecular Weight of this compound: 653.65 g/mol [5][9]
Experimental Protocols
Protocol 1: Preparation of 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (MW: 653.65 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 100 mM solution, you would need 65.37 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube thoroughly. If needed, sonicate the solution in a water bath or warm it briefly to 60°C to ensure complete dissolution.[8]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes. Store at -80°C for up to one year or -20°C for up to one month.[5]
Protocol 2: Formulation for In Vivo Oral Administration (Suspension)
This protocol is adapted from published preclinical studies.[7]
-
Vehicle Preparation: Prepare the vehicle by dissolving 0.5% (w/v) sodium carboxymethylcellulose (CMC-Na) and 0.1% (v/v) Tween-80 in sterile saline or purified water.
-
Drug Addition: Weigh the required amount of this compound powder. For a 40 mg/mL suspension, add 40 mg of the compound for each mL of vehicle.
-
Suspension: Add the powder to the vehicle.
-
Homogenization: Vortex the mixture vigorously and then sonicate until a uniform, homogeneous suspension is achieved.
-
Administration: Prepare the suspension fresh each day of dosing. Store at 4°C between doses on the same day and bring to room temperature with stirring before administration.[7]
Mechanism of Action & Signaling Pathway
Tazemetostat is a potent and selective inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase, a key component of the Polycomb Repressive Complex 2 (PRC2).[10][11][12] By competitively blocking the S-adenosylmethionine (SAM) binding pocket of EZH2, Tazemetostat prevents the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][11] This leads to a decrease in the repressive H3K27me3 mark, which in turn reactivates previously silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation.[10][11]
Caption: Mechanism of action of Tazemetostat as an EZH2 inhibitor.
References
- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. quora.com [quora.com]
- 12. This compound | C34H45BrN4O4 | CID 71761627 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Tazemetostat Hydrobromide for Maximum EZH2 Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tazemetostat (B611178) hydrobromide for effective EZH2 inhibition. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for Tazemetostat hydrobromide in cell culture experiments?
A1: The optimal concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. For enzymatic inhibition of EZH2, the IC50 is approximately 11 nM.[1] In cellular assays, concentrations ranging from nanomolar to low micromolar are typically used. For example, in lymphoma cell lines, the IC50 for reducing H3K27 methylation is around 9 nM.[2] However, for anti-proliferative effects, the IC50 can range from 90 nM to over 50 µM depending on the EZH2 mutation status and cell type.[3] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q2: How long does it take for Tazemetostat to inhibit EZH2 and show a phenotypic effect?
A2: Inhibition of H3K27 methylation can be observed relatively quickly. However, phenotypic effects such as reduced cell proliferation or apoptosis often require longer exposure. In germinal center-derived lymphoma cell cultures, Tazemetostat reduces cell proliferation after 4-7 days of treatment, with cytotoxic effects observed after at least 11 days of continuous exposure.[2] Some studies have involved pretreating cells with Tazemetostat for 4 days before adding other agents for combination studies.[4][5]
Q3: Is Tazemetostat effective against both wild-type and mutant EZH2?
A3: Yes, Tazemetostat is an inhibitor of both wild-type and mutant forms of EZH2.[2][6] However, cell lines with EZH2 gain-of-function mutations are generally more sensitive to the anti-proliferative and apoptotic effects of Tazemetostat compared to wild-type EZH2 cell lines.[2][4][5] While the biochemical potency against H3K27 methylation is similar regardless of mutation status, the cellular response can differ significantly.[2]
Q4: What are some common solvents for dissolving this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions (e.g., 10 mM).[1][7] For in vivo studies, it can be formulated as a suspension in vehicles like 0.5% sodium carboxymethylcellulose and 0.1% Tween-80.[8] The solubility of Tazemetostat is pH-dependent, being higher at acidic pH.[3]
Q5: What is the mechanism of action of Tazemetostat?
A5: Tazemetostat is a competitive inhibitor of S-adenosylmethionine (SAM), a cofactor for EZH2's methyltransferase activity.[3] By binding to the SAM-binding pocket of EZH2, it blocks the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a key repressive epigenetic mark.[9][10] This leads to the derepression of PRC2 target genes, including tumor suppressor genes, which can induce cell cycle arrest and apoptosis in cancer cells.[2][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of H3K27 methylation | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your cell line. Ensure the Tazemetostat stock solution is properly prepared and stored. |
| Cell line is resistant to Tazemetostat. | Verify the EZH2 expression and mutation status of your cell line. Consider using a positive control cell line known to be sensitive to Tazemetostat. | |
| Poor antibody quality for Western blot or ChIP. | Validate your H3K27me3 antibody with appropriate controls. | |
| Inconsistent anti-proliferative effects | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and plates.[6] |
| Extended treatment duration required. | Proliferation assays with Tazemetostat often require longer incubation periods (e.g., 7-14 days) to observe significant effects.[1][2] | |
| Cell culture conditions are not optimal. | Maintain consistent cell culture conditions, including media, serum, and CO2 levels. | |
| Drug precipitation in culture medium | Low solubility of Tazemetostat at physiological pH. | Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to maintain solubility. The solubility of Tazemetostat is pH-dependent, being lower at neutral pH.[3] |
| Unexpected off-target effects | High concentrations of Tazemetostat. | Use the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects. Tazemetostat is highly selective for EZH2 over EZH1 and other histone methyltransferases.[2][3] |
| Difficulty in reproducing in vivo efficacy | Inadequate drug formulation or dosing schedule. | For animal studies, ensure proper formulation and administration. The recommended oral dose in clinical trials is 800 mg twice daily.[3] Animal studies have used doses such as 400 mg/kg twice daily.[8] |
| Differences in tumor microenvironment. | The tumor microenvironment can influence drug response. Consider this when interpreting in vivo results. |
Data Summary
This compound IC50 Values
| Assay Type | Target/Cell Line | EZH2 Status | IC50 Value | Reference |
| Enzymatic Assay | EZH2 | Wild-Type | 11 nM | [1][3] |
| Enzymatic Assay | EZH2 | Mutant | 2-38 nM | [3] |
| H3K27 Methylation | Lymphoma Cell Lines | Mutant & Wild-Type | 9 nM | [2] |
| H3K27 Methylation | KARPAS-422 (Lymphoma) | Mutant | 23 nM | [3] |
| Proliferation (11-day) | WSU-DLCL2 (Lymphoma) | Mutant | 9 nM | [3] |
| Proliferation (11-day) | KARPAS-422 (Lymphoma) | Mutant | 90 nM | [3] |
| Proliferation (11-day) | Pfeiffer (Lymphoma) | Mutant | 2 nM | [3] |
| Proliferation (11-day) | SU-DHL-6 (Lymphoma) | Wild-Type | 20 nM | [3] |
| Proliferation | Rhabdoid Tumor (G401, G402) | - | 2.7 nM, 1.7 nM | [3] |
| Proliferation | Rhabdoid Tumor (KYM-1) | - | 4.3 nM | [3] |
| Proliferation | M1, M3, M5 | - | >50 µM, >50 µM, 15.5 µM | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Proliferation
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Tazemetostat on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Prepare Tazemetostat Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C or -80°C.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare serial dilutions of the Tazemetostat stock solution in complete cell culture medium. A typical concentration range to test is 1 nM to 10 µM. Include a DMSO-only vehicle control.[7]
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of Tazemetostat.
-
Incubation: Incubate the plates for an extended period, typically 7 to 14 days, as the anti-proliferative effects of Tazemetostat can be slow to manifest.[1][2] Change the medium with freshly prepared drug every 3-4 days.
-
Assess Cell Viability: At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence, absorbance) using a plate reader. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for H3K27 Methylation
This protocol describes how to assess the inhibition of EZH2 activity by measuring the levels of H3K27 trimethylation (H3K27me3).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Tazemetostat (e.g., 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for a predetermined time (e.g., 4 days).
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with a suitable blocking buffer for 1 hour at room temperature. c. Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.[7] d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for H3K27me3 and total Histone H3. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in methylation.
Visualizations
Caption: EZH2 signaling pathway and the point of inhibition by Tazemetostat.
Caption: General experimental workflow for Tazemetostat treatment and analysis.
References
- 1. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Tazemetostat 200mg: Revolutionizing EZH2-Targeted Cancer Therapy - Lucius Pharmaceuticals [lucius-pharmaceuticals.com]
Troubleshooting Inconsistent Results in Tazemetostat Hydrobromide Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo assays involving Tazemetostat (B611178) hydrobromide. Inconsistent results can arise from a variety of factors related to the compound's physicochemical properties and the specific experimental setup. This guide aims to provide clear solutions to ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing high variability or poor reproducibility in my cell-based assay IC50 values?
Multiple factors can contribute to inconsistent IC50 values in cell-based assays. Consider the following potential causes and solutions:
-
Compound Solubility and Stability: Tazemetostat hydrobromide has pH-dependent solubility. It is more soluble in acidic conditions (pH < 4) and has significantly lower solubility at neutral or basic pH (> 5.5)[1][2]. If your cell culture medium has a pH in the higher range, the compound may precipitate, leading to a lower effective concentration.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate solvent like DMSO[3][4][5].
-
When diluting into your final assay medium, ensure rapid and thorough mixing to avoid precipitation.
-
Visually inspect your final dilutions for any signs of precipitation before adding them to the cells.
-
Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
-
-
-
Cell Line Sensitivity: Different cell lines, even those with the same EZH2 mutation status, can exhibit varying sensitivity to Tazemetostat[5][6][7].
-
Solution:
-
Ensure you are using the correct and authenticated cell line for your experiment.
-
Refer to published data for expected IC50 ranges for your specific cell line (see Table 1).
-
-
-
Assay Duration: The anti-proliferative effects of Tazemetostat are time-dependent. Shorter incubation times may not be sufficient to observe the full effect of the compound.
-
Solution:
-
For proliferation assays, consider extending the incubation period. Studies have shown that IC50 values can be lower with longer treatment durations (e.g., 11 days vs. 6 days)[7].
-
-
2. My enzymatic assay results are inconsistent. What could be the problem?
Inconsistencies in enzymatic assays can often be traced back to the stability of the compound and the assay components.
-
Compound Stability in Assay Buffer: The stability of this compound can be influenced by the composition and pH of the assay buffer.
-
Solution:
-
Ensure your assay buffer pH is within a range where Tazemetostat is soluble and stable.
-
Prepare fresh dilutions of the compound for each experiment from a frozen stock solution.
-
-
-
Enzyme Activity: The activity of the EZH2 enzyme can vary between batches and may decrease with improper storage.
-
Solution:
-
Always include appropriate positive and negative controls in your assay.
-
Follow the manufacturer's instructions for storing and handling the EZH2 enzyme.
-
-
3. I am having trouble with the quantitation of Tazemetostat in plasma samples using LC-MS/MS.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method, but it is susceptible to matrix effects and issues with sample preparation.
-
Matrix Effects: Components in the plasma matrix can interfere with the ionization of Tazemetostat, leading to inaccurate quantification[8][9].
-
Stability during Sample Handling and Storage: Tazemetostat may degrade if samples are not handled or stored correctly.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design and troubleshooting.
Table 1: Tazemetostat IC50 Values in Various Cell Lines
| Cell Line | EZH2 Mutation Status | Assay Type | IC50 (nM) | Reference |
| Pfeiffer | A682G | Proliferation | 0.49 | [5] |
| KARPAS-422 | Y646N | Proliferation | 1.8 | [5] |
| SU-DHL-6 | Y646N | Proliferation | 4.7 | [5] |
| SU-DHL-10 | Y646F | Proliferation | 5.8 | [5] |
| WSU-DLCL2 | Y646F | Proliferation | 8.6 | [5] |
| WSU-DLCL2 | Y646F | H3K27Me3 Inhibition | 9 | |
| OCI-LY19 | Wild-Type | H3K27Me3 Inhibition | Not specified | [7] |
| DOHH-2 | Wild-Type | Proliferation | 1700 | |
| RL | Y646N | Proliferation | 5800 | [5] |
| OCI-LY19 | Wild-Type | Proliferation | 6200 | [5] |
| Toledo | Wild-Type | Proliferation | 7600 | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 653.66 g/mol | [11] |
| pKa | 5.26, 6.88, 12.62 | [1][11] |
| Aqueous Solubility | pH < 4: ~7 mg/mL | [1][2] |
| pH > 5.5: ≤ 0.5 mg/mL | [1][2] | |
| Recommended Stock Solvent | DMSO | [3][4][5] |
Experimental Protocols
General Protocol for a Cell-Based Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of Tazemetostat. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 6 to 11 days).
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or a cell counting kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the Tazemetostat concentration. Determine the IC50 value using a non-linear regression curve fit.
Visualizations
Signaling Pathway of Tazemetostat Action
Caption: Mechanism of action of Tazemetostat.
General Experimental Workflow for a Cell-Based Assay
Caption: Workflow for a cell-based proliferation assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Acquired Resistance to Tazemetostat Hydrobromide Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Tazemetostat hydrobromide therapy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell lines, which were initially sensitive to Tazemetostat, are now showing signs of resistance. What are the first steps I should take to investigate this?
A1: The initial step is to confirm the resistant phenotype and then investigate the most commonly reported mechanisms of acquired resistance.
Troubleshooting Guide:
-
Confirm Resistance:
-
Perform a dose-response curve with Tazemetostat to compare the IC50 (half-maximal inhibitory concentration) of the suspected resistant cells to the parental, sensitive cell line. A significant shift in the IC50 indicates acquired resistance.
-
Assess the levels of H3K27me3 (the epigenetic mark targeted by EZH2) via Western blot or ELISA. In sensitive cells, Tazemetostat treatment should lead to a marked reduction in H3K27me3. If the resistant cells maintain high levels of H3K27me3 despite treatment, it may suggest a mutation in EZH2 that prevents drug binding.[1][2]
-
-
Initial Molecular Investigation:
-
Sequence the EZH2 Gene: Acquired mutations in the SET domain of EZH2, such as Y666N or Y661N, can prevent Tazemetostat from binding to its target.[1][3][4] Sanger sequencing of the EZH2 coding region is a straightforward first step.
-
Assess the RB1/E2F Pathway: A major mechanism of resistance involves the decoupling of cell cycle control from EZH2-mediated differentiation.[5][6]
-
Q2: We have identified a loss-of-function mutation in RB1 in our Tazemetostat-resistant cells. How does this confer resistance, and what should we expect to see experimentally?
A2: Loss of RB1 function allows tumor cells to bypass the G1 cell cycle arrest that is a key anti-proliferative effect of Tazemetostat.[5][6]
Expected Experimental Observations:
-
Cell Cycle Analysis: When treated with Tazemetostat, sensitive (RB1-wildtype) cells will arrest in the G1 phase of the cell cycle. In contrast, RB1-deficient resistant cells will fail to arrest and continue to progress into the S and G2/M phases.[4][5]
-
Gene Expression: RNA sequencing (RNA-seq) will likely show that in RB1-deficient cells treated with Tazemetostat, E2F target genes associated with cell cycle progression (e.g., CCNA2) remain upregulated, unlike in sensitive cells where their expression is suppressed.[5]
-
Protein Expression: Western blot analysis will confirm the absence of RB1 protein. You may also observe sustained or increased levels of proteins involved in G1/S transition, such as Cyclin A2, even in the presence of Tazemetostat.[5]
Q3: Our resistant cell line does not have mutations in EZH2 or the RB1 pathway. What other mechanisms could be at play?
A3: Resistance can also be mediated by the activation of alternative pro-survival signaling pathways that bypass the effects of EZH2 inhibition.
Alternative Mechanisms to Investigate:
-
PI3K/AKT/mTOR Pathway: Activation of this pathway has been shown to confer resistance to EZH2 inhibitors.[2][7][8]
-
Experimental Check: Use Western blotting to probe for phosphorylated (activated) forms of key pathway components, such as p-AKT and p-S6 ribosomal protein. Increased phosphorylation in resistant cells compared to parental cells would suggest activation of this pathway.
-
-
MEK/ERK Pathway: Similar to the PI3K pathway, activation of the MAPK/ERK pathway can also drive resistance.[2][7][8]
-
Experimental Check: Assess the phosphorylation status of MEK and ERK1/2 via Western blot.
-
-
Increased AURKB Expression: Upregulation of Aurora Kinase B (AURKB), a key mitotic kinase, has been identified as a mechanism to overcome Tazemetostat-induced cell cycle arrest.[3][4][9]
-
Experimental Check: Compare AURKB mRNA levels via qRT-PCR or RNA-seq and AURKB protein levels via Western blot between sensitive and resistant cells.
-
Q4: We are considering combination therapies to overcome Tazemetostat resistance. What are some rational combinations based on known resistance mechanisms?
A4: Rational combination strategies aim to target the specific bypass pathways that resistant cells have activated.
| Resistance Mechanism | Rational Combination Therapy | Rationale |
| RB1/E2F Pathway Inactivation | AURKB Inhibitors (e.g., Barasertib) | Targets the downstream cell cycle machinery that is now unchecked due to RB1 loss, re-instituting cell cycle arrest.[4][5][9] |
| PI3K/AKT Pathway Activation | PI3K Inhibitors | Directly inhibits the activated survival pathway, potentially re-sensitizing cells to Tazemetostat.[2][7] |
| MEK/ERK Pathway Activation | MEK Inhibitors | Blocks the MAPK signaling cascade that is providing an alternative route for cell proliferation and survival.[2] |
| EZH2 Gatekeeper Mutations | EED Inhibitors (e.g., EED226) | Targets a different, non-enzymatic component of the PRC2 complex (EED), thus bypassing resistance caused by mutations in the EZH2 catalytic domain.[2] |
Key Experimental Protocols
Below are summarized methodologies for experiments crucial for investigating Tazemetostat resistance.
1. Cell Proliferation Assay (IC50 Determination)
-
Objective: To quantify the sensitivity of cell lines to Tazemetostat.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of Tazemetostat (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for a period relevant to the cell line's doubling time (e.g., 7-11 days for many lymphoma and sarcoma lines).[1]
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by direct cell counting.
-
Normalize the data to the DMSO control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
-
2. Western Blotting for Protein Expression and Phosphorylation
-
Objective: To assess the levels of total and phosphorylated proteins in key signaling pathways.
-
Methodology:
-
Culture sensitive and resistant cells with or without Tazemetostat for the desired duration.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., antibodies against H3K27me3, RB1, p16, p-AKT, p-ERK, AURKB, and a loading control like β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Treat cells with Tazemetostat or DMSO for a specified time (e.g., 48-72 hours).
-
Harvest cells, including any floating cells, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently, and store at -20°C overnight or longer.
-
Wash the cells to remove ethanol and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases.
-
4. Targeted Gene Sequencing
-
Objective: To identify mutations in key genes associated with resistance.
-
Methodology:
-
Extract genomic DNA from both parental (sensitive) and resistant cell lines, or from patient tumor samples pre- and post-therapy.[5]
-
Use a targeted gene sequencing panel that includes genes known to be involved in Tazemetostat resistance, such as EZH2, RB1, CDKN2A, CDKN1A, and other members of the SWI/SNF complex.[6]
-
Prepare sequencing libraries according to the manufacturer's protocol (e.g., MSK-IMPACT).[5][6]
-
Perform next-generation sequencing (NGS).
-
Analyze the sequencing data to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) in the resistant samples compared to the sensitive/pre-treatment samples.
-
Visualized Mechanisms and Workflows
Diagram 1: EZH2-RB1 Signaling in Tazemetostat Sensitivity
Caption: Pathway of Tazemetostat action in sensitive cancer cells.
Diagram 2: Mechanisms of Acquired Tazemetostat Resistance
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy | bioRxiv [biorxiv.org]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of CYP3A Inhibitors on Tazemetostat Hydrobromide Metabolism
This technical support center is designed to assist researchers, scientists, and drug development professionals in their laboratory-based investigations of the metabolic interactions between Tazemetostat (B611178) hydrobromide and Cytochrome P450 3A (CYP3A) inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your in vitro and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Tazemetostat in lab models?
A1: In both in vitro and in vivo preclinical models, Tazemetostat is predominantly metabolized by the Cytochrome P450 3A (CYP3A) family of enzymes.[1][2][3] In human and rat liver microsomes, the primary metabolic reaction is N-dealkylation, leading to the formation of major, largely inactive metabolites.[2][4]
Q2: Which specific CYP3A isoform is mainly responsible for Tazemetostat metabolism?
A2: In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have identified CYP3A4 as the principal enzyme responsible for the metabolism of Tazemetostat.[5][6]
Q3: What are the major metabolites of Tazemetostat observed in laboratory studies?
A3: The most prominent inactive metabolites identified in preclinical studies are EPZ-6930 (M5) and EPZ006931 (M3), formed through N-dealkylation.[2][4] A recent comprehensive study in rats also identified a total of 21 metabolites, with the major biotransformation routes being hydroxylation, N-dealkylation, N-oxidation, hydrogenation, hydrolysis, and N-acetylation.[7]
Q4: What is the expected impact of strong CYP3A inhibitors on Tazemetostat metabolism in vitro?
A4: Co-incubation of Tazemetostat with strong CYP3A inhibitors, such as ketoconazole (B1673606) or itraconazole (B105839), is expected to significantly decrease the rate of its metabolism. This leads to a higher concentration of the parent compound (Tazemetostat) and a lower concentration of its metabolites in the assay system. Clinical studies have shown that strong CYP3A inhibitors can increase Tazemetostat exposure by 2-3 fold.[3]
Q5: Is Tazemetostat itself an inhibitor or inducer of CYP3A4?
A5: Yes, in vitro studies have shown that Tazemetostat is both a time-dependent inhibitor and an inducer of CYP3A4.[5][8] This dual role can complicate the interpretation of experimental results and is an important factor to consider in study design.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments investigating the impact of CYP3A inhibitors on Tazemetostat metabolism.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in Tazemetostat metabolite formation between replicate wells. | 1. Inconsistent pipetting of Tazemetostat, inhibitor, or microsomes.2. Poor mixing of incubation components.3. Degradation of NADPH during the experiment.4. Time-dependent inhibition by Tazemetostat causing variable enzyme activity. | 1. Use calibrated pipettes and ensure proper technique. Prepare master mixes to minimize pipetting errors.2. Gently vortex or mix the incubation plate after adding all components.3. Prepare NADPH solutions fresh and keep on ice. Consider using an NADPH regenerating system for longer incubation times.4. If investigating direct inhibition, minimize pre-incubation time. For time-dependent inhibition studies, ensure consistent pre-incubation times across all wells. |
| Observed inhibition of Tazemetostat metabolism is lower than expected with a known strong CYP3A inhibitor (e.g., ketoconazole). | 1. Sub-optimal concentration of the inhibitor.2. Degradation of the inhibitor stock solution.3. High concentration of microsomes leading to non-specific binding.4. Incorrect incubation time for the chosen inhibitor concentration. | 1. Verify the concentration of the inhibitor stock solution. Run a positive control assay with a known CYP3A4 substrate (e.g., midazolam) to confirm the inhibitor's potency. The IC50 for ketoconazole against CYP3A4 is typically in the low micromolar range.[9][10]2. Prepare fresh inhibitor solutions from a reliable source.3. Optimize the microsomal protein concentration. A common starting point is 0.2-0.5 mg/mL.[11]4. Ensure the incubation time is within the linear range of metabolite formation for your experimental conditions. |
| Difficulty in detecting and quantifying Tazemetostat metabolites by LC-MS/MS. | 1. Low metabolite formation due to insufficient incubation time or low enzyme activity.2. Inefficient extraction of metabolites from the incubation matrix.3. Sub-optimal LC-MS/MS parameters. | 1. Increase the incubation time, ensuring it remains within the linear range. Confirm the activity of your liver microsomes with a positive control substrate.2. Optimize the protein precipitation/extraction solvent. Acetonitrile is commonly used for plasma samples.[12]3. Optimize the mass transitions (MRM), collision energy, and other MS parameters for each metabolite. Use authentic metabolite standards if available. |
| Unexpected increase in Tazemetostat metabolism in the presence of an inhibitor. | 1. The inhibitor may be an activator of other metabolic pathways at the tested concentrations.2. Experimental error, such as incorrect sample labeling. | 1. Review literature for the known effects of the inhibitor on other enzymes. Consider using recombinant CYP3A4 to ensure specificity.2. Carefully review experimental records and sample handling procedures. Re-run the experiment with careful attention to detail. |
Experimental Protocols
Protocol 1: Determining the IC50 of a CYP3A Inhibitor on Tazemetostat Metabolism in Human Liver Microsomes (HLM)
This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., ketoconazole as a positive control) on the CYP3A-mediated metabolism of Tazemetostat.
Materials:
-
Tazemetostat hydrobromide
-
Test inhibitor (e.g., Ketoconazole)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Tazemetostat in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test inhibitor in the same solvent.
-
On the day of the experiment, thaw the HLM on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the HLM to a final protein concentration of 0.2-0.5 mg/mL.
-
Add the test inhibitor at various concentrations (typically a 7-point dilution series). Include a vehicle control (no inhibitor).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add Tazemetostat to all wells to initiate the reaction. The final concentration should be at or below its Km (if known) to ensure sensitivity to inhibition.
-
Immediately after adding Tazemetostat, add the NADPH regenerating system to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of a major Tazemetostat metabolite (e.g., EPZ-6930).
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of the metabolite.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing Time-Dependent Inhibition (TDI) of CYP3A4 by Tazemetostat
This protocol is designed to evaluate if Tazemetostat inhibits CYP3A4 in a time-dependent manner using a probe substrate like midazolam.
Materials:
-
This compound
-
Midazolam (CYP3A4 probe substrate)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Primary Incubation (Pre-incubation):
-
In a 96-well plate, prepare a mixture of HLM (0.2-0.5 mg/mL) and various concentrations of Tazemetostat in potassium phosphate buffer. Include a vehicle control.
-
Add NADPH to initiate the pre-incubation.
-
Incubate at 37°C for different time points (e.g., 0, 5, 15, 30 minutes).
-
-
Secondary Incubation (Metabolic Reaction):
-
After each pre-incubation time point, dilute the primary incubation mixture into a secondary incubation mixture containing the CYP3A4 probe substrate, midazolam (at a concentration near its Km), and additional NADPH.
-
Incubate for a short period (e.g., 5-10 minutes) during which the metabolism of midazolam is linear.
-
-
Termination and Sample Processing:
-
Stop the reaction with a cold organic solvent containing an internal standard.
-
Process the samples as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of 1'-hydroxymidazolam, the primary metabolite of midazolam.
-
-
Data Analysis:
-
For each pre-incubation time point, calculate the IC50 of Tazemetostat.
-
A leftward shift in the IC50 value with increasing pre-incubation time indicates time-dependent inhibition.
-
The data can be further analyzed to determine the kinetic parameters of inactivation (KI and kinact).
-
Visualizations
Caption: Metabolic pathway of Tazemetostat and the mechanism of its inhibition by CYP3A inhibitors.
Caption: A generalized experimental workflow for determining the IC50 of a CYP3A inhibitor on Tazemetostat metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from published studies, which can be used as a reference for experimental design and data interpretation.
Table 1: Impact of CYP3A Modulators on Tazemetostat Pharmacokinetics (Clinical Data)
| Co-administered Drug | CYP3A Activity | Effect on Tazemetostat Cmax | Effect on Tazemetostat AUC | Reference |
| Itraconazole | Strong Inhibitor | ↑ 1.86-fold (steady state) | ↑ 2.47-fold (steady state) | [3] |
| Itraconazole | Strong Inhibitor | ↑ 2.00-fold (single dose) | ↑ 3.12-fold (single dose) | [3] |
| Rifampin | Strong Inducer | ↓ ~84% | ↓ ~84% | [3] |
Table 2: In Vitro IC50 Values of Known CYP3A4 Inhibitors (using Midazolam as substrate)
| Inhibitor | IC50 (µM) | Reference |
| Ketoconazole | 0.12 | [10] |
| Itraconazole | 1.2 | [10] |
| (-)-Ketoconazole | 1.04 | [9] |
| (+)-Ketoconazole | 1.46 | [9] |
Note: The information provided in this technical support center is for research purposes only and should be used as a guide. Researchers should always optimize experimental conditions for their specific laboratory settings and reagents.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Cytochrome P450 3A Inhibition and Induction by Itraconazole and Rifampin on Tazemetostat Pharmacokinetics in Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability, Metabolism, and Excretion of [14C]‐Tazemetostat in Patients With B‐Cell Lymphomas or Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of the rat in-vivo and in-vitro metabolites of tazemetostat using LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midazolam alpha-hydroxylation by human liver microsomes in vitro: inhibition by calcium channel blockers, itraconazole and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaron.com [pharmaron.com]
- 12. dovepress.com [dovepress.com]
Technical Support Center: Tazemetostat Hydrobromide in Cell Viability Assays
Welcome to the technical support center for researchers utilizing Tazemetostat (B611178) hydrobromide in cell viability and cytotoxicity experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and avoid common artifacts associated with this EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tazemetostat, and how does it affect cell viability?
A1: Tazemetostat is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing by methylating histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] By inhibiting EZH2, Tazemetostat leads to a decrease in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes, which can induce cell cycle arrest and apoptosis.[1][3] The impact on cell viability is often not immediate and may require prolonged exposure to the compound.[1][3]
Q2: How should I prepare and store Tazemetostat hydrobromide for in vitro experiments?
A2: this compound has low solubility in aqueous solutions, which is pH-dependent.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO).[5] This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When preparing working concentrations, the DMSO stock should be serially diluted in cell culture medium, ensuring the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically <0.5%).
Q3: How long should I treat my cells with Tazemetostat to observe an effect on viability?
A3: The effects of Tazemetostat on cell proliferation and viability are often delayed due to its epigenetic mechanism of action.[1][3] Short-term treatments (e.g., 24-72 hours) may not be sufficient to observe a significant effect.[1] Several studies have shown that longer incubation times, ranging from 4 to 11 days or even up to 360 hours, are necessary to see a pronounced impact on cell viability.[1][3] It is advisable to perform time-course experiments to determine the optimal treatment duration for your specific cell line.
Q4: What are some known off-target effects of Tazemetostat?
A4: While Tazemetostat is a selective inhibitor of EZH2, the possibility of off-target effects should be considered, especially at higher concentrations.[6] The clinical activity of Tazemetostat in tumors without EZH2 mutations suggests broader potential mechanisms of action, possibly involving the tumor microenvironment or other cellular pathways.[6] It is important to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects.
Troubleshooting Guide for Cell Viability Assay Artifacts
This guide addresses specific issues that may arise during cell viability assays with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells per well. | - Ensure a homogenous single-cell suspension before plating. - Mix the cell suspension frequently while plating to prevent cell settling. |
| Edge effects: Evaporation from wells on the outer edges of the plate. | - Avoid using the outermost wells of the microplate for treatment conditions. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation: this compound has low aqueous solubility and may precipitate in the culture medium, especially at higher concentrations. | - Visually inspect the wells under a microscope for any signs of precipitation. - Prepare fresh dilutions of Tazemetostat from the DMSO stock for each experiment. - Consider using a lower final DMSO concentration. - If precipitation is observed, try preparing the dilutions in pre-warmed media and mix thoroughly. | |
| Unexpectedly low or no decrease in cell viability | Insufficient treatment duration: The epigenetic effects of Tazemetostat are not immediate. | - Increase the incubation time with Tazemetostat. Perform a time-course experiment (e.g., 3, 5, 7, and 10 days) to determine the optimal endpoint.[1][3] |
| Cell line insensitivity: Not all cell lines are equally sensitive to EZH2 inhibition. | - Use a known sensitive cell line as a positive control (e.g., certain lymphoma cell lines with EZH2 mutations).[3] - Confirm EZH2 expression and activity in your cell line of interest. | |
| Incorrect compound concentration: The effective concentration can vary significantly between cell lines. | - Perform a dose-response experiment with a wide range of Tazemetostat concentrations to determine the IC50 for your cell line. | |
| Discrepancies between different viability assays (e.g., MTT vs. CellTiter-Glo) | Interference with assay chemistry: The compound may directly interact with the assay reagents. For example, compounds can act as reducing agents and directly reduce tetrazolium salts (MTT, MTS), leading to a false-positive signal for viability.[7] | - To test for direct interference, incubate Tazemetostat in cell-free medium with the assay reagent and measure the signal. - If interference is detected, consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo) or total protein (e.g., SRB assay). |
| Alteration of cellular metabolism: Tazemetostat, by altering gene expression, may affect cellular metabolic activity, which can influence the readout of metabolic assays like MTT. | - Correlate the results from metabolic assays with a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). | |
| Visible precipitate in wells | Poor solubility of this compound: The compound is precipitating out of the culture medium.[4] | - Ensure the final DMSO concentration is as low as possible while maintaining compound solubility. - Prepare dilutions in serum-free media first before adding to cells in complete media, as serum proteins can sometimes contribute to precipitation. - Visually confirm the absence of precipitate in the highest concentration of your working solution before adding it to the cells. |
Experimental Protocols
Protocol: Cell Viability Assessment using a Tetrazolium-Based Assay (e.g., MTT)
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Preparation and Treatment:
-
Prepare a serial dilution of this compound from a DMSO stock solution in complete culture medium.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Remove the old medium from the cells and add the medium containing the various concentrations of Tazemetostat or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 7-11 days).
-
If the experiment is long, replenish the media with fresh compound every 2-3 days to maintain drug concentration and nutrient supply.
-
-
MTT Assay:
-
At the end of the incubation period, add MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the Tazemetostat concentration to calculate the IC50 value.
-
Visualizations
Caption: EZH2 signaling pathway and its inhibition by Tazemetostat.
Caption: Workflow for a cell viability assay with Tazemetostat.
Caption: A decision tree for troubleshooting Tazemetostat viability assays.
References
- 1. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Tazemetostat hydrobromide toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Tazemetostat hydrobromide toxicity in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during in vivo experiments with this compound.
General Dosing and Formulation
Question: What is a recommended vehicle for oral administration of this compound in rodents, and what are the preparation steps?
Answer: A common vehicle for oral administration of this compound in rodents is a suspension in 0.5% sodium carboxymethylcellulose (NaCMC) with 0.1% Tween-80 in purified water.
Experimental Protocol: Vehicle Preparation and Dosing
-
Vehicle Preparation:
-
Slowly add 0.5 g of NaCMC to 100 mL of purified water while stirring to avoid clumping.
-
Continue stirring until the NaCMC is fully dissolved and the solution is clear. This may require stirring for several hours or overnight.
-
Add 0.1 mL of Tween-80 to the NaCMC solution and mix thoroughly.
-
-
Tazemetostat Suspension:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration by vortexing or stirring.
-
-
Oral Gavage Administration:
-
Administer the suspension to the animals using an appropriately sized oral gavage needle.
-
The volume of administration should be based on the animal's body weight and the desired dose.
-
Monitor the animal for any signs of distress during and after administration.
-
Troubleshooting:
-
Issue: The suspension is not homogenous or the compound is precipitating.
-
Solution: Ensure the NaCMC is fully dissolved before adding the Tazemetostat. Sonication of the final suspension can help to create a more uniform particle size and improve stability. Prepare the suspension fresh daily if instability is observed.
-
-
Issue: Animals are showing signs of distress during or after gavage (e.g., coughing, choking).
-
Solution: Ensure proper restraint and gavage technique. Use a flexible gavage needle to minimize the risk of esophageal injury. Administer the suspension slowly to allow the animal to swallow. If distress persists, consider reducing the gavage volume or using an alternative administration route if feasible for the study design.
-
Hematological Toxicity
Question: My animals are showing signs of myelosuppression (e.g., decreased white blood cell counts, platelets). How can I manage this?
Answer: Myelosuppression is a known risk with Tazemetostat. Proactive monitoring and supportive care are crucial.
Troubleshooting Guide: Hematological Toxicity
-
Monitoring:
-
Perform complete blood counts (CBCs) at baseline and regularly throughout the study (e.g., weekly or bi-weekly, depending on the study duration and dose level). Key parameters to monitor include absolute neutrophil count (ANC), platelet count, and hemoglobin/hematocrit.
-
-
Supportive Care:
-
Ensure animals have easy access to food and water to maintain hydration and nutrition.
-
House animals in a clean environment to minimize the risk of opportunistic infections, especially when neutropenic.
-
In cases of severe anemia or thrombocytopenia leading to clinical signs (e.g., lethargy, bleeding), veterinary consultation is necessary. Supportive measures may include fluid therapy or, in rare and justified cases, blood product transfusions, though this is often challenging in small animal models.
-
-
Dose Modification:
-
If significant myelosuppression is observed, consider a dose reduction or a temporary dosing holiday until blood counts recover. A dose reduction of 25-50% may be a starting point for re-initiation of dosing.
-
Secondary Malignancies
Question: I am concerned about the risk of secondary malignancies, particularly T-cell lymphoblastic lymphoma (T-LBL), in my long-term studies. How can I monitor for this?
Answer: The risk of secondary malignancies, including T-LBL, has been observed in preclinical studies with Tazemetostat, particularly in rats.[1] Long-term monitoring and thorough pathological evaluation are essential.
Troubleshooting Guide: Secondary Malignancies
-
Long-Term Monitoring:
-
Conduct regular physical examinations of the animals, paying attention to any palpable masses, changes in posture, or signs of respiratory distress which could indicate a thymic mass.
-
Monitor for clinical signs such as weight loss, lethargy, and ruffled fur.
-
-
Pathological Evaluation:
-
At the end of the study, or if an animal is euthanized due to clinical deterioration, perform a comprehensive necropsy.
-
Pay close attention to the thymus, spleen, lymph nodes, and bone marrow.
-
Collect these tissues for histopathological examination.
-
Experimental Protocol: Histopathological Evaluation for T-LBL
-
Tissue Collection and Fixation:
-
Carefully dissect the thymus, spleen, representative lymph nodes, and femur (for bone marrow).
-
Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Staining:
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin (B1166041).
-
Section the paraffin blocks at 4-5 µm thickness.
-
Stain slides with hematoxylin (B73222) and eosin (B541160) (H&E) for routine morphological assessment.
-
-
Immunohistochemistry (IHC):
-
If suspicious lymphoid populations are observed on H&E, perform IHC to confirm the lineage.
-
Key markers for T-LBL include CD3 (T-cell marker) and TdT (terminal deoxynucleotidyl transferase, a marker of immature lymphocytes).
-
Gastrointestinal Toxicity
Question: The animals in my treatment group are experiencing weight loss and diarrhea. What measures can I take?
Answer: Gastrointestinal side effects can occur with Tazemetostat administration. Supportive care is key to managing these effects.
Troubleshooting Guide: Gastrointestinal Toxicity
-
Monitoring:
-
Record body weights at least twice weekly.
-
Monitor for the presence and severity of diarrhea.
-
-
Supportive Care:
-
Provide a highly palatable and easily digestible diet to encourage food intake.
-
Supplement with hydration support, such as hydrogels or subcutaneous fluids (e.g., sterile saline), if dehydration is a concern.
-
Anti-diarrheal agents like loperamide (B1203769) may be considered, but should be used with caution and under veterinary guidance, as they can mask worsening conditions. A typical starting dose of loperamide for rodents is low and should be carefully calculated.
-
Quantitative Data on Tazemetostat Toxicity
The following tables summarize quantitative data from preclinical toxicology studies of Tazemetostat.
Table 1: Dose-Response of Tazemetostat-Induced Teratogenicity
| Species | Dose Level (mg/kg/day) | Exposure Relative to Human AUC | Observed Skeletal Abnormalities |
| Rat | ≥50 | ~2x | Skeletal malformations and variations[2] |
| Rabbit | ≥100 | ~1.5x | Skeletal variations[2] |
| Rabbit | ≥200 | ~5.6x | Skeletal malformations[2] |
Table 2: Key Toxicities Observed in Animal Studies
| Toxicity | Animal Model | Dose Levels | Key Findings |
| Secondary Malignancy | Rat (13-week study) | 300 mg/kg | T-cell lymphoblastic lymphoma originating from the thymus observed.[3] |
| Juvenile Animal Toxicity | Rat (13-week study) | ≥50 mg/kg | T-LBL, increased trabecular bone, increased body weight, distended testicles. |
| Reproductive Toxicity | Rat, Monkey (13-week study) | Up to 600 mg/kg/day | No adverse effects on reproductive organs were observed. |
Signaling Pathways and Experimental Workflows
On-Target EZH2 Inhibition Pathway
Tazemetostat is a selective inhibitor of the histone methyltransferase EZH2, which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing.[5] By inhibiting EZH2, Tazemetostat leads to a decrease in H3K27me3 levels, resulting in the de-repression of PRC2 target genes, which can include tumor suppressor genes. This can lead to cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[5]
Workflow for Monitoring Hematological Toxicity
A systematic workflow is critical for the early detection and management of hematological toxicity in animals treated with Tazemetostat.
Logical Relationship for Investigating Off-Target Effects
Understanding potential off-target effects is crucial for a complete toxicity profile. While specific off-target kinases for Tazemetostat are not extensively defined in public literature, a general approach can be taken to investigate unexpected toxicities.
References
Addressing batch-to-batch variability of Tazemetostat hydrobromide
Welcome to the Technical Support Center for Tazemetostat (B611178) hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides practical solutions to specific issues that may arise when working with different batches of Tazemetostat hydrobromide.
Q1: I'm observing inconsistent results in my cell-based assays between different batches of this compound. What could be the cause?
A1: Inconsistent results in cellular assays are often linked to variations in the physicochemical properties of the drug substance between batches. For this compound, a Biopharmaceutics Classification System (BCS) Class 2 compound with low solubility and high permeability, the most common sources of variability are:
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates. While information on specific polymorphs of this compound is limited in publicly available literature, a "polymorphic form C" has been mentioned in patents.[1] It is crucial to ensure that the crystalline form is consistent between batches.
-
Particle Size Distribution (PSD): As a poorly soluble drug, the particle size of this compound can significantly impact its dissolution rate and, consequently, its effective concentration in your assay medium.[2][3] Smaller particles have a larger surface area, leading to faster dissolution.
-
Purity Profile: The presence of different impurities or residual solvents, even at low levels, could potentially affect biological activity.
Troubleshooting Steps:
-
Request a Certificate of Analysis (CoA) for each batch: Compare the purity, polymorph identification (if available), and any particle size information provided by the supplier.
-
Perform basic characterization of new batches: See the "Experimental Protocols" section for details on how to qualify a new batch.
-
Standardize your solution preparation method: Ensure you are using a consistent protocol for dissolving the compound for each experiment. See Q2 for a recommended procedure.
Q2: I'm having difficulty completely dissolving this compound for my experiments. What is the recommended procedure for preparing stock and working solutions?
A2: this compound is slightly soluble in water, and its solubility is pH-dependent.[2] It is more soluble at acidic pH (<4) and less soluble at neutral or basic pH (>5.5).[2] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4]
Recommended Protocol for Solution Preparation:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous, high-purity DMSO to a concentration of 10 mM or higher.
-
To aid dissolution, you may gently warm the solution and/or sonicate it in a water bath.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months at -20°C.[4]
-
-
Preparation of Working Solutions:
-
Due to the poor aqueous solubility of Tazemetostat, direct dilution of the DMSO stock into aqueous media can cause precipitation. This is a common issue with poorly soluble compounds.
-
Perform a serial dilution: Prepare intermediate dilutions in DMSO before the final dilution into your aqueous experimental medium.
-
Use pre-warmed medium: Warm your cell culture medium or buffer to 37°C before adding the compound.
-
Add the compound stock slowly while vortexing: This helps to disperse the compound quickly and minimize precipitation.
-
Maintain a low final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells.
-
Q3: How can I confirm the solid-state properties of a new batch of this compound in my lab?
A3: If you have access to the necessary equipment, you can perform several analytical tests to characterize the solid-state properties of a new batch and compare it to previous batches.
| Analytical Technique | Purpose | Expected Outcome for Tazemetostat HBr |
| X-Ray Powder Diffraction (XRPD) | To identify the crystalline form (polymorph). | The XRPD pattern should be consistent between batches. Any significant differences in peak positions or intensities may indicate a different polymorphic form. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess thermal stability. | A sharp endothermic peak corresponding to the melting point should be observed. The melting point should be consistent between batches. |
| Thermogravimetric Analysis (TGA) | To measure weight loss as a function of temperature, indicating the presence of residual solvents or water. | The TGA thermogram should show minimal weight loss before the decomposition temperature, and this should be consistent with the information on the CoA. |
| Particle Size Analysis (e.g., Laser Diffraction) | To determine the particle size distribution. | The particle size distribution (e.g., d10, d50, d90) should be within a consistent range between batches. |
Q4: My dissolution results for this compound are variable. How can I develop a more robust dissolution test?
A4: As a BCS Class 2 drug, the in vitro dissolution of this compound can be sensitive to the test conditions. Its pH-dependent solubility is a key factor to consider.
Recommendations for a Robust Dissolution Method:
-
pH of the Medium: Since this compound is more soluble in acidic conditions, a dissolution medium with a pH between 1.2 and 4.0 is recommended to achieve sink conditions.[2]
-
Use of Surfactants: For dissolution in media with a pH closer to neutral (e.g., pH 6.8), the addition of a surfactant may be necessary to achieve adequate solubility.
-
Apparatus and Agitation: The USP Apparatus 2 (paddle) at 50-75 rpm is a common starting point for oral solid dosage forms.
-
Multiple Time Points: For a slowly dissolving drug, it is recommended to have a two-point dissolution specification: one at an early time point (e.g., 15 minutes) and another at a later time point (e.g., 45 or 60 minutes) to ensure complete dissolution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₄N₄O₄·HBr | [5] |
| Molecular Weight | 653.66 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| pKa | 5.26, 6.88, 12.62 | [2] |
| Aqueous Solubility | pH-dependent: ~7 mg/mL at pH < 4; ≤ 0.5 mg/mL at pH > 5.5 | [2] |
| BCS Classification | Class 2 (Low Solubility, High Permeability) | [2] |
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound
This protocol outlines a series of experiments to qualify a new batch of this compound to ensure consistency with previously used batches.
-
Documentation Review:
-
Obtain the Certificate of Analysis (CoA) for the new batch.
-
Compare the purity, impurity profile, residual solvents, and any provided solid-state characterization data with the CoA of a previously qualified batch.
-
-
Visual Inspection:
-
Visually inspect the new batch for any differences in color or morphology compared to previous batches.
-
-
Solubility Check:
-
Prepare a saturated solution of the new batch in a relevant buffer (e.g., pH 7.4 phosphate (B84403) buffer) and in DMSO.
-
Compare the solubility with that of a previous batch under the same conditions. A simple way to do this is to prepare a dilution series and visually inspect for precipitation.
-
-
Analytical Characterization (if equipment is available):
-
Perform XRPD analysis to confirm the polymorphic form is consistent with the reference batch.
-
Perform DSC to confirm the melting point is within the expected range.
-
-
In-vitro Activity Assay:
-
Perform a dose-response experiment in a well-characterized cell line (e.g., a lymphoma cell line with a known EZH2 mutation).
-
Run the new batch and the reference batch in parallel.
-
The calculated IC50 values should be within an acceptable range of each other (e.g., +/- 2-fold).
-
Protocol 2: LC-MS/MS Quantification of Tazemetostat in In Vitro Samples
This is a general protocol for the quantification of Tazemetostat in samples from in vitro experiments, such as cell lysates or culture medium.
-
Sample Preparation:
-
To 50 µL of your sample, add an internal standard (e.g., a deuterated version of Tazemetostat).
-
Perform a protein precipitation step by adding a sufficient volume of a solvent like acetonitrile (B52724).
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate would be around 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for Tazemetostat and the internal standard.
-
Visualizations
Caption: EZH2 signaling pathway and the mechanism of action of Tazemetostat.
Caption: Workflow for qualifying a new batch of this compound.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C34H45BrN4O4 | CID 71761627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Refinement of Tazemetostat Hydrobromide Delivery in Orthotopic Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tazemetostat (B611178) hydrobromide in orthotopic tumor models.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent Tumor Engraftment or Growth | Suboptimal Cell Viability or Number: The viability of cancer cells at the time of implantation is critical. | Ensure cell viability is >95% using a trypan blue exclusion assay before implantation. Optimize the number of cells injected for your specific cell line and tumor model. |
| Improper Implantation Technique: Incorrect surgical procedure can lead to cell leakage or damage to the target organ.[1][2][3] | Refine surgical techniques to ensure precise and consistent injection into the target organ. Use appropriate needle gauges to minimize tissue damage. Consider using ultrasound guidance for precise implantation.[4] | |
| Animal Health: Underlying health issues in the experimental animals can affect tumor take rate and growth. | Closely monitor animal health post-surgery for signs of distress or infection. Ensure a sterile surgical environment. | |
| Variable Drug Efficacy | Inconsistent Drug Formulation and Dosing: Tazemetostat hydrobromide has pH-dependent solubility.[5] Improper formulation can lead to inconsistent dosing. | Prepare fresh formulations of this compound for each administration. Ensure the vehicle used is appropriate and consistent across all animals. For oral gavage, ensure proper technique to deliver the full dose to the stomach. |
| Pharmacokinetic Variability: Differences in drug absorption and metabolism among individual animals can lead to variable responses.[6][7] | Monitor plasma levels of Tazemetostat if possible to correlate with efficacy. Be aware that Tazemetostat is a substrate of CYP3A, and its metabolism can be influenced by other factors.[6][7] | |
| Tumor Microenvironment Heterogeneity: The orthotopic tumor microenvironment can influence drug penetration and efficacy.[1][3] | Characterize the tumor microenvironment of your model. Consider that different orthotopic sites can have varying vascularization and stromal components, affecting drug delivery.[2] | |
| Difficulty in Monitoring Tumor Growth and Response | Deep-Seated Tumor Location: Orthotopic tumors are often not palpable, making traditional caliper measurements impossible.[1][8] | Utilize non-invasive imaging techniques such as bioluminescence imaging (BLI), fluorescence imaging, high-resolution ultrasound, or magnetic resonance imaging (MRI) to monitor tumor growth longitudinally.[4][8][9][10][11] |
| Imaging Signal Variability: Factors like animal positioning and substrate administration (for BLI) can introduce variability. | Standardize imaging protocols, including animal positioning, imaging settings, and the timing and dose of imaging substrates. | |
| Distinguishing Tumor from Surrounding Tissue: It can be challenging to delineate the tumor margins accurately with some imaging modalities. | Use contrast agents where applicable or combine imaging modalities (e.g., anatomical MRI with functional imaging) for better tumor visualization.[8][9] | |
| Toxicity or Adverse Events in Animals | Off-Target Effects of Tazemetostat: Although selective, high doses or prolonged treatment may lead to side effects. | Monitor animals closely for signs of toxicity, such as weight loss, behavioral changes, or signs of secondary malignancies, which have been observed in some clinical and preclinical studies.[6][12] Adjust the dose or treatment schedule if necessary. |
| Complications from Surgery or Tumor Burden: Morbidity can result from the surgical procedure or the effects of a large tumor mass on organ function. | Refine surgical procedures to be as minimally invasive as possible.[3] Establish clear humane endpoints for euthanasia based on tumor burden and animal welfare. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: How should I prepare this compound for oral administration in mice?
-
A1: this compound is slightly soluble in water and its solubility is pH-dependent.[5] A common formulation for oral gavage in preclinical studies is a suspension in a vehicle such as 0.5% sodium carboxymethylcellulose with 0.1% Tween 80.[13] It is crucial to ensure a homogenous suspension before each administration. Sonication may be recommended to aid dissolution.[14]
-
-
Q2: What is a typical dose and schedule for this compound in orthotopic mouse models?
-
A2: Dosing can vary depending on the tumor model and cancer type. Doses ranging from 200 mg/kg to 400 mg/kg administered orally twice daily have been reported in pediatric brain tumor patient-derived orthotopic xenograft models.[15][16] It is recommended to perform a dose-response study to determine the optimal dose for your specific model.
-
Experimental Design
-
Q3: What are the key advantages of using an orthotopic model over a subcutaneous model for studying this compound?
-
Q4: What are some common orthotopic tumor models used for EZH2 inhibitor studies?
Mechanism of Action and Signaling Pathways
-
Q5: What is the mechanism of action of this compound?
-
A5: Tazemetostat is a selective inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase.[18][19] By inhibiting EZH2, Tazemetostat reduces the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark.[6][18] This leads to the de-repression of target genes, including tumor suppressor genes, which can inhibit cancer cell proliferation and induce apoptosis.[12][20]
-
-
Q6: Which signaling pathways are affected by Tazemetostat treatment?
Experimental Protocols
General Protocol for Orthotopic Implantation (Example: Pancreatic Tumor)
-
Cell Preparation: Culture BxPC-3-Luc cells to ~80% confluency. Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in a supine position and sterilize the abdominal area with 70% ethanol (B145695) and povidone-iodine.
-
Surgical Procedure: Make a small incision in the left upper abdominal quadrant to expose the pancreas.
-
Cell Implantation: Using an insulin (B600854) syringe with a 30-gauge needle, slowly inject 10 µL of the cell suspension (1 x 10^5 cells) into the tail of the pancreas.
-
Closure: Carefully return the pancreas to the abdominal cavity. Close the peritoneum and skin with sutures.
-
Post-Operative Care: Administer analgesic and monitor the animal for recovery.
Monitoring Tumor Growth with Bioluminescence Imaging (BLI)
-
Substrate Preparation: Prepare a stock solution of D-luciferin in sterile PBS.
-
Animal Preparation: Anesthetize the mice with isoflurane.
-
Substrate Administration: Inject the D-luciferin solution intraperitoneally at the appropriate dose (e.g., 150 mg/kg).
-
Imaging: Wait for the optimal substrate distribution time (typically 10-15 minutes). Place the mouse in the imaging chamber of the IVIS or a similar imaging system.
-
Image Acquisition: Acquire bioluminescent images according to the manufacturer's protocol.
-
Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) from the region of interest corresponding to the tumor.
Visualizations
Signaling Pathways Influenced by Tazemetostat
Caption: Mechanism of action of this compound.
Experimental Workflow for Orthotopic Tumor Model Study
Caption: Workflow for a preclinical study using an orthotopic tumor model.
References
- 1. Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? | LIDE Biotech [lidebiotech.com]
- 2. blog.td2inc.com [blog.td2inc.com]
- 3. Orthotopic and metastatic tumour models in preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Prostate Tumor Growth in an Orthotopic Mouse Model Using Three-Dimensional Ultrasound Imaging Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence | Semantic Scholar [semanticscholar.org]
- 10. criver.com [criver.com]
- 11. Orthotopic Models-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. TAZVERIK® (tazemetostat) | Mechanism of Action | HCP [tazverik.com]
- 13. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 15. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Orthotopic tumours, a hot topic for xenograft models? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. quora.com [quora.com]
- 20. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating incomplete EZH2 inhibition with Tazemetostat hydrobromide
Technical Support Center: Tazemetostat (B611178) Hydrobromide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating incomplete EZH2 inhibition with Tazemetostat hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is Tazemetostat and how does it inhibit EZH2?
A1: Tazemetostat (also known as EPZ-6438) is an orally bioavailable, small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1] It is a first-in-class drug approved by the FDA for certain types of cancers.[1][2] Tazemetostat functions by competitively inhibiting the S-adenosylmethionine (SAM) cofactor, which is essential for the catalytic activity of EZH2.[1][2] This inhibition prevents the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a key epigenetic mark associated with gene repression.[3] By reducing H3K27 trimethylation (H3K27me3), Tazemetostat can lead to the re-expression of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation.[3]
Q2: Does Tazemetostat inhibit both wild-type and mutant EZH2?
A2: Yes, Tazemetostat is designed to inhibit both wild-type (WT) and various mutant forms of EZH2.[4][5] While it shows particular efficacy in cancers with specific EZH2 mutations (e.g., Y641, A677) that lead to hyperactivation of the enzyme, it is also active against the wild-type protein.[3][4] This broad activity is one reason for its investigation in a wide range of cancers.[4]
Q3: What is the expected timeframe to observe maximal inhibition of H3K27me3 and effects on cell proliferation?
A3: The pharmacodynamic and cytotoxic effects of Tazemetostat occur on different timelines. Maximal inhibition of H3K27me3 is typically observed within 3 to 4 days of continuous treatment.[6] However, the effects on cell proliferation, such as cell cycle arrest and apoptosis, are often delayed, with maximal effects seen after 6 to 11 days or even longer.[6] This temporal difference is crucial for experimental design; assessing cell viability too early may not capture the full effect of the drug.
Q4: Is Tazemetostat stable in cell culture media? What about its metabolism?
A4: Tazemetostat is generally stable for in vitro experiments. However, in vivo and in vitro, it is primarily metabolized by the cytochrome P450 enzyme CYP3A into several major, but less active or inactive, metabolites.[2][7][8] When using complex in vitro systems that may have metabolic activity, or when co-administering other compounds, potential interactions with the CYP3A pathway should be considered. For standard cell culture, degradation is not typically a primary concern over a 72-hour experiment, but media should be replenished during longer-term assays.
Troubleshooting Guide: Investigating Incomplete EZH2 Inhibition
Problem 1: I am not observing a significant reduction in global H3K27me3 levels after Tazemetostat treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Incubation Time | Verify that the concentration of Tazemetostat is appropriate for your cell line. The IC50 for H3K27me3 reduction is typically in the low nanomolar range (2-90 nM) but can vary.[6] Ensure incubation is long enough; maximal H3K27me3 reduction can take 3-4 days.[6] Perform a dose-response and time-course experiment to optimize conditions. |
| Poor Compound Quality or Stability | Ensure the this compound powder is properly stored and that the stock solution (typically in DMSO) has not undergone excessive freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Technical Issues with Western Blot | Confirm the specificity and efficacy of your primary antibodies for H3K27me3 and total Histone H3 (as a loading control).[9] Use an appropriate percentage gel (e.g., 15% SDS-PAGE) for good resolution of low molecular weight histones.[10] Ensure complete protein transfer to the membrane. |
| Cell Line Insensitivity | While Tazemetostat is broadly active, some cell lines may exhibit intrinsic resistance. Confirm that the cell line expresses EZH2 and the PRC2 complex. |
Problem 2: H3K27me3 levels are reduced, but I see minimal or no effect on cell viability or proliferation.
| Possible Cause | Troubleshooting Steps |
| Time Lag Between Epigenetic and Phenotypic Effects | The anti-proliferative effects of Tazemetostat are often delayed and can take 6-11 days or longer to become apparent.[6] Extend the duration of your cell viability assay (e.g., 7, 10, or 14 days), replenishing the media with fresh drug every 3-4 days. |
| Cytostatic vs. Cytotoxic Effect | In many wild-type EZH2 cell lines, Tazemetostat induces a cytostatic (growth arrest) rather than a cytotoxic (cell death) response.[11][12] Use assays that distinguish between these effects. For example, supplement cell counting (e.g., Trypan blue exclusion) with apoptosis assays (e.g., Annexin V staining).[11] |
| Acquired or Intrinsic Resistance Mechanisms | Cells can be resistant to EZH2 inhibition due to parallel survival pathways being active.[13] Mechanisms include mutations that decouple cell cycle control from EZH2's influence, such as inactivating mutations in RB1 or CDKN2A.[14][15][16] Consider combination therapies; for instance, synergy has been observed with steroids, BCL2 inhibitors, and PI3K inhibitors.[4] |
| Assay Conditions | The choice of cell viability assay can influence results. Luminescent assays like CellTiter-Glo are common, but direct cell counting is more definitive.[17] Ensure the initial cell seeding density is appropriate for long-term assays to avoid confluence-related artifacts.[18] |
Problem 3: My results are inconsistent between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Ensure cells are in the logarithmic growth phase at the start of the experiment. Standardize cell passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity. Maintain consistent media formulations and serum concentrations. |
| Drug Preparation and Dosing | Prepare fresh drug dilutions from a validated stock solution for each experiment. Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Metabolism Auto-induction | Tazemetostat can induce its own metabolism via CYP3A.[2] While primarily an in vivo concern, this could potentially play a role in very long-term (weeks) in vitro cultures with metabolic capacity. Replenishing the drug with fresh media every few days is the best practice. |
Quantitative Data Summary
Table 1: In Vitro Potency of Tazemetostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | H3K27me3 IC50 (nM) | Proliferation IC50 (µM) (Assay Duration) | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | Y641F Mutant | ~2-90 | <0.001 (11 days) | [6][11] |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | A677G Mutant | ~2-90 | <0.001 (11 days) | [6] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (DLBCL) | Y641N Mutant | ~20 | ~0.5 (7 days) | [17] |
| G401 | Rhabdoid Tumor | SMARCB1-deleted | ~50 | ~0.1 (7 days) | [17] |
| Fuji | Synovial Sarcoma | - | Not Reported | 0.15 (14 days) | [19] |
| HS-SY-II | Synovial Sarcoma | - | Not Reported | 0.52 (14 days) | [19] |
| OCI-LY19 | Diffuse Large B-cell Lymphoma (DLBCL) | Wild-Type | ~2-90 | ~7.6 (11 days) | [6] |
| HCC1806 | Breast Cancer | Wild-Type | ~100 | >10 | [17] |
Note: IC50 values can vary based on experimental conditions and assay duration.
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Inhibition
This protocol is adapted for assessing the pharmacodynamic effect of Tazemetostat on global H3K27me3 levels.
-
Cell Culture and Treatment: Seed cells at a density that will not allow them to become over-confluent during the treatment period. Allow cells to adhere overnight. Treat cells with varying concentrations of Tazemetostat (e.g., 1 nM to 1 µM) or a DMSO vehicle control for 72-96 hours.
-
Histone Extraction (Acid Extraction Method):
-
Harvest and wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a hypotonic lysis buffer and incubate on ice to isolate nuclei.
-
Pellet the nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 N HCl and rotate overnight at 4°C to extract acid-soluble proteins (histones).[10]
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay, as the Bradford assay is incompatible with the acidic extraction buffer.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane overnight at 4°C with a primary antibody against H3K27me3. In parallel, probe a separate membrane or strip with an antibody for Total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[10]
-
-
Detection: Visualize bands using an ECL substrate and quantify band intensity using densitometry software.[10] Normalize the H3K27me3 signal to the Total H3 signal.
Protocol 2: Long-Term Cell Viability Assay (CellTiter-Glo®)
This protocol is designed to assess the anti-proliferative effects of Tazemetostat over an extended period.
-
Cell Seeding: Determine the optimal seeding density for your cell line to ensure cells remain in the exponential growth phase throughout the assay (e.g., 11-14 days). Seed cells in a 96-well white, clear-bottom plate in 100 µL of complete medium.[17]
-
Compound Treatment: Prepare a serial dilution of Tazemetostat. On Day 0, add the compound to the appropriate wells. Include DMSO vehicle controls.
-
Incubation and Replenishment: Incubate the plate under standard cell culture conditions. Every 3-4 days, carefully remove a portion of the old media and replenish it with fresh media containing the appropriate concentration of Tazemetostat or DMSO to maintain drug exposure and nutrient levels.
-
Viability Measurement (Day 7, 11, etc.):
-
At each desired time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescent signal of treated wells to the DMSO control wells to determine the percent viability. Plot the results to determine the IC50 value at each time point.
Visualizations
Caption: Mechanism of EZH2 inhibition by Tazemetostat.
Caption: Troubleshooting workflow for incomplete Tazemetostat effect.
Caption: Factors contributing to incomplete phenotypic response.
References
- 1. Tazemetostat - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability, Metabolism, and Excretion of [14C]‐Tazemetostat in Patients With B‐Cell Lymphomas or Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 19. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
Validation & Comparative
A Comparative In Vitro Analysis of Tazemetostat Hydrobromide and Other EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Tazemetostat hydrobromide with other prominent inhibitors of Enhancer of Zeste Homolog 2 (EZH2). The information presented is collated from publicly available experimental data to facilitate the selection of appropriate compounds for research and drug development purposes.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This has led to the development of several small molecule inhibitors targeting EZH2.
Biochemical and Cellular Potency of EZH2 Inhibitors
The following tables summarize the in vitro biochemical and cellular activities of Tazemetostat and other selected EZH2 inhibitors.
Table 1: Biochemical Activity of EZH2 Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 / Ki (Wild-Type EZH2) | Selectivity (EZH2 vs EZH1) | Reference(s) |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-type and Mutant) | Biochemical | Ki = 2.5 nM | ~35-fold | [1][2] |
| Valemetostat (DS-3201) | EZH1/EZH2 | Not Specified | Not Specified | Dual Inhibitor | [3] |
| GSK2816126 (GSK126) | EZH2 (Wild-type and Mutant) | Biochemical | Ki = 0.5–3 nM | ~150-fold | [1] |
| CPI-1205 | EZH2 | Biochemical | IC50 = 2 nM | ~26-fold (IC50 EZH1 = 52 nM) | [1] |
| EI1 | EZH2 | Biochemical | IC50 = 15 nM | Not Specified | [4] |
| EPZ011989 | EZH2 | Biochemical | Ki < 3 nM | Not Specified | [4] |
Table 2: Cellular Activity of EZH2 Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | Cellular Effect (IC50 or EC50) | Reference(s) |
| Tazemetostat (EPZ-6438) | DLBCL cell lines | H3K27me3 Reduction | IC50 = 2–90 nM | [1] |
| DLBCL cell lines | Proliferation | IC50 = <0.001 to 7.6 µM | [1] | |
| GSK2816126 (GSK126) | EZH2-mutant DLBCL | Proliferation | Potent inhibition | [5] |
| CPI-1205 | KARPAS-422 (Lymphoma) | H3K27me3 Reduction | EC50 < 100 nM | [6] |
| EI1 | EZH2-mutant DLBCL | Proliferation | Selective growth inhibition | [7] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below. These protocols are generalized from publicly available literature and may require optimization for specific experimental conditions.
Biochemical EZH2 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of purified PRC2 complex by measuring the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
-
Reaction Mixture Preparation: A reaction buffer containing purified PRC2 complex, a biotinylated histone H3 (1-25) peptide substrate, and the test inhibitor at various concentrations is prepared.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of S-adenosyl-L-[³H]-methionine.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by the addition of excess unlabeled SAM.
-
Detection: The biotinylated histone H3 peptide is captured on a streptavidin-coated plate. The amount of incorporated tritium (B154650) is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.[8]
Cellular H3K27me3 Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to reduce the levels of H3K27 trimethylation in cultured cells.
-
Cell Culture and Treatment: Cancer cell lines of interest are cultured to approximately 80% confluency. Cells are then treated with the EZH2 inhibitor at a range of concentrations or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72-96 hours).
-
Cell Lysis: Cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for H3K27me3 and total histone H3 (as a loading control). Following washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The band intensities are quantified, and the H3K27me3 signal is normalized to the total histone H3 signal to determine the relative reduction in methylation.[9]
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of an EZH2 inhibitor on the viability and proliferation of cancer cell lines.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the EZH2 inhibitor or a vehicle control.
-
Incubation: The plates are incubated for an extended period (e.g., 6-14 days) to allow for the anti-proliferative effects of EZH2 inhibition to manifest. The medium containing the inhibitor is typically replenished every 3-4 days.
-
Viability Assessment: At the end of the incubation period, a cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting the data on a dose-response curve.[10]
Visualizations
EZH2 Signaling Pathway and Point of Inhibition
Caption: Mechanism of EZH2-mediated gene silencing and the point of intervention by inhibitors.
General Experimental Workflow for In Vitro EZH2 Inhibitor Evaluation
Caption: A streamlined workflow for the in vitro characterization of EZH2 inhibitors.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tazverik (tazemetostat) vs Ezharmia (valemetostat tosilate) | Everyone.org [everyone.org]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating Tazemetostat Hydrobromide Target Engagement in Tumor Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Tazemetostat hydrobromide, a potent and selective inhibitor of the EZH2 histone methyltransferase, in tumor tissue. We will objectively compare its performance with other alternative EZH2 inhibitors and provide supporting experimental data, detailed methodologies for key experiments, and visual diagrams of pathways and workflows.
Introduction to Tazemetostat and EZH2 Inhibition
This compound is an antineoplastic agent that targets the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[2][3] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including follicular lymphoma and certain solid tumors.[3][4]
Tazemetostat acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, thereby blocking the methyltransferase activity of both wild-type and mutant forms of EZH2.[5][6] This inhibition leads to a decrease in global H3K27me3 levels, resulting in the de-repression of silenced tumor suppressor genes and subsequent anti-tumor effects such as cell cycle arrest and apoptosis.[1][4] Validating that Tazemetostat effectively engages with and inhibits EZH2 in tumor tissue is critical for its clinical development and for understanding its mechanism of action in patients.
Quantitative Comparison of EZH2 Inhibitors
The following table summarizes the biochemical and cellular potency of Tazemetostat in comparison to other notable EZH2 inhibitors. This data is essential for understanding the relative efficacy of these compounds in preclinical models.
| Inhibitor | Target(s) | Biochemical IC50/Ki (Wild-Type EZH2) | Cellular H3K27me3 IC50 | Cellular Proliferation GI50 (EZH2-mutant cell lines) | Key References |
| Tazemetostat (EPZ-6438) | EZH2/EZH1 | Ki: 2.5 nM (IC50: 2–38 nM) | 9 nM (in lymphoma cell lines) | <0.001 to 7.6 µM | [3][5][6] |
| GSK126 | EZH2 | Ki: ~0.5 nM (IC50: 9.9 nM) | 7–252 nM (in DLBCL cell lines) | Potent inhibition in EZH2-mutant DLBCL | [6][7] |
| CPI-1205 | EZH2 | IC50: 2.2 nM | 32 nM | Significant tumor growth inhibition in xenograft models | [6] |
| Tulmimetostat (CPI-0209) | EZH1/EZH2 | Not explicitly stated, but described as highly potent | Potent reduction in H3K27me3 levels | Demonstrates greater efficacy than other PRC2 inhibitors in xenograft models | [5] |
| EI1 (Ezh2-IN-8) | EZH2 | ~15 nM | Not explicitly stated | Potent inhibition in EZH2-mutant DLBCL cells | [1] |
Key Experimental Protocols for Target Engagement Validation
Accurate and reproducible methods are crucial for validating EZH2 target engagement. Below are detailed protocols for the most common assays used to assess the pharmacodynamic effects of Tazemetostat and other EZH2 inhibitors in tumor tissue and surrogate samples.
Immunohistochemistry (IHC) for H3K27me3 Reduction in Tumor Tissue
IHC is a powerful method to visualize and quantify the reduction of H3K27me3 in the nuclei of tumor cells within the tissue microenvironment.
Methodology:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (3-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a protein block solution (e.g., 5% normal goat serum in PBS).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for H3K27me3 (e.g., Cell Signaling Technology, #9733) at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate-chromogen system, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated through a graded series of ethanol and cleared in xylene before being coverslipped with a permanent mounting medium.
-
Image Acquisition and Analysis: Slides are scanned using a digital slide scanner. The intensity and percentage of H3K27me3-positive nuclei in tumor cells are quantified, often using an H-score, and compared between pre-treatment and post-treatment biopsies. A significant decrease in the H-score post-treatment indicates target engagement.
Flow Cytometry for H3K27me3 in Peripheral Blood Mononuclear Cells (PBMCs)
Flow cytometry allows for the high-throughput quantification of H3K27me3 levels in specific cell populations from peripheral blood, which can serve as a surrogate for target engagement in tumors.
Methodology:
-
Blood Collection and PBMC Isolation: Whole blood is collected in anticoagulant-containing tubes. PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Surface Staining: PBMCs are stained with fluorescently-conjugated antibodies against cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes) to identify specific leukocyte populations.
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde-based fixation buffer, followed by permeabilization with a saponin- or methanol-based permeabilization buffer to allow antibodies to access intracellular targets.
-
Intracellular Staining: The permeabilized cells are incubated with a primary antibody against H3K27me3, followed by a fluorescently-conjugated secondary antibody.
-
Data Acquisition: Samples are acquired on a flow cytometer.
-
Data Analysis: A gating strategy is applied to first identify the leukocyte populations of interest based on their surface markers. Within each population, the median fluorescence intensity (MFI) of the H3K27me3 signal is quantified. A decrease in MFI in post-treatment samples compared to baseline indicates target engagement.
RNA-Sequencing (RNA-seq) for Gene Expression Profiling
RNA-seq provides a global view of the transcriptional changes induced by EZH2 inhibition, offering a functional readout of target engagement.
Methodology:
-
RNA Extraction: Total RNA is extracted from fresh-frozen or FFPE tumor biopsies using a suitable RNA isolation kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: An RNA-seq library is prepared, which typically involves mRNA purification (for mRNA-seq), rRNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis Workflow:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference genome (e.g., human genome hg38) using an aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR in R) is performed to identify genes that are significantly upregulated or downregulated in post-treatment samples compared to pre-treatment samples.
-
Pathway and Gene Set Enrichment Analysis (GSEA): Differentially expressed genes are analyzed to identify enriched biological pathways and gene sets (e.g., PRC2 target genes, tumor suppressor pathways) that are modulated by the EZH2 inhibitor. Upregulation of known PRC2 target genes is a strong indicator of on-target activity.
-
Visualizing Pathways and Workflows
To aid in the understanding of the underlying biology and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tazemetostat Hydrobromide and GSK126 in Diffuse Large B-cell Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent EZH2 inhibitors, Tazemetostat (B611178) hydrobromide and GSK126, focusing on their preclinical performance in diffuse large B-cell lymphoma (DLBCL) models. The information presented is collated from various scientific publications to aid in research and development decisions.
Introduction to EZH2 Inhibition in DLBCL
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity, including gain-of-function mutations, is a known oncogenic driver in a subset of DLBCL, particularly the germinal center B-cell-like (GCB) subtype.[3][4] Both Tazemetostat (EPZ-6438) and GSK126 are small molecule inhibitors that competitively block the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby inhibiting its methyltransferase activity.[3][5] This inhibition leads to a reduction in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent anti-proliferative effects in lymphoma cells.[1][5][6]
Comparative Preclinical Data
The following tables summarize the key quantitative data for Tazemetostat and GSK126 from preclinical studies in DLBCL cell line models.
Table 1: Biochemical and Cellular Potency
| Parameter | Tazemetostat (EPZ-6438) | GSK126 | Source(s) |
| Target | EZH2 (Wild-Type and Mutant) | EZH2 (Wild-Type and Mutant) | [3][7] |
| Mechanism of Action | S-adenosylmethionine (SAM)-competitive inhibitor | S-adenosylmethionine (SAM)-competitive inhibitor | [5][7] |
| Kiapp (apparent inhibition constant) | 2.5 nM | 0.5–3 nM | [3][7] |
| H3K27me3 Inhibition IC50 (Cellular) | 2–90 nM | 7–252 nM | [3] |
| Selectivity vs. EZH1 | ~156-fold (IC50: 392 nM) | ~150-fold | [3][7] |
| Selectivity vs. other HMTs | >50,000 nM | >1000-fold | [3][7] |
Table 2: Anti-proliferative Activity in DLBCL Cell Lines
| Parameter | Tazemetostat (EPZ-6438) | GSK126 | Source(s) |
| Proliferation IC50 Range | <0.001 to 7.6 µM | Not explicitly stated in a range, but effective in nanomolar to low micromolar range | [3][8] |
| Sensitivity in EZH2-mutant cells | Highly sensitive | Highly sensitive (e.g., Pfeiffer, WSU-DLCL2) | [3][9] |
| Sensitivity in EZH2-wild-type cells | Sensitive, but generally less so than mutant lines | Sensitive | [3][9] |
| Maximal Effect on Proliferation | 6–11 days | Potent inhibition observed after 2 days | [3][8] |
| Cellular Effect | Cytostatic (G1 arrest) followed by apoptosis | Context-dependent: Cytostatic (G1 arrest) in KARPAS-422, Cytotoxic (apoptosis) in Pfeiffer | [3] |
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway in DLBCL
General Experimental Workflow for In Vitro Analysis
Experimental Protocols
The following methodologies are synthesized from descriptions of standard preclinical evaluations of EZH2 inhibitors in DLBCL models.
Cell Culture
DLBCL cell lines, such as Pfeiffer and KARPAS-422 (EZH2-mutant) and WSU-DLCL2 (EZH2-wild type), are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[10]
Cell Proliferation Assays
Cells are seeded in multi-well plates and treated with a range of concentrations of Tazemetostat or GSK126. Cell viability is assessed at various time points (e.g., 2, 6, 11 days) using a luminescent cell viability assay that quantifies ATP levels (e.g., CellTiter-Glo®).[3] IC50 values are calculated from dose-response curves.
Histone Methylation Analysis (Western Blot)
DLBCL cells are treated with the inhibitors for a specified duration (e.g., 2-4 days).[3] Following treatment, histones are extracted from the cell nuclei. The levels of total H3 and trimethylated H3K27 (H3K27me3) are quantified by Western blot analysis using specific antibodies. The signal intensity is normalized to total H3 to determine the relative reduction in H3K27me3.
Cell Cycle and Apoptosis Analysis
For cell cycle analysis, treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[3] For apoptosis, cells are stained with Annexin V and a viability dye (e.g., PI or 7-AAD) and analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[8]
In Vivo Xenograft Models
Female severe combined immunodeficient (SCID) or similar immunocompromised mice are subcutaneously implanted with DLBCL cells (e.g., KARPAS-422).[3] Once tumors reach a specified volume, mice are randomized into treatment groups (vehicle control, Tazemetostat, or GSK126). The compounds are administered orally at defined doses and schedules.[3][6] Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis of H3K27me3 levels.[3]
Discussion and Conclusion
Both Tazemetostat hydrobromide and GSK126 are potent and highly selective inhibitors of EZH2, demonstrating significant anti-proliferative activity in DLBCL models.
-
Potency and Selectivity: Both compounds exhibit low nanomolar potency against both wild-type and mutant EZH2 and are highly selective over other histone methyltransferases, including the closely related EZH1.[3][7]
-
Cellular Effects: A key distinction appears in the kinetics and nature of their cellular effects. GSK126 is reported to exert its maximal effect on H3K27me3 levels after 2 days, with anti-proliferative effects seen shortly after.[3] In contrast, Tazemetostat's maximal impact on H3K27me3 is observed after 3-4 days, with the peak anti-proliferative effect occurring later, at 6-11 days.[3] Furthermore, the response to GSK126 can be either cytostatic or cytotoxic depending on the cell line, whereas Tazemetostat is generally described as inducing G1 arrest followed by apoptosis at later time points.[3]
-
EZH2 Mutation Status: Both inhibitors show enhanced activity in DLBCL cell lines harboring EZH2 gain-of-function mutations.[3][9] This increased sensitivity underscores the concept of oncogene addiction in these lymphoma subtypes. However, both compounds also demonstrate activity in EZH2 wild-type models, suggesting a broader therapeutic potential.[3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. EZH2 suppresses the chemosensitivity of diffuse large B cell lymphoma via regulating TP53INP1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Tazemetostat Hydrobromide's Effect on Downstream Targets
This guide provides a detailed comparison of Tazemetostat (B611178) hydrobromide, an EZH2 inhibitor, with other therapeutic alternatives for researchers, scientists, and drug development professionals. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the relevant signaling pathways to offer a comprehensive overview of Tazemetostat's mechanism of action and its effects on downstream targets.
Mechanism of Action and Downstream Effects
Tazemetostat is a potent and selective small-molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2] By inhibiting EZH2, Tazemetostat leads to a reduction in global H3K27me3 levels, which in turn results in the de-repression of PRC2 target genes. Many of these target genes are tumor suppressors involved in cell cycle control and differentiation.[3] The reactivation of these genes can lead to cell cycle arrest and apoptosis in cancer cells.[2] Tazemetostat is effective against both wild-type and certain mutant forms of EZH2.[2]
Alternatives to Tazemetostat for the treatment of hematological malignancies like follicular lymphoma include other EZH2 inhibitors and drugs with different mechanisms of action, such as PI3K inhibitors. PI3K inhibitors block the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade that promotes cell proliferation and survival.[4]
Below is a visual representation of the EZH2 signaling pathway and the points of intervention for EZH2 inhibitors.
Comparative Analysis of EZH2 Inhibitors
Several EZH2 inhibitors have been developed, including Tazemetostat, GSK126, and CPI-1205. These inhibitors demonstrate varying potencies against wild-type and mutant EZH2.
| Inhibitor | Target(s) | IC50 (H3K27me3 reduction) | Cell Proliferation IC50 (EZH2 mutant DLBCL) | Key Findings |
| Tazemetostat | EZH2 (wild-type and mutant) | 2-90 nM[5] | <0.001 - 7.6 µM[5] | Orally bioavailable; FDA approved for follicular lymphoma and epithelioid sarcoma.[2] |
| GSK126 | EZH2 (wild-type and mutant) | 7-252 nM[5] | Similar to Tazemetostat | Potent inhibitor, but with limited oral bioavailability.[6] |
| CPI-1205 | EZH2 (wild-type and mutant) | 32 nM[5] | Not specified in searches | Inhibits PRC2 at picomolar concentrations.[5] |
Comparison with PI3K Inhibitors in Follicular Lymphoma
In relapsed/refractory follicular lymphoma, Tazemetostat has been compared with PI3K inhibitors. While both classes of drugs show efficacy, their safety profiles differ.
| Drug | Target | Overall Response Rate (ORR) | Key Adverse Events (Grade ≥3) |
| Tazemetostat | EZH2 | 35-69%[2] | Low rates of serious adverse events.[7] |
| Idelalisib | PI3Kδ | ~56%[7] | Diarrhea/colitis, pneumonitis, transaminitis.[4] |
| Copanlisib | Pan-Class I PI3K | ~61%[7] | Hyperglycemia, hypertension.[8] |
| Duvelisib | PI3Kδ, PI3Kγ | ~47%[7] | Diarrhea/colitis, neutropenia, cutaneous reactions. |
| Umbralisib | PI3Kδ, CK1ε | ~47%[7] | Diarrhea, nausea, fatigue.[9] |
The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention for PI3K inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Matching-Adjusted Indirect Comparison of Single-Arm Trials in Patients with Relapsed or Refractory Follicular Lymphoma Who Received at Least Two Prior Systemic Treatments: Tazemetostat was Associated with a Lower Risk for Safety Outcomes Versus the PI3-Kinase Inhibitors Idelalisib, Duvelisib, Copanlisib, and Umbralisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copanlisib in the Treatment of Relapsed Follicular Lymphoma: Utility and Experience from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Tazemetostat Hydrobromide in EZH2 Wild-Type vs. Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Tazemetostat hydrobromide, an orally bioavailable small-molecule inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase, has demonstrated significant clinical activity in treating various hematological and solid tumors. Its mechanism of action, targeting the catalytic activity of both wild-type (WT) and mutant forms of EZH2, has prompted extensive research into its differential effects based on the EZH2 mutational status of cancer cells.[1][2] This guide provides a comprehensive comparative analysis of Tazemetostat's performance in EZH2 wild-type versus mutant cells, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Genotypes
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][3] This methylation mark leads to chromatin condensation and transcriptional repression of target genes, including tumor suppressors. In certain cancers, such as follicular lymphoma and diffuse large B-cell lymphoma (DLBCL), gain-of-function mutations in EZH2 (e.g., Y641N, A677G, A687V) lead to hyper-trimethylation of H3K27, driving oncogenesis.[1][4] In other malignancies, like epithelioid sarcoma, the oncogenic dependence on EZH2 is driven by the loss of function of SWI/SNF complex members, such as INI1 (SMARCB1), which normally antagonize PRC2 activity.[1]
Tazemetostat acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor-binding site of EZH2, thereby blocking its methyltransferase activity.[5] This inhibition occurs in both wild-type and mutant EZH2.[5] However, cells harboring EZH2 mutations often exhibit a stronger dependency on its catalytic activity for survival, rendering them more sensitive to Tazemetostat.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the effects of Tazemetostat in EZH2 wild-type and mutant cells.
| Parameter | EZH2 Wild-Type Cells | EZH2 Mutant Cells | References |
| Proliferation IC50 | Generally higher (micromolar range) | Significantly lower (nanomolar to low micromolar range) | [5][6] |
| H3K27me3 Inhibition IC50 | 2-90 nM (similar potency to mutant) | 2-90 nM (similar potency to wild-type) | [5] |
| Apoptosis | Minimal induction of apoptosis; primarily cytostatic effect | Significant induction of apoptosis; cytotoxic effect | [6][7][8] |
| Clinical Objective Response Rate (ORR) in Follicular Lymphoma | 35% | 69% | [2][9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (EZH2 WT and mutant)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[11]
-
Prepare serial dilutions of Tazemetostat in complete medium. A corresponding set of wells with DMSO serves as a vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Tazemetostat or DMSO.
-
Incubate the plate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[11] Replenish the medium with a fresh inhibitor every 3-4 days.[11]
-
On the day of analysis, allow the plate to equilibrate to room temperature for 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot for H3K27me3 and Total Histone H3
This technique is used to detect and quantify the levels of specific proteins, in this case, trimethylated H3K27 and total histone H3 (as a loading control).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with Tazemetostat or vehicle control for 4-7 days.[11]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[12]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[12]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[12]
-
Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.[11]
Visualizations
Signaling Pathway of Tazemetostat Action
Caption: Mechanism of Tazemetostat in inhibiting EZH2, leading to reduced H3K27me3 and gene expression.
Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for the in vitro comparison of Tazemetostat in different cell lines.
Conclusion
The comparative analysis reveals that while this compound is active against both EZH2 wild-type and mutant cancer cells, its efficacy is significantly more pronounced in cells harboring EZH2 gain-of-function mutations. This is evidenced by lower proliferation IC50 values, a more robust induction of apoptosis, and higher clinical response rates in EZH2-mutant malignancies.[6][7][9][10] The similar potency in reducing H3K27me3 levels across genotypes suggests that the differential cellular response is likely due to the stronger oncogenic addiction to EZH2 activity in the mutant context.[5] These findings underscore the importance of EZH2 mutation status as a predictive biomarker for Tazemetostat therapy and provide a strong rationale for patient stratification in clinical settings. Further research into combination therapies may enhance the efficacy of Tazemetostat in EZH2 wild-type cancers.[6]
References
- 1. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Preclinical Comparison of EZH2 Inhibitors: Tazemetostat vs. EPZ005687
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two notable EZH2 inhibitors, Tazemetostat (B611178) (EPZ-6438) and its predecessor, EPZ005687. The information herein is supported by experimental data from various preclinical studies.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic gene silencing and is a compelling target in oncology. Both Tazemetostat and EPZ005687 are potent and selective inhibitors of EZH2. While EPZ005687 was a foundational tool compound, Tazemetostat was developed with improved pharmacokinetic properties for clinical applications.[1][2][3] This guide delves into their comparative preclinical data.
Biochemical Activity
Tazemetostat and EPZ005687 are S-adenosyl-L-methionine (SAM)-competitive inhibitors of EZH2, targeting both wild-type and mutant forms of the enzyme.[1][4][5] Biochemically, both compounds exhibit potent inhibition of EZH2. Tazemetostat, however, is noted as one of the most potent EZH2 inhibitors described to date.[2]
| Parameter | Tazemetostat (EPZ-6438) | EPZ005687 | Reference(s) |
| Ki (cell-free) | 2.5 nM | 24 nM | [6][7][8] |
| IC50 (cell-free, WT) | 11 nM | 54 nM | [6][7] |
| IC50 (cell-free, mutant) | 2 - 38 nM | Similar to wild-type | [1][9] |
| Selectivity vs. EZH1 | 35-fold | ~50-fold | [3][8][10] |
| Selectivity vs. other HMTs | >4,500-fold | >500-fold | [8][11] |
Cellular Activity
In cellular assays, both inhibitors effectively reduce levels of H3K27 trimethylation (H3K27me3), a hallmark of EZH2 activity.[1][12] This leads to the derepression of EZH2 target genes and subsequent anti-proliferative effects in cancer cell lines, particularly those with EZH2 mutations or dependency.[12][13]
| Parameter | Tazemetostat (EPZ-6438) | EPZ005687 | Reference(s) |
| Cellular H3K27me3 Reduction | Potent reduction in various cell lines | Dose-dependent reduction in lymphoma cell lines | [6][12] |
| Cell Proliferation IC50 | 32 nM - 1000 nM (SMARCB1-deleted MRT cell lines) | Selective killing of mutant lymphoma cells | [6][12] |
| 12 nM (KARPAS-422 lymphoma cells) | Minimal effect on wild-type cell proliferation | [11][12] | |
| Cell Cycle Effects | Induces cell cycle arrest | Accumulation of cells in the G1 phase | [4][13] |
In Vivo Efficacy
Tazemetostat has demonstrated significant anti-tumor activity in various preclinical xenograft models.[13][14][15] A key differentiator is its improved pharmacokinetic profile, including good oral bioavailability, which allows for effective systemic administration in animal models.[1][2] EPZ005687, while effective, has suboptimal pharmacokinetic properties that have limited its clinical development.[1]
| Model Type | Tazemetostat (EPZ-6438) | EPZ005687 | Reference(s) |
| EZH2-mutant Non-Hodgkin Lymphoma Xenografts | Complete tumor regression in some models (e.g., KARPAS-422).[1] | Limited in vivo data due to pharmacokinetic properties. | [1] |
| SMARCB1-deleted Rhabdoid Tumor Xenografts | Significant anti-tumor activity.[15] | Not extensively reported. | [15] |
| PBRM1-mutated Chordoma Xenograft | Dramatic antitumor efficacy with 100% overall survival in one patient-derived xenograft (PDX) model.[14] | Not reported. | [14] |
| Mantle Cell Lymphoma (MCL) Xenografts | Demonstrated antitumor activity, especially in combination with BTK inhibitors in models resistant to BTK inhibitors.[16] | Not reported. | [16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Histone Methyltransferase (HMT) Assay (Biochemical)
This assay quantifies the enzymatic activity of EZH2 and the inhibitory effect of test compounds.[17]
-
Compound Preparation : Prepare serial dilutions of the EZH2 inhibitor (Tazemetostat or EPZ005687) in DMSO.
-
Reaction Setup : In a 96-well or 384-well plate, add the diluted inhibitor or DMSO (vehicle control). Add a reaction mixture containing recombinant PRC2 complex, a histone H3 peptide substrate, and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).
-
Incubation : Incubate the plate to allow the enzymatic reaction to proceed.
-
Detection : Stop the reaction and measure the amount of methylated histone H3 peptide. For radiometric assays, this involves capturing the peptide on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Assay (Western Blot)
This method is used to assess the effect of EZH2 inhibitors on global H3K27me3 levels within cells.[18]
-
Cell Culture and Treatment : Culture cancer cell lines of interest and treat them with various concentrations of the EZH2 inhibitor or DMSO for a specified duration (e.g., 4-7 days).
-
Protein Extraction : Harvest the cells and lyse them to extract total protein.
-
Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation : Probe the membrane with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).
-
Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification : Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in methylation.
Cell Viability Assay
This assay measures the anti-proliferative effects of the EZH2 inhibitors.[18]
-
Cell Seeding : Seed cancer cells in a 96-well plate.
-
Compound Treatment : Treat the cells with a range of concentrations of the EZH2 inhibitor. Due to the mechanism of action, long incubation times (6-14 days) are often required, with the media and compound being refreshed every 3-4 days.
-
Viability Measurement : At the end of the incubation period, add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Data Analysis : Measure luminescence and calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value for cell proliferation.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.[19]
-
Xenograft Establishment : Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid gamma or athymic nude mice).
-
Treatment : Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the EZH2 inhibitor (e.g., Tazemetostat via oral gavage) or vehicle control according to a defined schedule.
-
Tumor Measurement : Measure tumor dimensions with calipers regularly and calculate the tumor volume.
-
Efficacy Evaluation : At the end of the study, compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy. Pharmacodynamic assessments, such as measuring H3K27me3 levels in tumor tissue, can also be performed.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tazemetostat (8093) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. volition.com [volition.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validating the Anti-Tumor Activity of Tazemetostat in SMARCB1-Deficient Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor activity of Tazemetostat, a selective EZH2 inhibitor, in cancer models characterized by the loss of the SMARCB1 tumor suppressor. SMARCB1 (also known as INI1 or BAF47) is a critical component of the SWI/SNF chromatin remodeling complex. Its inactivation, a hallmark of malignant rhabdoid tumors, epithelioid sarcomas, and other cancers, leads to a dependency on the enzymatic activity of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2)[1]. This guide objectively compares the performance of Tazemetostat with other therapeutic alternatives, supported by preclinical and clinical experimental data.
Data Presentation: Tazemetostat Efficacy in SMARCB1-Deficient Models
The anti-tumor activity of Tazemetostat has been evaluated in a range of preclinical and clinical settings. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Activity of Tazemetostat in SMARCB1-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | Tazemetostat IC50 (nM) | Reference |
| G401 | Malignant Rhabdoid Tumor | 1.98 (with EZH1 knockdown) | [2] |
| A204 | Rhabdoid Tumor | Low sensitivity to EZH2-selective inhibitors | [2] |
| KYM-1 | Malignant Rhabdoid Tumor | Sensitive to EZH1/2 dual inhibition | [2] |
| General Range | SMARCB1-deficient tumors | 2-38 | [3][4][5][6] |
Table 2: In Vivo Efficacy of Tazemetostat in SMARCB1-Deficient Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| PBRM1-mutated PDX | Chordoma | 75 mg/kg, PO, BID, 5 days/week | 100% overall survival observed | [7] |
| SMARCB1-deficient | Malignant Rhabdoid Tumors | Not specified | Significant antitumor activity | [8] |
Table 3: Clinical Efficacy of Tazemetostat in Patients with SMARCB1-Deficient Tumors
| Trial Identifier | Tumor Type | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| NCI-COG APEC1621C | Pediatric SMARCB1-deficient tumors | 16 | 0% (25% prolonged stable disease) | 6.6 months | 45% at 6 months | [3][4][5][6][8][9] |
| Phase 2 Basket Study (NCT02601950) | Epithelioid Sarcoma | 62 | 15% | 5.5 months | 19.0 months | [10][11][12] |
| Pediatric Phase I (EZH-102) | Atypical Teratoid Rhabdoid Tumor (ATRT) | 21 | 24% | Not Reported | Not Reported | [3][6] |
Comparison with Alternative Therapeutic Strategies
Direct head-to-head comparative studies of Tazemetostat against other therapies in SMARCB1-deficient models are limited. However, the following sections provide an overview of alternative strategies and available data to facilitate an informed comparison.
Standard Chemotherapy
Traditional chemotherapy regimens, such as those including doxorubicin (B1662922), have been the standard of care for many sarcomas. A phase 1b/3 trial is currently underway to evaluate Tazemetostat in combination with doxorubicin for front-line treatment of epithelioid sarcoma, suggesting a potential synergistic or additive effect[10][11].
Other EZH2 Inhibitors
While several EZH2 inhibitors are in development, Tazemetostat is the most clinically advanced for SMARCB1-deficient tumors. Studies in malignant rhabdoid tumor cell lines suggest that dual EZH1/EZH2 inhibitors may have enhanced activity compared to EZH2-selective inhibitors in cells with high EZH1 expression[2].
CDK4/6 Inhibitors
The loss of SMARCB1 can lead to the upregulation of Cyclin D1, a key regulator of the cell cycle. This provides a rationale for the use of CDK4/6 inhibitors. Preclinical studies have shown that SMARCB1 reintroduction leads to G0-G1 cell cycle arrest and repression of Cyclin D1[13]. Clinical trials are investigating the efficacy of CDK4/6 inhibitors in this context.
Immunotherapy
There is a growing interest in the potential of immunotherapy for SMARCB1-deficient tumors. A clinical trial is investigating the combination of Tazemetostat with the immune checkpoint inhibitors nivolumab (B1139203) and ipilimumab in children and young adults with SMARCB1-negative or SMARCA4-deficient tumors[14]. This is based on the rationale that epigenetic modulation by Tazemetostat may enhance the immunogenicity of tumor cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of anti-tumor agents.
In Vitro Cell Viability (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tazemetostat in SMARCB1-deficient cancer cell lines.
Materials:
-
SMARCB1-deficient cancer cell lines (e.g., G401, A204, KYM-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tazemetostat (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Tazemetostat in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis. A detailed protocol for a general MTT assay can be found in various sources[15].
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Tazemetostat in a murine xenograft model of SMARCB1-deficient cancer.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
SMARCB1-deficient cancer cells (e.g., G401)
-
Matrigel (optional)
-
Tazemetostat formulation for oral gavage
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 SMARCB1-deficient cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Tazemetostat (e.g., 75 mg/kg) or vehicle control orally via gavage twice daily for a specified period (e.g., 21-28 days).
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for H3K27me3).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage.
Mandatory Visualization
Signaling Pathway of SMARCB1 Loss and EZH2 Dependency
Caption: SMARCB1 loss leads to unopposed EZH2 activity and tumor growth.
Experimental Workflow for In Vivo Efficacy Studydot
References
- 1. Targeting EZH2 in SMARCB1-deficient sarcomas: Advances and opportunities to potentiate the efficacy of EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual targeting of EZH1 and EZH2 for the treatment of malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms by which SMARCB1 loss drives rhabdoid tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. Tazemetostat for tumors harboring SMARCB1/SMARCA4 or EZH2 alterations: results from NCI-COG pediatric MATCH APEC1621C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms by which SMARCB1 loss drives rhabdoid tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid Tumor Programs,Soft Tissue Sarcoma Program,Rare Tumors Program Tazemetostat + Nivolumab/Ipilimumab for SMARCB1-Negative or SMARCA4-Deficient Tumors (TAZNI) | Texas Children's [texaschildrens.org]
- 15. MTT (Assay protocol [protocols.io]
Enhancing Anti-Tumor Response: A Comparative Guide to Tazemetostat Hydrobromide Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of tazemetostat (B611178) hydrobromide in combination with standard-of-care agents, supported by experimental data from key clinical trials.
Tazemetostat, an orally available small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), is redefining treatment paradigms in oncology. By targeting the epigenetic machinery of cancer cells, tazemetostat monotherapy has demonstrated clinical activity in various hematologic malignancies and solid tumors. The rationale for combination therapy is compelling: pairing tazemetostat with chemotherapy, targeted agents, or immunotherapies has the potential to yield synergistic anti-tumor effects, overcome resistance, and improve patient outcomes. This guide provides a detailed comparison of key tazemetostat combination strategies, presenting experimental data, protocols, and the underlying biological pathways.
The Mechanism of Action: EZH2 Inhibition
Tazemetostat targets EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] In many cancers, hyperactive EZH2—due to mutation or overexpression—leads to excessive methylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[1] This epigenetic modification silences tumor suppressor genes, blocking cellular differentiation and promoting uncontrolled proliferation.[2] Tazemetostat competitively binds to the S-adenosylmethionine (SAM)-binding pocket of EZH2, blocking its methyltransferase activity. This action reduces global H3K27me3 levels, reactivates silenced tumor suppressor genes, and can induce cell cycle arrest, differentiation, or apoptosis in cancer cells.[1][2]
Combination Therapy 1: Tazemetostat with R-CHOP in B-Cell Lymphomas
The combination of tazemetostat with the standard R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin (B1662922), Vincristine, Prednisone) regimen is being explored to improve outcomes for patients with newly diagnosed Diffuse Large B-Cell Lymphoma (DLBCL) and high-risk Follicular Lymphoma (FL).
Experimental Protocol: Epi-RCHOP Study (NCT02889523)
This is a Phase 1b/2 study to evaluate the safety, tolerability, and efficacy of tazemetostat plus R-CHOP.[3][4][5]
-
Phase 1b (Dose Escalation): The primary objective was to determine the recommended Phase 2 dose (RP2D) of tazemetostat when combined with a standard R-CHOP21 regimen for 8 cycles. A 3+3 dose-escalation design was used with tazemetostat doses of 400 mg, 600 mg, and 800 mg twice daily (BID).[3][5]
-
Phase 2 (Dose Expansion): Patients received 6 cycles of R-CHOP with tazemetostat at the RP2D, followed by 2 cycles of rituximab (B1143277) and tazemetostat.[4][6] For FL patients, this was followed by a maintenance phase.[6]
-
Patient Population: Adults (ages 60-80 for DLBCL, 18-80 for FL) with newly diagnosed, high-risk DLBCL or FL.[3][6]
-
Key Endpoints:
Data Presentation: Efficacy and Safety
The RP2D for tazemetostat was established at 800 mg BID.[5] The combination was generally well-tolerated, with a safety profile comparable to R-CHOP alone.[5]
| Table 1: Efficacy of Tazemetostat + R-CHOP in DLBCL (Phase 1b) | |
| Endpoint | Result (n=17) |
| Metabolic Complete Response (mCR) Rate | 76.5% |
| Median Follow-up (800 mg cohort) | 7.5 months |
| Patients remaining in CR | 11 |
| Data sourced from Sarkozy C, et al. (2020). |
| Table 2: Efficacy of Tazemetostat + R-CHOP in High-Risk FL (Phase 2) | |
| Endpoint | Result (n=62) |
| Complete Metabolic Response (CMR) Rate | 79% |
| Overall Metabolic Response Rate | 95.2% |
| 18-month Progression-Free Survival (PFS) | 89.3% |
| 18-month Overall Survival (OS) | 98.3% |
| Data sourced from Gacemi, et al. (2023).[6] |
| Table 3: Key Grade ≥3 Adverse Events (Phase 1b, n=17) | |
| Adverse Event | Incidence |
| Neutropenia | 47% |
| Leukopenia | 29% |
| Constipation | 24% |
| Anemia | 18% |
| Thrombocytopenia | 12% |
| Nausea | 12% |
| Hypokalemia | 12% |
| Data sourced from Sarkozy C, et al. (2020).[5] |
Combination Therapy 2: Tazemetostat with Lenalidomide (B1683929) and Rituximab (R²) in Follicular Lymphoma
The SYMPHONY-1 trial investigates whether adding tazemetostat to lenalidomide and rituximab (a standard second-line treatment known as R²) can improve outcomes for patients with relapsed/refractory (R/R) Follicular Lymphoma.
Experimental Protocol: SYMPHONY-1 (NCT04224493)
This is a global, three-stage, randomized, double-blind, placebo-controlled Phase 1b/3 study.[7][8]
-
Stage 1 (Phase 1b Safety Run-in): An open-label phase to evaluate the safety and determine the RP3D of tazemetostat in combination with R². A 3+3 dose-escalation design was used (400, 600, 800 mg BID tazemetostat).[9] This stage is complete.[7]
-
Stage 2 (Phase 3): A double-blind, randomized (1:1) phase comparing tazemetostat (at RP3D) + R² versus placebo + R². Patients are stratified by EZH2 mutation status (wild-type vs. mutant).[7][10]
-
Stage 3 (Follow-up): Long-term follow-up for response and survival.[7]
-
Patient Population: Adults (≥18 years) with R/R FL who have received at least one prior systemic therapy.[8]
-
Key Endpoints:
-
Phase 1b: Safety and RP3D.[9]
-
Phase 3: Progression-Free Survival (PFS).
-
Data Presentation: Efficacy and Safety (Phase 1b)
The RP3D of tazemetostat was determined to be 800 mg BID.[9] The combination demonstrated a manageable safety profile with no new safety signals identified.
| Table 4: Efficacy of Tazemetostat + R² in R/R FL (Phase 1b, n=44) | |
| Endpoint | Result |
| Overall Response Rate (ORR) | 90.9% |
| ORR in EZH2-mutant | 100% |
| ORR in EZH2-wild type | 88.9% |
| Complete Response (CR) Rate | 54.8% |
| ORR in Rituximab-Refractory Disease | 93.3% |
| Data is a systematic review of trials including SYMPHONY-1. |
| Table 5: Key Grade ≥3 Adverse Events (Phase 1b, n=44) | |
| Adverse Event | Incidence |
| Neutropenia | 40.9% |
| Dose Reductions (any drug) | 38.6% |
| Dose Interruptions (any drug) | 70.5% |
| Discontinuations (any drug) | 20.5% |
| Data is a systematic review of trials including SYMPHONY-1. |
Combination Therapy 3: Tazemetostat with Doxorubicin in Epithelioid Sarcoma
Preclinical studies showing synergistic antitumor activity between tazemetostat and doxorubicin provided the rationale for this combination in advanced epithelioid sarcoma (ES), a rare and aggressive soft tissue sarcoma.[11]
Experimental Protocol: NCT04204941
This is a global, randomized, double-blind, placebo-controlled Phase 1b/3 study evaluating tazemetostat plus doxorubicin as a frontline therapy.[12]
-
Phase 1b (Open-Label): A safety run-in using a 3+3 design to evaluate tazemetostat (400, 600, 800 mg BID) with doxorubicin (75 mg/m² IV for up to 6 cycles) to establish the MTD and RP3D in patients with advanced soft-tissue sarcoma (STS).[11]
-
Phase 3 (Double-Blind): Patients with previously untreated, advanced ES are randomized 1:1 to receive either tazemetostat (at RP3D) + doxorubicin or placebo + doxorubicin.[13]
-
Patient Population:
-
Key Endpoints:
-
Phase 1b: Safety, MTD, and RP3D.
-
Phase 3: Efficacy (PFS, ORR), Safety.
-
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. A LYSA Phase Ib Study of Tazemetostat (EPZ-6438) plus R-CHOP in Patients with Newly Diagnosed Diffuse Large B-Cell Lymphoma (DLBCL) with Poor Prognosis Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. CLINICAL TRIAL / NCT04224493 - UChicago Medicine [uchicagomedicine.org]
- 8. SYMPHONY-1: a phase 1b/3 double-blind, randomised study of tazemetostat or placebo in combination with lenalidomide plus rituximab in subjects with relapsed/refractory follicular lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 9. A Study to Assess the Efficacy, Safety, Pharmacodynamics, and Pharmacokinetics of Tazemetostat in Combination With Lenalidomide Plus Rituximab Versus Placebo in Combination With Lenalidomide Plus Rituximab in Adult Patients at Least 18 Years of Age With Relapsed/Refractory Follicular Lymphoma. [clin.larvol.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. Tazemetostat in Advanced Epithelioid Sarcoma - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 14. Facebook [cancer.gov]
Comparative Guide to Biomarkers for Predicting Response to Tazemetostat Hydrobromide Treatment
This guide provides a comprehensive comparison of Tazemetostat hydrobromide with alternative therapies for follicular lymphoma and epithelioid sarcoma, focusing on predictive biomarkers and supporting experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these treatment options.
Tazemetostat: An EZH2 Inhibitor
Tazemetostat is a first-in-class, oral inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers. Tazemetostat acts by competitively inhibiting the S-adenosylmethionine (SAM) cofactor binding site of EZH2, leading to decreased H3K27me3 levels and subsequent re-expression of silenced tumor suppressor genes.[1][2]
Below is a diagram illustrating the EZH2 signaling pathway and the mechanism of action of Tazemetostat.
Caption: EZH2 pathway and Tazemetostat's inhibitory action.
Follicular Lymphoma
Follicular lymphoma (FL) is the most common indolent non-Hodgkin lymphoma. Activating mutations in the EZH2 gene are found in approximately 20-25% of FL cases.[3][4]
Predictive Biomarker: EZH2 Mutation Status
The primary biomarker for predicting response to Tazemetostat in FL is the presence of activating mutations in the EZH2 gene.
Tazemetostat Performance in Relapsed/Refractory Follicular Lymphoma
| EZH2 Status | Objective Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| Mutant (EZH2mut) | 69% - 77%[4][5] | 13% - 35%[5] | 13.8 months[4][5] | 10.9 months[4][5] |
| Wild-Type (EZH2WT) | 33% - 35%[3][4][5] | 4%[1][5] | 11.1 months[5][6] | 13.0 months[5][6] |
Comparison of Tazemetostat with Other Therapies for Relapsed/Refractory Follicular Lymphoma
| Treatment | Predictive Biomarker(s) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Tazemetostat (EZH2mut) | EZH2 mutation | 69% - 77%[4][5] | 13.8 months[4][5] |
| Tazemetostat (EZH2WT) | None established | 33% - 35%[3][4][5] | 11.1 months[5][6] |
| Valemetostat (B611628) (EZH1/EZH2 inhibitor) | None established (effective in both EZH2mut and WT) | 62%[2] | 9 months[2] |
| Rituximab + Lenalidomide | None established | ~95% (in untreated FL)[7] | Not reached (in untreated FL)[7] |
| Tafasitamab + Lenalidomide + Rituximab | None established | Not specified | 22.4 months[8] |
| Chemoimmunotherapy (e.g., R-CHOP, R-CVP, Bendamustine-R) | None established | Varies | Varies[9] |
Epithelioid Sarcoma
Epithelioid sarcoma (ES) is a rare, aggressive soft tissue sarcoma. A defining characteristic of over 90% of ES tumors is the loss of function of the SMARCB1 (also known as INI1) gene, a core subunit of the SWI/SNF chromatin remodeling complex.[10][11]
Predictive Biomarker: INI1/SMARCB1 Loss
Loss of INI1/SMARCB1 protein expression, as determined by immunohistochemistry, is the key predictive biomarker for response to Tazemetostat in patients with epithelioid sarcoma.[10][11]
Tazemetostat Performance in INI1-Negative Epithelioid Sarcoma
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 15%[10][11] |
| Disease Control Rate (DCR) at 32 weeks | 26%[10][11] |
| Median Progression-Free Survival (PFS) | 5.5 months[10][11] |
| Median Overall Survival (OS) | 19.0 months[10][11] |
| Median Duration of Response (DoR) | Not reached (95% CI 9.2 months–not estimable)[10][11] |
Comparison of Tazemetostat with Other Systemic Therapies for Advanced Epithelioid Sarcoma
| Treatment | Predictive Biomarker(s) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Tazemetostat | INI1/SMARCB1 loss | 15%[10][11] | 5.5 months[10][11] |
| Doxorubicin-based regimens | None established | 22%[12][13] | 6 months[14] |
| Gemcitabine-based regimens | None established | 27%[12][13] | 4 months[14] |
| Pazopanib | None established | 0%[14] | 3 months[14] |
| Vinorelbine | None established | One partial response reported in a heavily pretreated patient[15] | 1.8 months (in a mixed sarcoma cohort)[15] |
Experimental Protocols
Accurate biomarker detection is crucial for patient selection. Below are outlines of typical experimental workflows for identifying EZH2 mutations and INI1/SMARCB1 loss.
Workflow for Biomarker Analysis
Caption: Workflow for EZH2 and INI1 biomarker testing.
Detection of EZH2 Mutations
EZH2 mutations are typically identified using next-generation sequencing (NGS) of DNA extracted from tumor tissue (formalin-fixed paraffin-embedded - FFPE - or fresh tissue).[16][17]
Methodology:
-
DNA Extraction: DNA is isolated from the tumor sample.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to prepare a sequencing library.
-
Targeted Sequencing: A targeted panel, such as a custom QIAseq Targeted DNA panel or Illumina TruSight Myeloid Sequencing Panel, is used to enrich for the coding regions of the EZH2 gene.[16][17]
-
Sequencing: The enriched library is sequenced on a platform like an Illumina MiSeq.[17]
-
Bioinformatics Analysis: Raw sequencing data is processed using bioinformatics pipelines to align reads to the reference genome, call variants, and annotate the identified mutations.[16]
Detection of INI1/SMARCB1 Loss
Loss of INI1/SMARCB1 protein expression is assessed by immunohistochemistry (IHC).
Methodology:
-
Tissue Sectioning: FFPE tumor tissue is sectioned into thin slices and mounted on slides.
-
Antigen Retrieval: The tissue sections are treated to unmask the INI1 protein epitope.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the INI1/SMARCB1 protein.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme is added, followed by a chromogen to produce a colored signal where the primary antibody has bound.
-
Microscopic Evaluation: A pathologist examines the slides to assess the presence or absence of nuclear staining for INI1 in the tumor cells. Loss of nuclear staining in tumor cells, with positive internal controls (e.g., endothelial cells, lymphocytes), indicates INI1/SMARCB1 loss.[18]
This guide provides a summary of the current landscape of biomarkers for Tazemetostat treatment. Further research and clinical trials are ongoing to identify additional predictive markers and to refine treatment strategies for these cancers.
References
- 1. Tazemetostat for the treatment of R/R FL [lymphomahub.com]
- 2. The Phase II VALYM study: valemetostat monotherapy in patients with R/R FL | VJHemOnc [vjhemonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Valemetostat + Rituximab + Lenalidomide for Follicular Lymphoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. onclive.com [onclive.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Tazemetostat in Patients With Advanced Epithelioid Sarcoma and Loss of INI1/SMARCB1 - The ASCO Post [ascopost.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The evolving management of epithelioid sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anthracycline, Gemcitabine, and Pazopanib in Epithelioid Sarcoma: A Multi-institutional Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Retrospective Analysis of Vinorelbine Chemotherapy for Patients With Previously Treated Soft-Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Test Details - EZH2 Mutation Testing [knightdxlabs.ohsu.edu]
- 17. EZH2 mutations and impact on clinical outcome: an analysis in 1,604 patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SMARCB1 - Libre Pathology [librepathology.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Tazemetostat Hydrobromide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Tazemetostat hydrobromide, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling to avoid potential health risks. While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate it can be harmful if swallowed and may cause skin and eye irritation[1][2]. Therefore, adherence to strict safety protocols is crucial. The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes[1][2][3]. |
| Hand Protection | Protective Gloves | Impervious gloves are recommended. Gloves must be inspected prior to use[2][3]. |
| Body Protection | Laboratory Coat/Clothing | Impervious clothing should be worn to prevent skin contact[1][2]. |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially in areas without adequate ventilation, to avoid inhalation of dust or aerosols[1][2][3]. |
Engineering Controls: Work should be conducted in a well-ventilated area. A laboratory fume hood or other forms of local exhaust ventilation are recommended to minimize exposure[1][3]. An accessible safety shower and eye wash station should be readily available[1][2].
Operational and Disposal Plans
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[1]. Recommended storage temperatures can vary, with some sources suggesting -20°C for long-term storage of the powder form[1].
Handling Procedures:
-
Preparation: Before handling, ensure all recommended PPE is worn correctly. Prepare the workspace by ensuring it is clean and that all necessary equipment is within reach.
-
Weighing and Aliquoting: To minimize dust formation, conduct weighing and aliquoting in a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area[2]. Wash hands thoroughly with soap and water after handling[2].
Accidental Release Measures: In the event of a spill, evacuate unnecessary personnel from the area. Wearing full PPE, contain the spill to prevent further spread[1][2].
-
Solid Spills: Carefully sweep or vacuum the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal[3].
-
Liquid Spills: Absorb the spill with an inert material (e.g., diatomite, universal binders) and place it in a sealed container for disposal[1][2]. Following the removal of the spilled material, decontaminate the area and any equipment used in the cleanup[1][2].
Disposal Plan: All waste materials, including empty containers, contaminated PPE, and spilled material, should be considered hazardous waste. Dispose of this waste in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed hazardous material disposal company[3]. Do not allow the chemical to enter drains or watercourses[1][2].
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
